molecular formula C4H9ClS B048971 2-CEES CAS No. 693-07-2

2-CEES

Cat. No.: B048971
CAS No.: 693-07-2
M. Wt: 124.63 g/mol
InChI Key: GBNVXYXIRHSYEG-UHFFFAOYSA-N
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Description

2-Chloroethyl ethyl sulfide is a versatile sulfur-containing alkylating agent of significant interest in chemical research and development. Its primary research value lies in its application as a key synthetic intermediate for the preparation of more complex sulfur compounds, including sulfonium ions and various heterocycles. The molecule features a chloroethyl group, which is a well-known electrophilic moiety. Its mechanism of action involves nucleophilic substitution reactions, where it acts as an electrophile to transfer the 2-chloroethylthio group to nucleophilic sites on target molecules, such as nitrogen, oxygen, or sulfur atoms in other organic compounds. This alkylating property makes it a valuable tool in organic synthesis for introducing sulfur-based functional groups and for studying structure-activity relationships in novel material science applications. Researchers also utilize this compound in the development of ligands and as a building block for molecules with potential applications in coordination chemistry. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-2-ethylsulfanylethane
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InChI

InChI=1S/C4H9ClS/c1-2-6-4-3-5/h2-4H2,1H3
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InChI Key

GBNVXYXIRHSYEG-UHFFFAOYSA-N
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Canonical SMILES

CCSCCCl
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Molecular Formula

C4H9ClS
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DSSTOX Substance ID

DTXSID3027295
Record name 2-Chloroethyl ethyl sulfide
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Molecular Weight

124.63 g/mol
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Physical Description

Colorless liquid with a mild sulfide odor; [HSDB] Clear slightly yellow liquid with a sulfide stench; [Acros Organics MSDS]
Record name 2-Chloroethyl ethyl sulfide
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Boiling Point

156 °C
Record name 2-CHLOROETHYL ETHYL SULFIDE
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Solubility

Slightly soluble in water, Sol in chloroform, Soluble in ether and chloroform
Record name 2-CHLOROETHYL ETHYL SULFIDE
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Density

1.0663 at 20 °C/4 °C
Record name 2-CHLOROETHYL ETHYL SULFIDE
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Vapor Density

4.27 (air= 1)
Record name 2-CHLOROETHYL ETHYL SULFIDE
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Vapor Pressure

3.4 [mmHg], 3.4 mm Hg @ 25 °C
Record name 2-Chloroethyl ethyl sulfide
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Color/Form

Colorless liquid

CAS No.

693-07-2
Record name 2-Chloroethyl ethyl sulfide
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Foundational & Exploratory

The Core Mechanism of Action of 2-Chloroethyl Ethyl Sulfide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloroethyl ethyl sulfide (B99878) (CEES), a monofunctional analog of the potent vesicant sulfur mustard, serves as a critical research tool to understand the molecular toxicology of mustard agents. Its ability to induce significant cellular damage, including skin blistering and inflammation, mirrors the effects of its more hazardous counterpart, making it an invaluable model for studying mechanisms of toxicity and developing effective countermeasures. This technical guide provides a comprehensive overview of the core mechanisms of action of CEES, with a focus on its impact on cellular signaling pathways, DNA integrity, and the inflammatory response. All quantitative data are summarized for comparative analysis, and detailed experimental protocols for key assays are provided.

Core Mechanisms of Action

The toxic effects of 2-chloroethyl ethyl sulfide are primarily attributed to its potent alkylating capabilities and its ability to induce severe oxidative stress. These initial insults trigger a cascade of downstream cellular events, culminating in widespread tissue damage and inflammation.

DNA Alkylation and Damage Response

As a monofunctional alkylating agent, CEES readily reacts with nucleophilic sites on DNA bases, primarily the N7 position of guanine (B1146940) and the N3 position of adenine.[1] This leads to the formation of DNA adducts, which distort the DNA helix, disrupt DNA replication and transcription, and can induce mutations.

The cellular response to CEES-induced DNA damage involves the activation of complex DNA damage response (DDR) pathways. A key event is the phosphorylation of the histone variant H2A.X at serine 139 (γH2A.X), which serves as a sensitive marker for DNA double-strand breaks.[1] This phosphorylation event is an early step in the recruitment of DNA repair machinery to the site of damage. Concurrently, the tumor suppressor protein p53 is stabilized and phosphorylated, leading to cell cycle arrest, typically at the G1/S and G2/M checkpoints, to allow time for DNA repair.[1] If the damage is too extensive to be repaired, p53 can initiate apoptosis, or programmed cell death.

Induction of Oxidative Stress

CEES exposure leads to a significant depletion of intracellular glutathione (B108866) (GSH), a critical antioxidant.[1] This depletion, coupled with the direct generation of reactive oxygen species (ROS) through the interaction of CEES with cellular components, results in a state of severe oxidative stress. ROS, such as superoxide (B77818) anions and hydroxyl radicals, can directly damage cellular macromolecules, including lipids, proteins, and DNA, further exacerbating the initial alkylation-induced damage.

Activation of Inflammatory Signaling Pathways

The combination of DNA damage and oxidative stress triggers the activation of multiple pro-inflammatory signaling pathways. Key among these are the Mitogen-Activated Protein Kinase (MAPK) and the Nuclear Factor-kappa B (NF-κB) pathways.

  • MAPK Pathways: CEES activates all three major MAPK cascades: the extracellular signal-regulated kinases (ERKs), the c-Jun N-terminal kinases (JNKs), and the p38 MAPKs. Activation of these pathways leads to the phosphorylation and activation of a variety of downstream transcription factors, including activator protein-1 (AP-1), which plays a crucial role in regulating the expression of genes involved in inflammation and cell survival.

  • NF-κB Pathway: In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. CEES-induced oxidative stress leads to the activation of IκB kinase (IKK), which phosphorylates IκB, targeting it for ubiquitination and proteasomal degradation. The released NF-κB then translocates to the nucleus, where it binds to the promoter regions of target genes, inducing the transcription of a wide array of pro-inflammatory mediators.

The activation of these signaling cascades results in the increased expression and activity of several key inflammatory enzymes and cytokines:

  • Cyclooxygenase-2 (COX-2): An inducible enzyme responsible for the synthesis of prostaglandins, which are potent mediators of inflammation, pain, and fever.

  • Inducible Nitric Oxide Synthase (iNOS): An enzyme that produces large amounts of nitric oxide (NO), a signaling molecule that can contribute to inflammation and cytotoxicity at high concentrations.

  • Matrix Metalloproteinases (MMPs): A family of zinc-dependent endopeptidases that degrade components of the extracellular matrix. MMP-2 and particularly MMP-9 are significantly upregulated following CEES exposure and are implicated in the breakdown of the dermal-epidermal junction, leading to blister formation.[1]

Quantitative Data on CEES-Induced Effects

To facilitate a clear understanding of the dose- and time-dependent effects of 2-chloroethyl ethyl sulfide, the following tables summarize key quantitative data from various studies.

ParameterSpeciesRouteValueReference
LD50 RatOral252 mg/kg[2]
BiomarkerModel SystemCEES DoseTime PointFold Change vs. ControlReference
MMP-9 Expression Female SKH-1 Hairless Mice2 mg9 h~6-fold[1]
MMP-9 Expression Female SKH-1 Hairless Mice2 mg12 h~5.5-fold[1]
MMP-9 Expression Female SKH-1 Hairless Mice2 mg24 h~5.4-fold[1]
COX-2 Expression Female SKH-1 Hairless Mice2 mg9-24 hSignificant Increase[1]
iNOS Expression Female SKH-1 Hairless Mice2 mg9-24 hSignificant Increase[1]
p-H2A.X (Ser139) Male & Female SKH-1 Hairless Mice2 mg & 4 mg12-24 hStrong Increase[1]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways activated by 2-chloroethyl ethyl sulfide and a typical experimental workflow for studying its effects.

CEES_Mechanism cluster_extracellular Extracellular cluster_cellular Cellular Compartments cluster_signaling Signaling Cascades cluster_nuclear Nuclear Events cluster_response Cellular & Tissue Response CEES 2-Chloroethyl Ethyl Sulfide DNA DNA CEES->DNA Alkylation GSH Glutathione (GSH) CEES->GSH Depletion DNA_Damage DNA Damage (γH2A.X) DNA->DNA_Damage Generates ROS Reactive Oxygen Species (ROS) GSH->ROS Leads to Increased p53 p53 Activation DNA_Damage->p53 Activates ROS->p53 MAPKs MAPK Pathways (ERK, JNK, p38) ROS->MAPKs IKK IKK Activation ROS->IKK Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis AP1 AP-1 Activation MAPKs->AP1 NFkB NF-κB Activation IKK->NFkB Gene_Expression Inflammatory Gene Expression NFkB->Gene_Expression AP1->Gene_Expression Inflammatory_Mediators Inflammatory Mediators (COX-2, iNOS, MMP-9) Gene_Expression->Inflammatory_Mediators Inflammation Inflammation & Tissue Damage (Vesication) Apoptosis->Inflammation Inflammatory_Mediators->Inflammation

Caption: CEES-induced cellular signaling cascade.

Experimental_Workflow cluster_in_vivo In Vivo Model cluster_tissue_collection Tissue Collection & Processing cluster_analysis Biochemical & Histological Analysis cluster_data Data Analysis & Interpretation Animal_Model SKH-1 Hairless Mice CEES_Application Topical CEES Application (Acetone Vehicle) Animal_Model->CEES_Application Tissue_Harvest Skin Tissue Harvest CEES_Application->Tissue_Harvest Time Course (e.g., 9, 12, 24, 48h) Protein_Extraction Protein Extraction Tissue_Harvest->Protein_Extraction Histology Histological Processing (H&E, IHC) Tissue_Harvest->Histology Western_Blot Western Blot (p-H2A.X, p-p53, COX-2, iNOS) Protein_Extraction->Western_Blot Zymography Gelatin Zymography (MMP-2, MMP-9 Activity) Protein_Extraction->Zymography IHC IHC Histology->IHC Immunohistochemistry (MMP-9) Comet_Assay_Prep Single Cell Suspension Histology->Comet_Assay_Prep Cell Isolation for Comet Assay Data_Analysis Quantitative Analysis (Densitometry, % Tail DNA, etc.) Western_Blot->Data_Analysis Zymography->Data_Analysis IHC->Data_Analysis Comet_Assay Comet Assay (DNA Damage Quantification) Comet_Assay_Prep->Comet_Assay Comet_Assay->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion Mechanism Elucidation

Caption: Experimental workflow for CEES studies.

Experimental Protocols

The following are detailed methodologies for key experiments frequently cited in the study of 2-chloroethyl ethyl sulfide's mechanism of action.

In Vivo SKH-1 Hairless Mouse Model of CEES-Induced Skin Injury

Objective: To induce a localized inflammatory and vesicant response in mouse skin for the study of CEES toxicity.

Materials:

  • SKH-1 hairless mice (6-8 weeks old)

  • 2-chloroethyl ethyl sulfide (CEES)

  • Acetone (B3395972) (vehicle)

  • Micropipette

  • Anesthesia (e.g., isoflurane)

Protocol:

  • Anesthetize the SKH-1 hairless mice using an appropriate method (e.g., isoflurane (B1672236) inhalation).

  • Prepare the desired dose of CEES by dissolving it in acetone. A common dose range is 1-4 mg per mouse.

  • Using a micropipette, topically apply 200 µL of the CEES solution (or acetone alone for vehicle controls) to a defined area on the dorsal skin of the anesthetized mouse.

  • Allow the mice to recover from anesthesia.

  • At predetermined time points (e.g., 9, 12, 24, 48 hours) post-application, euthanize the mice.

  • Excise the treated area of the dorsal skin for subsequent analysis (e.g., histology, protein extraction).

Western Blot Analysis for Protein Expression

Objective: To quantify the expression levels of specific proteins (e.g., p-H2A.X, p-p53, COX-2, iNOS, MMP-9) in skin tissue lysates.

Materials:

  • Skin tissue samples

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (specific to the proteins of interest)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Homogenize the skin tissue samples in ice-cold lysis buffer.

  • Centrifuge the lysates to pellet cellular debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA protein assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by size using SDS-PAGE.

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).

  • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

  • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Alkaline Comet Assay for DNA Damage Quantification

Objective: To measure DNA strand breaks in individual cells isolated from CEES-treated skin.

Materials:

  • Single-cell suspension from skin tissue

  • Low melting point agarose (B213101)

  • Lysis solution (high salt and detergent)

  • Alkaline electrophoresis buffer (pH > 13)

  • Neutralization buffer

  • DNA stain (e.g., SYBR Green or propidium (B1200493) iodide)

  • Fluorescence microscope with appropriate filters

  • Comet scoring software

Protocol:

  • Prepare a single-cell suspension from the skin tissue samples.

  • Embed the cells in a thin layer of low melting point agarose on a microscope slide.

  • Lyse the cells by immersing the slides in a high-salt and detergent lysis solution. This removes cellular proteins and membranes, leaving behind the nuclear DNA (nucleoids).

  • Denature the DNA by placing the slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA and expose single-strand breaks.

  • Perform electrophoresis in the alkaline buffer. The negatively charged DNA will migrate towards the anode. Fragmented DNA will migrate further, forming a "comet tail."

  • Neutralize the slides with a neutralization buffer.

  • Stain the DNA with a fluorescent dye.

  • Visualize the comets using a fluorescence microscope.

  • Capture images and analyze them using specialized comet scoring software to quantify the extent of DNA damage (e.g., % DNA in the tail, tail moment).

Conclusion

The mechanism of action of 2-chloroethyl ethyl sulfide is a multi-faceted process initiated by its potent alkylating properties and the induction of oxidative stress. These primary events trigger a cascade of cellular responses, including the activation of DNA damage repair pathways and pro-inflammatory signaling cascades, ultimately leading to the characteristic skin injury and inflammation observed upon exposure. A thorough understanding of these intricate molecular pathways is paramount for the development of effective therapeutic interventions against mustard agent toxicity. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals dedicated to this critical area of study.

References

2-Chloroethyl Ethyl Sulfide (2-CEES): A Comprehensive Toxicological Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloroethyl ethyl sulfide (B99878) (2-CEES) is a monofunctional sulfur mustard analog extensively utilized in research settings to study the toxicological effects of vesicating agents. Due to its structural similarity to sulfur mustard, this compound recapitulates many of the key mechanisms of toxicity, including DNA alkylation, induction of oxidative stress, and initiation of inflammatory responses, making it a valuable surrogate for developing countermeasures against these hazardous chemical agents.[1][2] This technical guide provides an in-depth overview of the toxicological profile of this compound, focusing on its mechanisms of action, toxicological endpoints, and the signaling pathways implicated in its pathology.

Mechanisms of Toxicity

The toxicity of this compound is multifaceted, primarily driven by its ability to alkylate cellular macromolecules and induce a state of severe oxidative stress. These initial events trigger a cascade of downstream signaling pathways that ultimately lead to cellular damage, inflammation, and tissue injury, particularly in the skin and lungs.

DNA Alkylation and Damage Response

As a potent alkylating agent, this compound readily reacts with DNA, forming monoadducts, primarily at the N7 position of guanine (B1146940) and the N3 position of adenine.[3] This DNA damage triggers a robust cellular DNA damage response (DDR). The primary kinases activated in response to this compound-induced DNA damage are Ataxia Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR).[3] Activation of these kinases leads to the phosphorylation of downstream targets, including the histone variant H2A.X (at serine 139), a sensitive marker of DNA double-strand breaks, and the tumor suppressor protein p53.[1][3] This signaling cascade is crucial for initiating cell cycle arrest and apoptosis in response to extensive DNA damage.[1]

Oxidative Stress

This compound exposure leads to a significant depletion of intracellular glutathione (B108866) (GSH), a critical antioxidant.[1] This depletion disrupts the cellular redox balance, leading to the accumulation of reactive oxygen species (ROS) and a state of oxidative stress. Oxidative stress contributes to cellular damage through lipid peroxidation, protein oxidation, and further DNA damage.[1]

Inflammatory Cascade

The induction of oxidative stress by this compound is a key driver of the subsequent inflammatory response. Oxidative stress activates several pro-inflammatory signaling pathways, including the Akt/mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways.[1] Activation of these pathways leads to the upregulation and production of inflammatory mediators such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[1] Furthermore, matrix metalloproteinase-9 (MMP-9), an enzyme involved in the degradation of the extracellular matrix, is also induced, contributing to tissue damage and the blistering characteristic of vesicant exposure.[1]

Toxicological Endpoints

The toxicological effects of this compound have been characterized in various experimental models. The following tables summarize the key quantitative toxicological endpoints identified in the literature.

Acute Toxicity
Endpoint Value
Oral LD50 (Rat)252 mg/kg
Dermal LD50Not readily available in cited literature. Classified as toxic in contact with skin.[4][5]
Inhalation LC50Not readily available in cited literature. Classified as toxic if inhaled.[4][5]
Dermal Toxicity in SKH-1 Hairless Mice (Topical Application)
Dose Observed Effects
1 mgSignificant increase in mast cells and macrophages in the dermis.
2 mg (80 mg/kg)Increased H2A.X phosphorylation (DNA damage marker), induction of COX-2, iNOS, and MMP-9. Causes significant increase in myeloperoxidase (MPO) activity (neutrophil infiltration) at 9 and 12 hours post-exposure.[1][6]
4 mg (160 mg/kg)Induces microvesication (epidermal-dermal separation).[1][6]

Experimental Protocols

The following section details the methodologies for key experiments cited in the toxicological assessment of this compound.

In Vivo Dermal Toxicity Study in SKH-1 Hairless Mice
  • Animal Model: Male and female SKH-1 hairless mice are utilized.[1]

  • Test Substance Preparation: this compound is dissolved in a vehicle such as acetone.[1]

  • Administration: A defined dose of this compound solution (e.g., 1, 2, or 4 mg in 200 μl of acetone) is applied topically to the dorsal skin of the mice.[1][6]

  • Observation Period: Animals are observed for various time points (e.g., 9, 12, 24, 48 hours) post-exposure.[1]

  • Endpoint Analysis:

    • Histopathology: Skin samples are collected, fixed in formalin, and embedded in paraffin. Sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess morphological changes, including epidermal thickness, cellular infiltration, and vesication.[6]

    • Immunohistochemistry (IHC): Staining for specific protein markers (e.g., phosphorylated H2A.X) is performed on skin sections to localize and quantify protein expression.[1]

    • Western Blotting: Skin tissue lysates are prepared to analyze the expression levels of key proteins involved in the toxic response (e.g., COX-2, iNOS, MMP-9, phosphorylated H2A.X).[1]

    • Myeloperoxidase (MPO) Assay: A biochemical assay to quantify neutrophil infiltration in the skin tissue.[6]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in this compound toxicity and a typical experimental workflow for its investigation.

CEES_Toxicity_Pathway cluster_upstream Upstream Events cluster_downstream_dna DNA Damage Response cluster_downstream_ox Inflammatory Response This compound This compound DNA_Alkylation DNA Alkylation This compound->DNA_Alkylation Oxidative_Stress Oxidative Stress (GSH Depletion) This compound->Oxidative_Stress ATM_ATR ATM/ATR Activation DNA_Alkylation->ATM_ATR Akt_MAPK_NFkB Akt/MAPK & NF-kB Activation Oxidative_Stress->Akt_MAPK_NFkB p53_H2AX p53 & H2A.X Phosphorylation ATM_ATR->p53_H2AX Cell_Cycle_Arrest Cell Cycle Arrest/ Apoptosis p53_H2AX->Cell_Cycle_Arrest Inflammatory_Mediators COX-2 & iNOS Induction Akt_MAPK_NFkB->Inflammatory_Mediators MMP9 MMP-9 Induction Akt_MAPK_NFkB->MMP9 Inflammation Inflammation Inflammatory_Mediators->Inflammation Tissue_Damage Tissue Damage/ Vesication MMP9->Tissue_Damage

Caption: Signaling pathways activated by this compound exposure.

Experimental_Workflow Start Start: Animal Model Selection (e.g., SKH-1 Mice) Exposure This compound Exposure (Topical Application) Start->Exposure Time_Points Sample Collection at Different Time Points Exposure->Time_Points Analysis Analysis Time_Points->Analysis Histopathology Histopathology (H&E) Analysis->Histopathology IHC Immunohistochemistry Analysis->IHC Western_Blot Western Blotting Analysis->Western_Blot Biochemical_Assay Biochemical Assays (e.g., MPO) Analysis->Biochemical_Assay Data_Interpretation Data Interpretation & Conclusion Histopathology->Data_Interpretation IHC->Data_Interpretation Western_Blot->Data_Interpretation Biochemical_Assay->Data_Interpretation

Caption: General experimental workflow for in vivo this compound studies.

References

2-Chloroethyl Ethyl Sulfide (2-CEES) as a Sulfur Mustard Simulant: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sulfur mustard (HD) remains a significant chemical threat, necessitating the development of effective medical countermeasures. However, its high toxicity restricts research to specialized containment facilities. 2-Chloroethyl ethyl sulfide (B99878) (2-CEES), a monofunctional analog of sulfur mustard, serves as a widely accepted and valuable simulant, enabling the investigation of HD-induced pathologies in standard laboratory settings. This technical guide provides a comprehensive overview of the rationale for using this compound, its comparative physicochemical properties, and its toxicological effects. Detailed experimental protocols for in vivo and in vitro models are presented, alongside a summary of key quantitative data and a depiction of the molecular signaling pathways involved in this compound-induced injury.

Rationale for this compound as a Sulfur Mustard Simulant

The primary justification for using this compound as a simulant for sulfur mustard lies in its ability to replicate key aspects of HD's toxic action with significantly lower toxicity, thereby reducing handling risks and the need for high-level containment facilities.[1][2][3] Both this compound and HD are alkylating agents that form sulfonium (B1226848) ions, leading to reactions with biological macromolecules.[3] While HD is bifunctional, capable of cross-linking DNA and proteins, this compound is monofunctional, forming single adducts.[3] Despite this difference, this compound effectively mimics many of the downstream cellular and tissue responses to HD exposure, including the induction of oxidative stress, DNA damage, inflammation, and apoptosis.[1][2][4] Its similar physicochemical properties, such as being an oily, hydrophobic, and volatile liquid, further support its use in simulating exposure scenarios.[3]

Comparative Physicochemical and Toxicological Properties

A clear understanding of the similarities and differences between this compound and sulfur mustard is crucial for interpreting experimental results and extrapolating them to potential HD exposure scenarios.

Property2-Chloroethyl Ethyl Sulfide (this compound)Sulfur Mustard (HD)
Chemical Formula C4H9ClSC4H8Cl2S
Molecular Weight 124.63 g/mol 159.08 g/mol
Appearance Colorless to slightly yellow liquidColorless to yellow, oily liquid
Odor Mild sulfide/garlic-likeGarlic or mustard-like
Boiling Point 156 °C217 °C
Vapor Pressure 3.4 mmHg at 20°C0.7 mmHg at 20°C
Solubility in Water Slightly soluble, hydrolyzesSlightly soluble, hydrolyzes
Functionality Monofunctional alkylating agentBifunctional alkylating agent
Oral LD50 (rat) 252 mg/kg2.4 mg/kg

Mechanism of Action and Cellular Effects

The toxic effects of this compound are initiated by its alkylating properties, leading to a cascade of cellular events that closely mirror those induced by sulfur mustard.

3.1. Alkylation and DNA Damage: Upon entering the body, this compound forms a reactive episulfonium ion that readily alkylates nucleophilic sites on biomolecules, most notably DNA. This results in the formation of DNA adducts, which, if not repaired, can lead to mutations and cell cycle arrest. A key indicator of this compound-induced DNA damage is the phosphorylation of histone H2A.X at serine 139 (γH2A.X), a marker for DNA double-strand breaks.[1][2]

3.2. Oxidative Stress: this compound exposure leads to a significant depletion of intracellular glutathione (B108866) (GSH), a critical antioxidant.[1] This depletion disrupts the cellular redox balance, resulting in the overproduction of reactive oxygen species (ROS). The ensuing oxidative stress contributes to damage to lipids, proteins, and DNA, further exacerbating cellular injury.[1]

3.3. Inflammatory Response: The cellular damage and oxidative stress triggered by this compound activate multiple pro-inflammatory signaling pathways. Key among these are the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways.[1][2] Activation of these pathways leads to the upregulation and release of pro-inflammatory mediators, including cytokines (e.g., IL-6, TNF-α) and chemokines, as well as enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1] This inflammatory cascade results in the recruitment of immune cells, such as neutrophils and macrophages, to the site of injury, contributing to tissue damage and the characteristic inflammatory lesions.[4]

3.4. Apoptosis: this compound induces programmed cell death, or apoptosis, in various cell types, particularly keratinocytes in the skin.[4][5] The apoptotic process is triggered by DNA damage and oxidative stress and is characterized by DNA fragmentation, chromatin condensation, and the activation of caspases.[6] This contributes to the breakdown of tissue integrity and, in the skin, the formation of microvesicles.[4]

Quantitative Data on this compound Toxicity

The following tables summarize key quantitative data from in vivo and in vitro studies on the toxic effects of this compound.

Table 1: In Vivo Effects of this compound in SKH-1 Hairless Mice

ParameterDose of this compoundTime PointObservation
H2A.X Phosphorylation 2 mg12 h~7.4-fold increase
4 mg48 h~4.7-fold increase
MMP-9 Expression 2 mg9 h~6-fold increase
4 mg24 h~3.5-fold increase
COX-2 Expression 2 mg48 h~3.3-fold increase
4 mg24 h~4.3-fold increase
iNOS Expression 2 mg9-24 h>4-fold increase
4 mg24 h~2-fold increase
Myeloperoxidase (MPO) Activity 2 mg9 h~3.14 mU/µg protein
Epidermal Thickness 4 mg48 hIncrease to ~54.41 µm (from ~20.04 µm)

Table 2: In Vitro Effects of this compound on Human Keratinocytes (HaCaT Cells)

ParameterThis compound ConcentrationTime PointObservation
Cell Viability (MTT Assay) 1 mM24 h~22% of control
Apoptosis (Caspase-3 Expression) 1 mM24 hSignificant increase
Apoptosis (PARP-1 Expression) 1 mM24 hSignificant increase

Experimental Protocols

5.1. In Vivo Model: this compound-Induced Skin Injury in SKH-1 Hairless Mice

This protocol describes the induction and analysis of skin injury in SKH-1 hairless mice following topical application of this compound.

Materials:

  • SKH-1 hairless mice (male or female, 6-8 weeks old)

  • 2-Chloroethyl ethyl sulfide (this compound)

  • Acetone (B3395972) (vehicle)

  • Micropipettes

  • Anesthesia (e.g., isoflurane)

  • Surgical tools for tissue collection

  • Phosphate-buffered saline (PBS)

  • Formalin (10%) or liquid nitrogen for tissue preservation

Procedure:

  • Animal Acclimatization: Acclimatize mice for at least one week under standard laboratory conditions.

  • Dosing Solution Preparation: Prepare a solution of this compound in acetone. Common doses range from 2 mg to 4 mg per mouse, typically in a volume of 50-100 µL.

  • Anesthesia and Dosing: Anesthetize the mouse using isoflurane. Topically apply the this compound solution to a defined area on the dorsal skin. Apply an equal volume of acetone to control animals.

  • Observation and Sample Collection: At predetermined time points (e.g., 9, 12, 24, 48 hours) post-exposure, euthanize the mice.

  • Macroscopic Evaluation: Measure skin bi-fold thickness as an indicator of edema.

  • Tissue Processing: Excise the treated and control skin areas. For histology, fix a portion of the tissue in 10% formalin. For molecular analysis (Western blotting, etc.), snap-freeze a portion in liquid nitrogen and store at -80°C.

  • Histopathological Analysis: Process formalin-fixed tissues for paraffin (B1166041) embedding. Section the tissues and perform Hematoxylin and Eosin (H&E) staining to assess epidermal thickness, cell necrosis, and inflammatory cell infiltration. Immunohistochemistry can be performed for specific markers (e.g., γH2A.X, PCNA).

  • Western Blot Analysis: Homogenize the frozen skin tissue in lysis buffer. Determine protein concentration using a standard assay (e.g., BCA). Separate proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against proteins of interest (e.g., phosphorylated H2A.X, COX-2, iNOS, MMP-9). Detect with appropriate secondary antibodies and imaging system.

5.2. In Vitro Model: Cytotoxicity of this compound in Human Keratinocytes (HaCaT Cells)

This protocol outlines the assessment of this compound cytotoxicity in HaCaT cells using the MTT assay.

Materials:

  • HaCaT human keratinocyte cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS)

  • 96-well cell culture plates

  • 2-Chloroethyl ethyl sulfide (this compound)

  • Dimethyl sulfoxide (B87167) (DMSO, vehicle)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HaCaT cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • This compound Treatment: Prepare serial dilutions of this compound in serum-free DMEM. Remove the culture medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the cells with this compound for the desired time period (e.g., 24 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the no-treatment control.

Visualization of Signaling Pathways and Workflows

6.1. Signaling Pathway of this compound-Induced Skin Injury

CEES_Signaling CEES This compound Exposure GSH_Depletion GSH Depletion CEES->GSH_Depletion DNA_Damage DNA Damage (γH2A.X ↑) CEES->DNA_Damage ROS_Production ROS Production GSH_Depletion->ROS_Production ROS_Production->DNA_Damage MAPK MAPK Pathway (p38, JNK, ERK) ROS_Production->MAPK NFkB NF-κB Pathway ROS_Production->NFkB Apoptosis Apoptosis (Caspase Activation) ROS_Production->Apoptosis DNA_Damage->MAPK DNA_Damage->Apoptosis AP1 AP-1 Activation MAPK->AP1 Inflammatory_Mediators Inflammatory Mediators (COX-2, iNOS, IL-6, TNF-α) NFkB->Inflammatory_Mediators AP1->Inflammatory_Mediators Inflammatory_Cell_Infiltration Inflammatory Cell Infiltration (Neutrophils, Macrophages) Inflammatory_Mediators->Inflammatory_Cell_Infiltration Tissue_Injury Tissue Injury (Microvesication) Inflammatory_Cell_Infiltration->Tissue_Injury Apoptosis->Tissue_Injury InVivo_Workflow cluster_animal_phase Animal Phase cluster_analysis_phase Analysis Phase Acclimatization Animal Acclimatization (SKH-1 mice) Dosing Topical this compound Dosing (2-4 mg in acetone) Acclimatization->Dosing Euthanasia Euthanasia & Tissue Collection (9, 12, 24, 48h) Dosing->Euthanasia Histology Histopathology (H&E, IHC) Euthanasia->Histology Western_Blot Western Blot (γH2A.X, COX-2, etc.) Euthanasia->Western_Blot MPO_Assay MPO Assay Euthanasia->MPO_Assay InVitro_Workflow Cell_Seeding Seed HaCaT Cells (96-well plate) Incubation_24h_1 Incubate 24h Cell_Seeding->Incubation_24h_1 CEES_Treatment Treat with this compound (various concentrations) Incubation_24h_1->CEES_Treatment Incubation_24h_2 Incubate 24h CEES_Treatment->Incubation_24h_2 MTT_Addition Add MTT Reagent Incubation_24h_2->MTT_Addition Incubation_2_4h Incubate 2-4h MTT_Addition->Incubation_2_4h Solubilization Add Solubilization Buffer Incubation_2_4h->Solubilization Read_Absorbance Read Absorbance (570nm) Solubilization->Read_Absorbance Data_Analysis Calculate Cell Viability (%) Read_Absorbance->Data_Analysis

References

In Vitro Models for 2-Chloroethyl Ethyl Sulfide (2-CEES) Toxicity Studies: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro models and methodologies used to study the toxicity of 2-chloroethyl ethyl sulfide (B99878) (2-CEES), a monofunctional analog of the chemical warfare agent sulfur mustard. This document details various cell culture systems, experimental protocols for key toxicity endpoints, and the signaling pathways implicated in this compound-induced cellular damage.

Introduction to this compound and In Vitro Toxicity Testing

2-Chloroethyl ethyl sulfide (this compound) is frequently used as a less hazardous surrogate for sulfur mustard in laboratory settings to investigate the mechanisms of vesicant-induced toxicity.[1] In vitro models are indispensable tools for dissecting the molecular and cellular events triggered by this compound exposure, offering a controlled environment to study dose-dependent effects, screen potential therapeutic agents, and elucidate underlying toxicological pathways without the use of animal models.[2][3] Key toxicological effects of this compound that can be recapitulated in vitro include cytotoxicity, DNA damage, oxidative stress, inflammation, and apoptosis.[4][5]

In Vitro Models for this compound Toxicity Studies

A variety of in vitro models are employed to study the toxic effects of this compound, ranging from simple monolayer cell cultures to more complex three-dimensional (3D) tissue equivalents. The choice of model depends on the specific research question and the target organ of interest.

Commonly Used In Vitro Models:

  • Human Epidermal Keratinocytes (HEK): Primary human keratinocytes and immortalized keratinocyte cell lines (e.g., HaCaT) are widely used to model the cutaneous effects of this compound, as the skin is a primary target of sulfur mustard.[6][7][8]

  • Human Bronchial Epithelial Cells (HBEC): These cells, including primary cells and cell lines like BEAS-2B, are used to study the pulmonary toxicity of this compound, mimicking the effects on the respiratory tract.[9][10][11] The IC50 for this compound in immortalized human bronchial epithelial cells has been reported to be 0.9 mM after 24 hours of exposure.[12]

  • Human Lung Adenocarcinoma Cells (A549): A549 cells are a common model for the alveolar epithelium and are used to investigate this compound-induced lung injury.[13][14][15]

  • Human Corneal Epithelial Cells (HCEC): Primary HCECs and immortalized cell lines are utilized to study the ocular toxicity of this compound, a significant concern with vesicant exposure.[16]

  • Other Cell Lines: Various other cell lines, such as human osteosarcoma (Saos2) and mouse embryonic fibroblasts (NIH3T3), have been used to investigate specific mechanisms of this compound toxicity, like centrosome amplification and aneuploidy.[6]

Quantitative Data on this compound Toxicity

The following tables summarize quantitative data from various in vitro studies on this compound toxicity, providing a basis for comparison across different models and endpoints.

Table 1: Cytotoxicity of this compound in Various Cell Lines

Cell LineAssayExposure Time (hours)IC50 ValueReference
Human Bronchial Epithelial CellsTriglyceride-Glo™ Assay240.9 mM[12]
Human Lung Adenocarcinoma (A549)MTT Assay24Varies by compound[7][13][17][18]
Mouse Embryonic Fibroblasts (NIH/3T3)MTT Assay24Varies by compound[17]

Table 2: this compound-Induced Apoptosis and DNA Damage

Cell TypeEndpointThis compound ConcentrationExposure Time (hours)ResultReference
ThymocytesDNA Fragmentation100 µM5~40% of control[4]
SKH-1 Hairless Mouse Skin (in vivo)H2A.X Phosphorylation (Fold Increase)2 mg91.7[5]
SKH-1 Hairless Mouse Skin (in vivo)H2A.X Phosphorylation (Fold Increase)2 mg123.0-3.1[5]
SKH-1 Hairless Mouse Skin (in vivo)H2A.X Phosphorylation (Fold Increase)2 mg242.1[5]
SKH-1 Hairless Mouse Skin (in vivo)H2A.X Phosphorylation (Fold Increase)2 mg483.0-3.1[5]

Table 3: this compound-Induced Inflammatory Mediator Expression

Animal ModelProteinThis compound DoseTime Point (hours)Fold Increase vs. ControlReference
Female SKH-1 Hairless MiceMMP-92 mg96.0[5]
Female SKH-1 Hairless MiceMMP-92 mg125.5[5]
Female SKH-1 Hairless MiceMMP-92 mg245.4[5]
Female SKH-1 Hairless MiceMMP-92 mg483.5[5]
Male SKH-1 Hairless MiceMMP-92 mg123.7[5]
Male SKH-1 Hairless MiceMMP-94 mg243.5[5]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific cell types and experimental conditions.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.[19]

  • Compound Treatment: Treat the cells with various concentrations of this compound and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[19]

  • MTT Addition: After the incubation period, remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well.[19]

  • Incubation: Incubate the plate for 1.5 hours at 37°C.[19]

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[19]

  • Absorbance Measurement: Incubate the plate for 15 minutes with shaking on an orbital shaker and then measure the absorbance at 492 nm using a microplate reader.[19]

DNA Damage Assessment: Alkaline Comet Assay

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks.

Protocol:

  • Cell Preparation: After treatment with this compound, harvest the cells and resuspend them in ice-cold PBS.

  • Embedding in Agarose (B213101): Mix the cell suspension with low melting point agarose and pipette onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: Immerse the slides in a lysis solution to remove cell membranes and proteins, leaving behind the nucleoids.

  • Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

  • Electrophoresis: Subject the slides to electrophoresis, allowing the fragmented DNA to migrate towards the anode, forming a "comet tail".

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Gold or propidium (B1200493) iodide).

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope and analyze the images using appropriate software to quantify the extent of DNA damage (e.g., tail length, tail moment).[1][20][21][22][23]

Apoptosis Detection: TUNEL Assay

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

Protocol:

  • Cell Fixation and Permeabilization: Fix the this compound-treated cells with a cross-linking agent (e.g., paraformaldehyde) and then permeabilize them to allow entry of the labeling enzyme.

  • TdT Labeling Reaction: Incubate the cells with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and labeled dUTPs (e.g., FITC-dUTP). TdT will add the labeled dUTPs to the 3'-OH ends of fragmented DNA.

  • Washing: Wash the cells to remove unincorporated labeled dUTPs.

  • Counterstaining: Counterstain the nuclei with a DNA dye such as DAPI or propidium iodide.

  • Analysis: Analyze the cells using fluorescence microscopy or flow cytometry to quantify the percentage of TUNEL-positive (apoptotic) cells.[2][4][24][25]

Western Blot Analysis of Signaling Proteins

Western blotting is used to detect and quantify specific proteins in a cell lysate, such as those involved in the MAPK and NF-κB signaling pathways.

Protocol:

  • Cell Lysis: After this compound treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • Sample Preparation: Mix the lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.

  • SDS-PAGE: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-p38, phospho-JNK, phospho-ERK, IκBα, p65) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).[26][27][28][29][30]

Signaling Pathways in this compound Toxicity

This compound exposure activates several key signaling pathways that mediate its toxic effects. Understanding these pathways is crucial for identifying potential therapeutic targets.

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK pathway is a critical signaling cascade involved in cellular responses to a wide range of stimuli, including stress. This compound has been shown to activate all three major MAPK subfamilies: p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK).[14][31][32]

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Receptor Receptor This compound->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MKK4/7 MKK4/7 RAS->MKK4/7 MKK3/6 MKK3/6 RAS->MKK3/6 MEK1/2 MEK1/2 RAF->MEK1/2 ERK1/2 ERK1/2 MEK1/2->ERK1/2 Transcription_Factors Transcription Factors (e.g., AP-1, c-Jun) ERK1/2->Transcription_Factors JNK JNK MKK4/7->JNK JNK->Transcription_Factors p38 p38 MKK3/6->p38 p38->Transcription_Factors Inflammation_Apoptosis Inflammation & Apoptosis Transcription_Factors->Inflammation_Apoptosis

Caption: this compound-induced MAPK signaling cascade.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

NF-κB is a master regulator of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by agents like this compound, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes.[33][34][35][36]

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Receptor Receptor This compound->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex IkB IkB IKK_Complex->IkB Phosphorylation NFkB NF-κB (p50/p65) IkB_P P-IκB IkB->IkB_P NFkB_nucleus NF-κB (p50/p65) NFkB->NFkB_nucleus Translocation Proteasome Proteasome IkB_P->Proteasome Degradation Target_Genes Target Genes (e.g., COX-2, iNOS, TNF-α, IL-6) NFkB_nucleus->Target_Genes Transcription

Caption: Canonical NF-κB activation by this compound.

Apoptosis Signaling Pathway

This compound can induce apoptosis, or programmed cell death, through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. A key executioner in both pathways is caspase-3.[2][4][24][25][37][38]

Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_pathways Apoptotic Pathways cluster_caspases Caspase Cascade cluster_outcome Cellular Outcome This compound This compound Intrinsic_Pathway Intrinsic Pathway (Mitochondrial) This compound->Intrinsic_Pathway Extrinsic_Pathway Extrinsic Pathway (Death Receptor) This compound->Extrinsic_Pathway Caspase9 Caspase-9 Intrinsic_Pathway->Caspase9 Caspase8 Caspase-8 Extrinsic_Pathway->Caspase8 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound-induced apoptosis pathways.

Experimental Workflow for In Vitro this compound Toxicity Assessment

The following diagram illustrates a typical workflow for assessing the toxicity of this compound in vitro.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Toxicity Endpoint Assays cluster_analysis Data Analysis & Interpretation Cell_Culture Select & Culture In Vitro Model 2-CEES_Exposure This compound Exposure (Dose-Response & Time-Course) Cell_Culture->2-CEES_Exposure Cytotoxicity Cytotoxicity (e.g., MTT Assay) 2-CEES_Exposure->Cytotoxicity DNA_Damage DNA Damage (e.g., Comet Assay) 2-CEES_Exposure->DNA_Damage Apoptosis Apoptosis (e.g., TUNEL Assay) 2-CEES_Exposure->Apoptosis Inflammation Inflammation (e.g., qPCR, Western Blot) 2-CEES_Exposure->Inflammation Data_Quantification Data Quantification Cytotoxicity->Data_Quantification DNA_Damage->Data_Quantification Apoptosis->Data_Quantification Inflammation->Data_Quantification Statistical_Analysis Statistical Analysis Data_Quantification->Statistical_Analysis Mechanism_Elucidation Mechanism Elucidation Statistical_Analysis->Mechanism_Elucidation

Caption: General workflow for this compound in vitro toxicity testing.

Conclusion

This technical guide provides a foundational understanding of the in vitro models and experimental approaches for studying this compound toxicity. The detailed protocols and summarized data serve as a valuable resource for researchers in the fields of toxicology, pharmacology, and drug development. By utilizing these in vitro systems, scientists can continue to unravel the complex mechanisms of vesicant-induced injury and accelerate the development of effective countermeasures.

References

An In-depth Technical Guide to 2-Chloroethyl Ethyl Sulfide (2-CEES) DNA Adduct Formation and Repair

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloroethyl ethyl sulfide (B99878) (2-CEES), a monofunctional analog of the chemical warfare agent sulfur mustard, is a potent alkylating agent that readily reacts with cellular macromolecules, most critically DNA. The formation of this compound-DNA adducts can disrupt normal cellular processes, leading to cytotoxicity, mutagenicity, and carcinogenicity. Understanding the mechanisms of this compound-induced DNA damage and the subsequent cellular repair responses is crucial for the development of effective countermeasures and therapeutic strategies. This technical guide provides a comprehensive overview of this compound DNA adduct formation, the signaling pathways activated in response to this damage, and the key DNA repair mechanisms involved in their removal. Detailed experimental protocols for studying these processes are also provided.

This compound DNA Adduct Formation

This compound is an electrophilic compound that reacts with nucleophilic sites on DNA bases, forming covalent adducts. The primary mechanism involves the formation of a transient episulfonium ion, which is highly reactive towards DNA.

Major this compound DNA Adducts

The most abundant and well-characterized this compound DNA adduct is 7-(2-hydroxyethylthioethyl)-guanine (N7-HETE-G) .[1] This adduct forms at the N7 position of guanine.[1] Additionally, this compound has been shown to alkylate adenine (B156593) at the N3 position, forming 3-(2-hydroxyethylthioethyl)-adenine (N3-HETE-A) .[2] While other minor adducts may form, N7-HETE-G is considered the principal lesion.

Chemical Structures of Major this compound DNA Adducts:

  • 7-(2-hydroxyethylthioethyl)-guanine (N7-HETE-G):

    • [Image of the chemical structure of N7-HETE-G]

  • 3-(2-hydroxyethylthioethyl)-adenine (N3-HETE-A):

    • [Image of the chemical structure of N3-HETE-A]

Secondary DNA Damage: Oxidative Stress

Beyond direct alkylation, this compound exposure can induce oxidative stress within the cell, leading to the formation of reactive oxygen species (ROS). These ROS can cause secondary damage to DNA, such as the formation of 8-oxoguanine (8-oxoG), a common oxidative DNA lesion.[3]

Cellular Signaling in Response to this compound DNA Damage

The presence of this compound DNA adducts triggers a complex DNA damage response (DDR) signaling network, primarily orchestrated by the ataxia telangiectasia mutated (ATM) and ATM and Rad3-related (ATR) protein kinases.

Upon recognition of DNA lesions, ATM and ATR are activated and phosphorylate a cascade of downstream targets to initiate cell cycle arrest, DNA repair, and, in cases of extensive damage, apoptosis. Key signaling events include:

  • Phosphorylation of Chk1 and Chk2: These checkpoint kinases are activated by ATR and ATM, respectively, and play a crucial role in halting cell cycle progression to allow time for DNA repair.

  • Phosphorylation of p53: The tumor suppressor protein p53 is a critical downstream target of the ATM/ATR pathway. Its phosphorylation stabilizes the protein and enhances its transcriptional activity, leading to the expression of genes involved in cell cycle arrest (e.g., p21) and apoptosis.

  • Phosphorylation of H2A.X (γH2A.X): Histone H2A.X is rapidly phosphorylated at serine 139 at the sites of DNA damage, serving as a beacon to recruit DNA repair proteins.

DNA_Damage_Response_to_2_CEES cluster_damage DNA Damage cluster_signaling Damage Sensing & Signaling cluster_response Cellular Response CEES This compound Exposure DNA_Adducts N7-HETE-G, N3-HETE-A Adducts CEES->DNA_Adducts Alkylation Oxidative_Stress Oxidative Stress (ROS) CEES->Oxidative_Stress ATM_ATR ATM / ATR Activation DNA_Adducts->ATM_ATR Oxidative_Damage 8-oxoG Oxidative_Stress->Oxidative_Damage Oxidative_Damage->ATM_ATR Chk1_Chk2 Chk1 / Chk2 Phosphorylation ATM_ATR->Chk1_Chk2 p53 p53 Phosphorylation ATM_ATR->p53 H2AX H2A.X Phosphorylation (γH2A.X) ATM_ATR->H2AX Cell_Cycle_Arrest Cell Cycle Arrest Chk1_Chk2->Cell_Cycle_Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis (High Damage) p53->Apoptosis DNA_Repair DNA Repair Activation H2AX->DNA_Repair BER Base Excision Repair DNA_Repair->BER NER Nucleotide Excision Repair DNA_Repair->NER

DNA Repair Pathways for this compound Adducts

Cells employ two primary DNA repair pathways to remove this compound-induced lesions: Base Excision Repair (BER) and Nucleotide Excision Repair (NER).

Base Excision Repair (BER)

BER is the main pathway for the repair of small, non-helix-distorting base lesions, including those generated by alkylation and oxidation. The repair of this compound adducts and secondary oxidative damage via BER is initiated by specific DNA glycosylases.

  • For Oxidative Damage (e.g., 8-oxoG): 8-oxoguanine DNA glycosylase 1 (OGG1) and endonuclease III-like protein 1 (NTH1) are key enzymes that recognize and excise the damaged base.[3][4][5][6][7]

  • For Alkylated Bases: While the specific glycosylase for N7-HETE-G is not definitively established, it is likely recognized by a glycosylase that handles alkylated purines.

Following base removal, an apurinic/apyrimidinic (AP) site is generated, which is then processed by AP endonuclease 1 (APE1) , DNA polymerase β (Polβ) , and DNA ligase III (LIG3) to restore the correct DNA sequence.

Base_Excision_Repair Damaged_DNA DNA with this compound Adduct or Oxidative Damage Glycosylase DNA Glycosylase (e.g., OGG1, NTH1) Damaged_DNA->Glycosylase Base Recognition & Excision AP_Site AP Site Formation Glycosylase->AP_Site APE1 APE1 AP_Site->APE1 Incision PolB DNA Polymerase β APE1->PolB Gap Filling Ligase DNA Ligase III PolB->Ligase Ligation Repaired_DNA Repaired DNA Ligase->Repaired_DNA

Nucleotide Excision Repair (NER)

NER is responsible for removing bulky, helix-distorting lesions. While this compound adducts are relatively small, they can cause sufficient distortion to be recognized by the NER machinery.

The NER process involves two sub-pathways: global genome NER (GG-NER) and transcription-coupled NER (TC-NER). For GG-NER, the damage is recognized by the XPC-RAD23B complex . This initiates the assembly of a large protein complex, including TFIIH , XPA , RPA , and the endonucleases ERCC1-XPF and XPG . These endonucleases excise a short oligonucleotide containing the lesion. The resulting gap is then filled by DNA polymerase δ/ε and sealed by DNA ligase I .

Nucleotide_Excision_Repair Damaged_DNA DNA with this compound Adduct XPC Damage Recognition (XPC-RAD23B) Damaged_DNA->XPC TFIIH DNA Unwinding (TFIIH) XPC->TFIIH Excision Dual Incision (ERCC1-XPF, XPG) TFIIH->Excision Synthesis DNA Synthesis (Pol δ/ε, PCNA) Excision->Synthesis Ligation Ligation (Ligase I) Synthesis->Ligation Repaired_DNA Repaired DNA Ligation->Repaired_DNA

Quantitative Data on this compound DNA Adduct Formation and Repair

Quantitative analysis is essential for understanding the dose-response and time-course of this compound-induced DNA damage and repair.

Parameter Cell Type/System This compound Concentration Time Point Value Reference
N7-HETE-G Adducts Human Keratinocytes (HaCaT)100 µM24 h~150 adducts / 10^6 Guanines[8]
N7-HETE-G Adducts Human Skin Explants500 µM24 h~50 adducts / 10^6 Guanines[8]
Repair Half-life of N7-alkylguanine adducts In vitro (dsDNA)N/AN/A2 - 150 hours[1]
Phospho-H2A.X Induction Mouse Skin2 mg12 h7.4-fold increase[9]
Phospho-H2A.X Induction Mouse Skin4 mg48 h4.7-fold increase[9]

Experimental Protocols

Quantification of this compound DNA Adducts by LC-MS/MS

This protocol describes the quantification of N7-HETE-G from this compound treated cells.[8][10][11][12][13]

Materials:

  • This compound treated cells

  • DNA isolation kit

  • Nuclease P1

  • Alkaline phosphatase

  • LC-MS/MS system with a C18 column

  • N7-HETE-G standard

  • Isotopically labeled internal standard (e.g., [¹³C₅,¹⁵N₂]N7-HETE-G)

Procedure:

  • DNA Isolation: Isolate genomic DNA from this compound treated cells using a commercial kit, following the manufacturer's instructions.

  • DNA Digestion:

    • To 10-20 µg of DNA, add the isotopically labeled internal standard.

    • Digest the DNA to nucleosides by incubating with nuclease P1 and alkaline phosphatase at 37°C for 2-4 hours.

  • Sample Cleanup: Use solid-phase extraction (SPE) to purify the nucleosides and remove proteins and other contaminants.

  • LC-MS/MS Analysis:

    • Inject the purified sample onto the LC-MS/MS system.

    • Separate the nucleosides using a C18 column with a gradient of acetonitrile (B52724) in water (both containing 0.1% formic acid).

    • Perform mass spectrometry in positive ion mode using multiple reaction monitoring (MRM) to detect the specific transitions for N7-HETE-G and the internal standard.

  • Quantification: Create a standard curve using the N7-HETE-G standard and quantify the amount of adduct in the samples relative to the internal standard.

LC_MS_MS_Workflow Start This compound Treated Cells DNA_Isolation DNA Isolation Start->DNA_Isolation Digestion Enzymatic Digestion (Nuclease P1, Alkaline Phosphatase) DNA_Isolation->Digestion Cleanup Solid-Phase Extraction (SPE) Digestion->Cleanup LC_Separation LC Separation (C18 Column) Cleanup->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification

Alkaline Comet Assay for DNA Strand Breaks

This protocol measures DNA single-strand breaks and alkali-labile sites resulting from this compound exposure.[14][15][16][17]

Materials:

  • This compound treated cells

  • Comet assay slides

  • Low melting point agarose (B213101) (LMPA)

  • Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10)

  • Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)

  • Neutralization buffer (0.4 M Tris, pH 7.5)

  • DNA stain (e.g., SYBR Green)

  • Fluorescence microscope with analysis software

Procedure:

  • Cell Preparation: Resuspend this compound treated cells in PBS at a concentration of 1 x 10⁵ cells/mL.

  • Slide Preparation: Mix cell suspension with molten LMPA (at 37°C) and pipette onto a comet assay slide. Allow to solidify at 4°C.

  • Lysis: Immerse slides in cold lysis solution for at least 1 hour at 4°C.

  • Alkaline Unwinding: Place slides in alkaline electrophoresis buffer for 20-40 minutes at 4°C to allow DNA to unwind.

  • Electrophoresis: Perform electrophoresis in the same buffer at ~1 V/cm for 20-30 minutes at 4°C.

  • Neutralization and Staining: Neutralize the slides with neutralization buffer and stain with a fluorescent DNA dye.

  • Imaging and Analysis: Visualize comets using a fluorescence microscope. Quantify DNA damage by measuring the percentage of DNA in the tail, tail length, and tail moment using specialized software.

Comet_Assay_Workflow Start This compound Treated Cells Embedding Cell Embedding in Agarose Start->Embedding Lysis Cell Lysis Embedding->Lysis Unwinding Alkaline Unwinding Lysis->Unwinding Electrophoresis Electrophoresis Unwinding->Electrophoresis Staining DNA Staining Electrophoresis->Staining Analysis Microscopy & Image Analysis Staining->Analysis

Western Blot for Phosphorylated Signaling Proteins

This protocol detects the activation of DDR signaling proteins like phospho-p53 and phospho-Chk2.[18][19][20]

Materials:

  • This compound treated cells

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-p53, anti-phospho-Chk2, and total protein controls)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Protein Extraction: Lyse this compound treated cells in lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane, apply the chemiluminescent substrate, and capture the signal using an imaging system.

  • Analysis: Quantify band intensities and normalize the phosphorylated protein signal to the total protein signal.

Western_Blot_Workflow Start This compound Treated Cells Lysis Protein Extraction Start->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Membrane Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Antibody_Incubation Antibody Incubation (Primary & Secondary) Blocking->Antibody_Incubation Detection Chemiluminescent Detection Antibody_Incubation->Detection Analysis Band Intensity Analysis Detection->Analysis

In Vitro DNA Repair Assays

These assays measure the capacity of cell extracts or purified proteins to repair this compound damaged DNA.

5.4.1. In Vitro BER Assay [9][21][22][23][24]

Materials:

  • Plasmid DNA treated with this compound

  • Cell-free extracts or purified BER proteins (DNA glycosylase, APE1, Polβ, Ligase III)

  • Reaction buffer

  • Radiolabeled dNTPs (e.g., [α-³²P]dCTP)

  • Agarose gel electrophoresis system

  • Phosphorimager

Procedure:

  • Substrate Preparation: Create a this compound damaged plasmid DNA substrate.

  • Repair Reaction: Incubate the damaged plasmid with cell-free extracts or purified BER proteins in a reaction buffer containing radiolabeled dNTPs.

  • Analysis: Purify the plasmid DNA and analyze by agarose gel electrophoresis and phosphorimaging to detect the incorporation of radioactivity, which indicates repair synthesis.

5.4.2. In Vitro NER Assay [25][26][27][28][29]

Materials:

  • Plasmid DNA with a site-specific this compound adduct (can be synthetically prepared)

  • Cell-free extracts from normal and NER-deficient (e.g., XPA or XPC knockout) cells

  • Reaction buffer containing ATP

  • Radiolabeled dNTPs

  • Restriction enzymes

  • Denaturing polyacrylamide gel electrophoresis (PAGE) system

  • Phosphorimager

Procedure:

  • Substrate Preparation: Prepare a plasmid with a single, site-specific this compound adduct.

  • Repair Reaction: Incubate the substrate with cell-free extracts and radiolabeled dNTPs.

  • Analysis:

    • Purify the DNA and digest with restriction enzymes that flank the adduct site.

    • Separate the resulting fragments on a denaturing polyacrylamide gel.

    • Visualize the radiolabeled repair patch using a phosphorimager. The size of the excised fragment can also be determined.

Conclusion

This compound is a significant threat due to its ability to form persistent and mutagenic DNA adducts. A thorough understanding of the molecular mechanisms of this compound-induced DNA damage and the intricate cellular responses, including DNA damage signaling and repair, is paramount for the development of effective diagnostic and therapeutic interventions. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the multifaceted interactions of this compound with DNA and the cellular machinery that has evolved to counteract its deleterious effects. Further research into the specificities of DNA repair enzymes for this compound adducts and the long-term consequences of unrepaired lesions will be critical in mitigating the health risks associated with exposure to this and related alkylating agents.

References

An In-depth Technical Guide to the Oxidative Stress Mechanisms of 2-Chloroethyl Ethyl Sulfide (2-CEES)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

2-Chloroethyl ethyl sulfide (B99878) (2-CEES), a monofunctional analog of the chemical warfare agent sulfur mustard, is a potent alkylating agent that induces significant cellular injury, largely mediated by oxidative stress. This document provides a comprehensive overview of the core mechanisms underlying this compound-induced oxidative stress, detailing the molecular pathways, key experimental findings, and methodologies used in its study. The central mechanism involves the depletion of intracellular glutathione (B108866) (GSH), leading to an accumulation of reactive oxygen species (ROS). This imbalance triggers a cascade of damaging events, including mitochondrial dysfunction, DNA damage, lipid peroxidation, and the activation of pro-inflammatory signaling pathways, ultimately culminating in cell death and tissue injury. Understanding these intricate mechanisms is crucial for the development of effective medical countermeasures.

Core Mechanisms of this compound-Induced Oxidative Stress

Exposure to this compound initiates a rapid and multifaceted oxidative stress response. The primary events and their downstream consequences are outlined below.

Glutathione Depletion and ROS Generation

The initial and critical event in this compound toxicity is the depletion of the cell's primary non-enzymatic antioxidant, glutathione (GSH).[1][2][3] this compound, being an electrophile, readily reacts with the nucleophilic thiol group of GSH, leading to its conjugation and subsequent depletion.[1] This reduction in the cellular antioxidant capacity disrupts the redox balance, resulting in the accumulation of reactive oxygen species (ROS), such as superoxide (B77818) radicals (O₂•−) and hydrogen peroxide (H₂O₂).[1][4]

Mitochondrial Dysfunction

Mitochondria are both a primary target and a significant source of ROS in this compound-induced toxicity.[5][6] Exposure to this compound leads to mitochondrial dysfunction, characterized by a decrease in mitochondrial membrane potential, which occurs as early as 4 hours post-exposure.[5][6] This dysfunction impairs the electron transport chain, leading to electron leakage and increased production of mitochondrial ROS, which peaks around 12 hours after exposure.[5][6] This creates a vicious cycle where ROS-induced damage to mitochondria further compromises their function and amplifies ROS production.

G General Pathway of this compound Induced Oxidative Stress CEES This compound Exposure GSH_Depletion Glutathione (GSH) Depletion CEES->GSH_Depletion Mitochondrial_Dysfunction Mitochondrial Dysfunction CEES->Mitochondrial_Dysfunction Direct Effect ROS_Increase Increased Reactive Oxygen Species (ROS) GSH_Depletion->ROS_Increase ROS_Increase->Mitochondrial_Dysfunction Cellular_Damage Cellular Damage ROS_Increase->Cellular_Damage Signaling_Activation Activation of Stress Signaling Pathways ROS_Increase->Signaling_Activation Mitochondrial_Dysfunction->ROS_Increase Amplification Loop Lipid_Peroxidation Lipid Peroxidation (e.g., 4-HNE) Cellular_Damage->Lipid_Peroxidation DNA_Damage Oxidative DNA Damage (e.g., 8-OHdG) Cellular_Damage->DNA_Damage Protein_Damage Protein Carbonylation Cellular_Damage->Protein_Damage Cell_Death Cell Death (Apoptosis/Necrosis) Cellular_Damage->Cell_Death Inflammation Inflammation Signaling_Activation->Inflammation Inflammation->Cell_Death G Inflammatory Signaling Activated by this compound cluster_0 MAPK Pathway cluster_1 NF-κB Pathway MAPKs MAPKs (ERK, p38, JNK) AP1 AP-1 (Fos/Jun) MAPKs->AP1 Phosphorylation Gene_Expression Inflammatory Gene Expression AP1->Gene_Expression IKK IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases NFkB->Gene_Expression ROS Oxidative Stress (ROS) ROS->MAPKs ROS->IKK Inflammatory_Mediators Inflammatory Mediators (COX-2, iNOS, MMP-9) Gene_Expression->Inflammatory_Mediators Tissue_Injury Inflammation & Tissue Injury Inflammatory_Mediators->Tissue_Injury G Workflow for In Vivo Mouse Skin Injury Study Animal_Model Animal Model (e.g., SKH-1 Hairless Mice) Grouping Grouping (Control, Vehicle, this compound) Animal_Model->Grouping Treatment Topical this compound Application (in Acetone Vehicle) Grouping->Treatment Time_Course Time Course (e.g., 9, 12, 24, 48h) Treatment->Time_Course Euthanasia Euthanasia & Tissue Collection Time_Course->Euthanasia Analysis Downstream Analysis Euthanasia->Analysis Histology Histopathology (H&E) Analysis->Histology IHC Immunohistochemistry (e.g., γH2A.X, COX-2) Analysis->IHC Western_Blot Western Blot (e.g., MMP-9, β-actin) Analysis->Western_Blot MPO_Assay Myeloperoxidase (MPO) Assay Analysis->MPO_Assay

References

An In-Depth Technical Guide to the Inflammatory Response to 2-Chloroethyl Ethyl Sulfide (2-CEES) in Skin Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloroethyl ethyl sulfide (B99878) (2-CEES), a monofunctional analog of the chemical warfare agent sulfur mustard, serves as a valuable tool in laboratory settings to study the complex cutaneous injuries induced by vesicants. Exposure to this compound elicits a robust inflammatory response in the skin, characterized by edema, erythema, and at higher doses, microvesication. This response is driven by a complex interplay of cellular and molecular events, including the activation of key signaling pathways, infiltration of immune cells, and the upregulation of pro-inflammatory mediators. Understanding these mechanisms is crucial for the development of effective countermeasures against sulfur mustard-induced skin damage. This guide provides a detailed overview of the inflammatory response to this compound in skin models, summarizing key quantitative data, experimental protocols, and the underlying signaling cascades.

Data Presentation: Quantitative Analysis of Inflammatory Markers

Topical application of this compound to the skin of SKH-1 hairless mice leads to a time-dependent increase in the expression of several key inflammatory mediators. The following tables summarize the fold-increase in protein expression of Cyclooxygenase-2 (COX-2), Inducible Nitric Oxide Synthase (iNOS), and Matrix Metalloproteinase-9 (MMP-9) at various time points following exposure to a 2 mg dose of this compound, as determined by western blot analysis.

Table 1: Fold Increase in COX-2 Protein Expression in Female SKH-1 Hairless Mouse Skin Following 2 mg this compound Exposure [1]

Time Point (hours)Fold Increase vs. Vehicle Control
243.0
483.3

Table 2: Fold Increase in COX-2 Protein Expression in Male SKH-1 Hairless Mouse Skin Following 2 mg this compound Exposure [1]

Time Point (hours)Fold Increase vs. Vehicle Control
9~1.8-2.7
12~1.8-2.7
24~1.8-2.7
48~1.8-2.7

Table 3: Fold Increase in iNOS Protein Expression in Female SKH-1 Hairless Mouse Skin Following 2 mg this compound Exposure [1]

Time Point (hours)Fold Increase vs. Vehicle Control
9>2.0
12>2.0
24>2.0

Table 4: Fold Increase in iNOS Protein Expression in Male SKH-1 Hairless Mouse Skin Following 2 mg this compound Exposure [1]

Time Point (hours)Fold Increase vs. Vehicle Control
9>4.0
12>4.0
24>4.0

Table 5: Fold Increase in MMP-9 Protein Expression in Female SKH-1 Hairless Mouse Skin Following 2 mg this compound Exposure [1]

Time Point (hours)Fold Increase vs. Vehicle Control
96.0
125.5
245.4
483.5

Table 6: Fold Increase in MMP-9 Protein Expression in Male SKH-1 Hairless Mouse Skin Following 2 mg this compound Exposure [1]

Time Point (hours)Fold Increase vs. Vehicle Control
91.9
123.7
242.9
483.2

Experimental Protocols

In Vivo this compound Exposure in SKH-1 Hairless Mouse Model

This protocol outlines the topical application of this compound to induce an inflammatory response in the skin of SKH-1 hairless mice.

Materials:

  • SKH-1 hairless mice

  • 2-Chloroethyl ethyl sulfide (this compound)

  • Acetone (B3395972) (vehicle)

  • Pipette and sterile tips

Procedure:

  • Acclimatize SKH-1 hairless mice for at least one week prior to the experiment.

  • Prepare the this compound solution by dissolving it in acetone to the desired concentration (e.g., for a 2 mg dose, dissolve 2 mg of this compound in a suitable volume of acetone).

  • Topically apply the this compound solution to a defined area on the dorsal skin of the mice.[1][2] A typical application volume is 200 µL.

  • For control groups, apply an equal volume of the vehicle (acetone) alone.

  • Euthanize the mice at specified time points post-exposure (e.g., 9, 12, 24, 48 hours).

  • Collect the treated skin tissue for subsequent analysis (e.g., histology, western blotting, immunohistochemistry).

Western Blot Analysis of Inflammatory Markers

This protocol describes the detection and quantification of inflammatory proteins (e.g., COX-2, iNOS, MMP-9) in skin tissue lysates.

Materials:

  • Collected skin tissue

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies specific for the target proteins (COX-2, iNOS, MMP-9)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Homogenize the collected skin tissue in ice-cold lysis buffer.

  • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

  • Determine the protein concentration of the lysate using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane with blocking buffer for at least 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Wash the membrane several times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Immunohistochemistry for Cellular Infiltration

This protocol details the staining of skin sections to visualize and quantify the infiltration of inflammatory cells such as macrophages, neutrophils, and mast cells.

Materials:

  • Formalin-fixed, paraffin-embedded skin tissue sections

  • Xylene and graded ethanol (B145695) series for deparaffinization and rehydration

  • Antigen retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0)

  • Hydrogen peroxide (for blocking endogenous peroxidase activity)

  • Blocking solution (e.g., normal goat serum)

  • Primary antibodies against cell-specific markers (e.g., F4/80 for macrophages, myeloperoxidase (MPO) for neutrophils, toluidine blue for mast cells)

  • Biotinylated secondary antibody

  • Streptavidin-HRP conjugate

  • DAB substrate kit

  • Hematoxylin for counterstaining

  • Mounting medium

Procedure:

  • Deparaffinize the tissue sections in xylene and rehydrate through a graded ethanol series to water.

  • Perform antigen retrieval by heating the slides in antigen retrieval buffer.

  • Block endogenous peroxidase activity with hydrogen peroxide.

  • Block non-specific antibody binding with a blocking solution.

  • Incubate the sections with the primary antibody overnight at 4°C.

  • Wash the sections with PBS.

  • Incubate with the biotinylated secondary antibody for 1 hour at room temperature.

  • Wash with PBS.

  • Incubate with the streptavidin-HRP conjugate.

  • Wash with PBS.

  • Develop the color with the DAB substrate.

  • Counterstain with hematoxylin.

  • Dehydrate the sections, clear in xylene, and mount with a coverslip.

  • For mast cell staining, sections can be stained with toluidine blue.

  • Analyze the stained sections under a microscope to quantify the number of positive cells.

Signaling Pathways and Experimental Workflows

The inflammatory response to this compound is orchestrated by a network of intracellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways and a typical experimental workflow for their investigation.

Signaling Pathways

G cluster_0 This compound Exposure cluster_1 Cellular Stress cluster_2 Upstream Kinases cluster_3 Transcription Factors cluster_4 Inflammatory Mediators cluster_5 Cellular Response CEES This compound ROS Oxidative Stress (ROS) CEES->ROS DNA_damage DNA Damage CEES->DNA_damage Akt Akt ROS->Akt MAPK MAPK (p38, JNK, ERK) ROS->MAPK DNA_damage->Akt DNA_damage->MAPK NFkB NF-κB Akt->NFkB MAPK->NFkB AP1 AP-1 (c-Jun/c-Fos) MAPK->AP1 COX2 COX-2 NFkB->COX2 iNOS iNOS NFkB->iNOS AP1->COX2 MMP9 MMP-9 AP1->MMP9 Inflammation Inflammation COX2->Inflammation iNOS->Inflammation Vesication Microvesication MMP9->Vesication Inflammation->Vesication

Caption: this compound induced inflammatory signaling pathways.

Experimental Workflow

G cluster_0 In Vivo Model cluster_1 Tissue Collection & Processing cluster_2 Analysis cluster_3 Data Interpretation Animal SKH-1 Hairless Mouse Exposure Topical this compound Application (2 or 4 mg in acetone) Animal->Exposure Time Time Points (9, 12, 24, 48h) Exposure->Time Collection Skin Tissue Collection Time->Collection Processing Fixation (Formalin) or Lysis Collection->Processing Histology Histology (H&E Staining) Processing->Histology IHC Immunohistochemistry (F4/80, MPO, Toluidine Blue) Processing->IHC WB Western Blot (COX-2, iNOS, MMP-9) Processing->WB qPCR qPCR (Cytokine mRNA) Processing->qPCR Quantification Quantification of Cellular Infiltration & Protein/mRNA Expression Histology->Quantification IHC->Quantification WB->Quantification qPCR->Quantification Conclusion Assessment of Inflammatory Response Quantification->Conclusion

Caption: Experimental workflow for studying this compound skin inflammation.

Conclusion

The study of the inflammatory response to this compound in skin models provides critical insights into the pathogenesis of sulfur mustard-induced cutaneous injury. The activation of the Akt/MAPK, NF-κB, and AP-1 signaling pathways is a central event, leading to the production of pro-inflammatory mediators and the recruitment of immune cells, ultimately contributing to tissue damage and vesication. The experimental protocols and quantitative data presented in this guide offer a framework for researchers to investigate these mechanisms further and to evaluate the efficacy of potential therapeutic interventions. A thorough understanding of these processes is paramount for the development of effective treatments to mitigate the debilitating effects of sulfur mustard exposure.

References

The Alkylating Agent 2-CEES: A Potent Inducer of Centrosome Amplification and Genomic Instability

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

2-Chloroethyl ethyl sulfide (B99878) (2-CEES), a monofunctional analog of the chemical warfare agent sulfur mustard, is a potent alkylating agent that induces significant cellular damage. Emerging research has identified a critical and concerning effect of this compound exposure: the induction of centrosome amplification. This phenomenon, characterized by the presence of more than two centrosomes in a single cell, is a well-established hallmark of cancer and a major driver of chromosomal instability (CIN). This technical guide provides a comprehensive overview of the effects of this compound on centrosome amplification, detailing the underlying molecular mechanisms, experimental methodologies for its investigation, and quantitative data from key studies. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to further investigate the toxicological and carcinogenic properties of this compound and to explore potential therapeutic interventions.

Introduction: The Centrosome and Its Role in Cellular Fidelity

The centrosome is the primary microtubule-organizing center in animal cells, playing a pivotal role in the formation of the bipolar mitotic spindle, which ensures the faithful segregation of chromosomes during cell division.[1] A normal, healthy cell contains one centrosome in the G1 phase of the cell cycle, which duplicates precisely once during the S phase, resulting in two centrosomes by the time the cell enters mitosis.[2] The presence of more than two centrosomes, a condition known as centrosome amplification, can lead to the formation of multipolar spindles, resulting in aneuploidy and contributing to tumorigenesis.[1][3]

This compound and the Induction of Centrosome Amplification

Studies have demonstrated that subtoxic levels of this compound can induce centrosome amplification in both human and mouse cell lines.[4] This effect is dose-dependent, with higher concentrations of this compound leading to a greater percentage of cells with amplified centrosomes.

Quantitative Data on this compound-Induced Centrosome Amplification

The following tables summarize the quantitative findings from studies investigating the impact of this compound on centrosome number in different cell lines.

Table 1: Effect of this compound on Centrosome Number in Saos2 (Human Osteosarcoma) Cells

Treatment ConditionPercentage of Cells with >2 Centrosomes
Untreated Control~5%
250 µM this compound (24h)~20%

Data extrapolated from Bennett et al., 2014.[4]

Table 2: Effect of this compound on Centrosome Number in NIH3T3 (Mouse Embryonic Fibroblast) Cells

Treatment ConditionPercentage of Cells with >2 Centrosomes
Untreated Control~3%
250 µM this compound (24h)~15%
500 µM this compound (24h)~25%

Data extrapolated from Bennett et al., 2014.[5]

Proposed Molecular Mechanisms of this compound-Induced Centrosome Amplification

The precise molecular pathways by which this compound induces centrosome amplification are still under investigation, but evidence points towards a mechanism involving DNA damage, cell cycle checkpoint activation, and the dysregulation of key proteins involved in the centrosome duplication cycle.

The DNA Damage Response Pathway

As an alkylating agent, this compound is known to cause DNA damage. This triggers the DNA Damage Response (DDR), a complex signaling network orchestrated by kinases such as ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related).[6][7] These kinases, in turn, activate downstream checkpoint kinases Chk1 and Chk2, leading to cell cycle arrest, typically in the G2 phase, to allow for DNA repair.[6][7] A prolonged G2 arrest can provide a window of opportunity for centrosomes to re-duplicate, leading to amplification.[8]

DNA_Damage_Response This compound This compound DNA Damage DNA Damage This compound->DNA Damage ATM/ATR Activation ATM/ATR Activation DNA Damage->ATM/ATR Activation Chk1/Chk2 Activation Chk1/Chk2 Activation ATM/ATR Activation->Chk1/Chk2 Activation G2/M Cell Cycle Arrest G2/M Cell Cycle Arrest Chk1/Chk2 Activation->G2/M Cell Cycle Arrest Centrosome Reduplication Centrosome Reduplication G2/M Cell Cycle Arrest->Centrosome Reduplication prolonged arrest Centrosome Amplification Centrosome Amplification Centrosome Reduplication->Centrosome Amplification

This compound induced DNA damage response pathway.

The Role of p53 and CDK2/Cyclin E

The tumor suppressor protein p53 is a critical regulator of the cell cycle and plays a key role in preventing centrosome amplification.[9][10] Following DNA damage, p53 is activated and can induce the expression of p21, a potent inhibitor of cyclin-dependent kinases (CDKs).[9] Specifically, p21 can inhibit the activity of the CDK2-Cyclin E complex, which is essential for initiating centrosome duplication.[11][12] In cells with compromised p53 function, the inhibition of CDK2-Cyclin E may be incomplete, allowing for aberrant centrosome re-duplication during a prolonged cell cycle arrest.[10]

p53_CDK2_Pathway cluster_0 Normal p53 Function cluster_1 Compromised p53 Function DNA Damage DNA Damage p53 Activation p53 Activation DNA Damage->p53 Activation p21 Upregulation p21 Upregulation p53 Activation->p21 Upregulation CDK2/Cyclin E Inhibition CDK2/Cyclin E Inhibition p21 Upregulation->CDK2/Cyclin E Inhibition Normal Centrosome Duplication Normal Centrosome Duplication CDK2/Cyclin E Inhibition->Normal Centrosome Duplication DNA Damage_c1 DNA Damage p53 Inactive p53 Inactive DNA Damage_c1->p53 Inactive Insufficient p21 Insufficient p21 p53 Inactive->Insufficient p21 Active CDK2/Cyclin E Active CDK2/Cyclin E Insufficient p21->Active CDK2/Cyclin E Centrosome Reduplication Centrosome Reduplication Active CDK2/Cyclin E->Centrosome Reduplication Immunofluorescence_Workflow Cell Seeding on Coverslips Cell Seeding on Coverslips This compound Treatment This compound Treatment Cell Seeding on Coverslips->this compound Treatment Fixation (PFA) Fixation (PFA) This compound Treatment->Fixation (PFA) Permeabilization (Triton X-100) Permeabilization (Triton X-100) Fixation (PFA)->Permeabilization (Triton X-100) Blocking (BSA) Blocking (BSA) Permeabilization (Triton X-100)->Blocking (BSA) Primary Antibody Incubation (γ-tubulin, pericentrin) Primary Antibody Incubation (γ-tubulin, pericentrin) Blocking (BSA)->Primary Antibody Incubation (γ-tubulin, pericentrin) Secondary Antibody Incubation (Alexa Fluors) Secondary Antibody Incubation (Alexa Fluors) Primary Antibody Incubation (γ-tubulin, pericentrin)->Secondary Antibody Incubation (Alexa Fluors) Nuclear Staining (DAPI) Nuclear Staining (DAPI) Secondary Antibody Incubation (Alexa Fluors)->Nuclear Staining (DAPI) Mounting and Imaging Mounting and Imaging Nuclear Staining (DAPI)->Mounting and Imaging Quantification of Centrosomes Quantification of Centrosomes Mounting and Imaging->Quantification of Centrosomes

References

An In-Depth Technical Guide on the Systemic Diffusion and Brain Effects of 2-Chloroethyl Ethyl Sulfide (2-CEES)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Chloroethyl ethyl sulfide (B99878) (2-CEES), a monofunctional analog of the chemical warfare agent sulfur mustard, poses a significant health risk that extends beyond its vesicant effects on the skin. Following dermal exposure, this compound undergoes systemic diffusion, crossing the blood-brain barrier and accumulating in the central nervous system (CNS). Within the brain, this compound and its metabolites form adducts with macromolecules, including DNA and glutathione (B108866), leading to a cascade of deleterious effects. These include the induction of oxidative stress, a neuroinflammatory response, and the activation of cell death signaling pathways. The resulting neuropathology manifests as cognitive and emotional impairments, including anxiety-like behaviors and deficits in working memory. This technical guide provides a comprehensive overview of the current understanding of the systemic diffusion and neurotoxic effects of this compound, detailing experimental evidence, methodologies, and the key molecular pathways implicated in its cerebral impact.

Systemic Diffusion and Brain Distribution of this compound

Following cutaneous exposure, this compound is absorbed into the bloodstream and distributed to various organs, including the brain. Studies utilizing animal models, primarily SKH-1 hairless mice, have provided definitive evidence of this compound's ability to penetrate the CNS.

Experimental Protocol: Detection of this compound Adducts in Brain Tissue

Objective: To identify and quantify this compound and its metabolites in brain tissue following dermal exposure.

Animal Model: SKH-1 hairless mice.

Exposure: Topical application of this compound (dissolved in a suitable vehicle such as acetone) to the dorsal skin of the mice.[1]

Sample Collection: Mice are sacrificed at various time points post-exposure (e.g., 6 hours, 24 hours, 7 days, 14 days). Brain tissue is immediately harvested, flash-frozen in liquid nitrogen, and stored at -80°C until analysis.

Analytical Method (LC-MS/MS):

  • Tissue Homogenization: Brain tissue is homogenized in a suitable buffer.

  • Protein Precipitation: Proteins are precipitated using a solvent like acetonitrile (B52724) to release small molecule adducts.[2]

  • DNA Extraction and Hydrolysis (for DNA adducts): For the analysis of DNA adducts such as N7-guanine-CEES (N7Gua-CEES), DNA is extracted from the tissue homogenate and subjected to enzymatic or acidic hydrolysis to release the adducted nucleobases.

  • Solid-Phase Extraction (SPE): The supernatant (for small molecule adducts) or the hydrolyzed DNA sample is cleaned up and concentrated using SPE.

  • LC-MS/MS Analysis: The purified samples are injected into a liquid chromatography system coupled with a tandem mass spectrometer (LC-MS/MS). The separation is typically achieved on a C18 or a specialized column. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the parent and fragment ions of the target this compound adducts (GSH-CEES, Cys-CEES, NAC-CEES, and N7Gua-CEES).[2][3]

  • Quantification: Stable isotope-labeled internal standards for each analyte are used to ensure accurate quantification. Calibration curves are generated using standards of known concentrations.

Data Presentation: this compound Adducts in the Brain

While precise quantitative data from peer-reviewed literature is limited, qualitative studies have confirmed the presence of several this compound adducts in the brain for an extended period following dermal exposure.

Adduct Matrix Detection Time Post-Exposure Analytical Method Reference
Glutathione-CEES (GSH-CEES)Brain Tissue ExtractDetected up to 14 daysLC-MS/MS[4][5]
Cysteine-CEES (Cys-CEES)Brain Tissue ExtractDetected up to 14 daysLC-MS/MS[4][5]
N-acetylcysteine-CEES (NAC-CEES)Brain Tissue ExtractDetected up to 14 daysLC-MS/MS[4][5]
N7-guanine-CEES (N7Gua-CEES)Brain DNA and Tissue ExtractDetected up to 14 daysLC-MS/MS[4][5]

Neurological Effects of this compound Exposure

The presence of this compound and its adducts in the brain leads to a range of neurological and behavioral deficits. Animal studies have demonstrated that a single cutaneous exposure to this compound can induce long-lasting cognitive and emotional impairments.

Experimental Protocol: Assessment of Anxiety-Like Behavior (Elevated Plus Maze)

Objective: To evaluate anxiety-like behavior in mice following this compound exposure.

Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.

Procedure:

  • Habituation: Mice are habituated to the testing room for at least 30 minutes before the test.

  • Test: Each mouse is placed in the center of the maze, facing an open arm, and allowed to explore freely for a set period (typically 5 minutes).

  • Data Acquisition: The session is recorded by an overhead video camera, and tracking software is used to measure parameters such as the time spent in the open and closed arms, and the number of entries into each arm.

  • Analysis: A decrease in the time spent in and the number of entries into the open arms is indicative of increased anxiety-like behavior.

Experimental Protocol: Assessment of Working Memory (Sequential Alternation Task in a T-Maze)

Objective: To assess spatial working memory in mice after this compound exposure.

Apparatus: A T-shaped maze with a starting arm and two goal arms.

Procedure:

  • Forced Choice Trial: The mouse is placed in the starting arm and is forced to enter one of the goal arms (the other arm is blocked).

  • Delay: The mouse is returned to its home cage for a specific inter-trial delay.

  • Free Choice Trial: The mouse is placed back in the starting arm and is now free to choose between both goal arms.

  • Scoring: A correct alternation is recorded if the mouse chooses the arm opposite to the one it was forced to enter in the first trial. The percentage of correct alternations over a series of trials is calculated. A decrease in the percentage of correct alternations suggests an impairment in working memory.

Molecular Mechanisms of this compound Neurotoxicity

The neurotoxic effects of this compound are believed to be mediated by a combination of oxidative stress, neuroinflammation, and the activation of apoptotic pathways.

Oxidative Stress

This compound exposure leads to the depletion of intracellular glutathione (GSH), a major antioxidant in the brain.[4][6] This depletion, coupled with the generation of reactive oxygen species (ROS), results in oxidative stress, causing damage to lipids, proteins, and DNA.

Experimental Protocol: Quantification of Oxidative Stress Markers

Objective: To measure markers of oxidative stress in brain tissue following this compound exposure.

Markers:

  • Lipid Peroxidation: Malondialdehyde (MDA) is a common marker of lipid peroxidation and can be measured using a thiobarbituric acid reactive substances (TBARS) assay or by LC-MS/MS.

  • Oxidative DNA Damage: 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG) is a product of oxidative DNA damage and is typically quantified using ELISA or LC-MS/MS.[7]

  • Glutathione Levels: The levels of reduced glutathione (GSH) and oxidized glutathione (GSSG) can be measured using commercially available kits or by HPLC with electrochemical detection. A decreased GSH/GSSG ratio is indicative of oxidative stress.[8]

Procedure (General):

  • Tissue Preparation: Brain tissue is homogenized in an appropriate buffer containing antioxidants to prevent ex vivo oxidation.

  • Assay: The respective assays (TBARS, ELISA, HPLC) are performed on the tissue homogenates according to the manufacturer's instructions or established laboratory protocols.

  • Data Analysis: The concentrations of the oxidative stress markers are normalized to the total protein content of the sample.

Neuroinflammation

This compound triggers an inflammatory response in the brain, characterized by the activation of glial cells (microglia and astrocytes) and the production of pro-inflammatory cytokines. This neuroinflammatory cascade contributes to neuronal damage.

Experimental Protocol: Measurement of Pro-inflammatory Cytokines

Objective: To quantify the levels of pro-inflammatory cytokines in the brain after this compound exposure.

Cytokines: Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α).

Method (ELISA):

  • Tissue Homogenization: Brain tissue is homogenized in a lysis buffer containing protease inhibitors.

  • Centrifugation: The homogenate is centrifuged to pellet cellular debris.

  • ELISA: The supernatant is used for cytokine quantification using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits specific for each cytokine. The absorbance is read on a microplate reader, and concentrations are determined from a standard curve.

Signaling Pathways

The neurotoxic effects of this compound are mediated by the activation of specific intracellular signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway: In response to cellular stress, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This allows the NF-κB dimer (typically p50/p65) to translocate to the nucleus, where it binds to the promoter regions of target genes, inducing the expression of pro-inflammatory and pro-apoptotic proteins.[9]

MAPK Signaling Pathway: The MAPK family includes several kinases, such as p38, JNK, and ERK. Stress stimuli can activate a cascade of phosphorylation events, leading to the activation of these MAPKs. Activated MAPKs, in turn, phosphorylate various downstream targets, including transcription factors, which regulate gene expression involved in inflammation, apoptosis, and cellular stress responses. For instance, the activation of p38 MAPK is strongly linked to inflammatory and apoptotic processes in neurons.[7][10][11]

Experimental Protocol: Western Blot Analysis of Signaling Pathway Activation

Objective: To detect the activation of NF-κB and MAPK signaling pathways.

Procedure:

  • Protein Extraction: Nuclear and cytoplasmic protein fractions are extracted from brain tissue homogenates.

  • Protein Quantification: Protein concentration is determined using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated (activated) forms of key signaling proteins (e.g., phospho-p65 for NF-κB, phospho-p38 for MAPK). Antibodies against the total forms of these proteins are used as loading controls.

  • Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate.

  • Densitometry: The intensity of the bands is quantified using imaging software, and the ratio of phosphorylated to total protein is calculated to determine the extent of pathway activation.

Visualizations of Key Pathways and Workflows

Logical Relationship of this compound Neurotoxicity

CEES_Neurotoxicity_Logic CEES Dermal Exposure to this compound Systemic Systemic Absorption and Diffusion CEES->Systemic BBB Blood-Brain Barrier Penetration Systemic->BBB Brain Accumulation in Brain BBB->Brain Adducts Formation of Macromolecular Adducts (DNA, Glutathione) Brain->Adducts OxidativeStress Oxidative Stress (GSH Depletion, ROS Increase) Adducts->OxidativeStress Signaling Activation of Stress Signaling Pathways (NF-κB, MAPK) Adducts->Signaling OxidativeStress->Signaling Damage Neuronal Damage and Apoptosis OxidativeStress->Damage Inflammation Neuroinflammation (Glial Activation, Cytokine Release) Inflammation->Damage Signaling->Inflammation Signaling->Damage Deficits Cognitive and Emotional Deficits Damage->Deficits

Logical flow of this compound induced neurotoxicity.
Experimental Workflow for Investigating this compound Neurotoxicity

Experimental_Workflow cluster_animal_model Animal Model cluster_endpoints Endpoint Analysis cluster_data Data Interpretation Animal SKH-1 Hairless Mice Exposure Dermal this compound Exposure Animal->Exposure Behavior Behavioral Testing (Elevated Plus Maze, T-Maze) Exposure->Behavior Biochem Biochemical Analysis (LC-MS/MS, ELISA, Western Blot) Exposure->Biochem Histology Histopathology Exposure->Histology Effects Neurological Effects (Anxiety, Memory Deficits) Behavior->Effects Diffusion Systemic Diffusion (Brain Adducts) Biochem->Diffusion Mechanisms Molecular Mechanisms (Oxidative Stress, Inflammation) Biochem->Mechanisms Histology->Mechanisms

Workflow for this compound neurotoxicity studies.
NF-κB Signaling Pathway in this compound Neurotoxicity

NFkB_Pathway CEES This compound Exposure Stress Cellular Stress (Oxidative Stress, DNA Damage) CEES->Stress IKK IKK Activation Stress->IKK IkB IκB Phosphorylation & Degradation IKK->IkB NFkB_Release NF-κB (p50/p65) Release IkB->NFkB_Release NFkB_Translocation Nuclear Translocation NFkB_Release->NFkB_Translocation Nucleus Nucleus NFkB_Translocation->Nucleus Gene_Expression Gene Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Gene_Expression->Cytokines Apoptosis Pro-apoptotic Proteins Gene_Expression->Apoptosis

NF-κB pathway activation by this compound.
p38 MAPK Signaling Pathway in this compound Neurotoxicity

p38_MAPK_Pathway CEES This compound Exposure Stress Cellular Stress (Oxidative Stress, Cytokines) CEES->Stress MAP3K MAP3K Activation (e.g., ASK1) Stress->MAP3K MAP2K MAP2K Activation (MKK3/6) MAP3K->MAP2K p38 p38 MAPK Phosphorylation MAP2K->p38 Downstream Phosphorylation of Downstream Targets p38->Downstream TranscriptionFactors Transcription Factors (e.g., ATF2, MEF2C) Downstream->TranscriptionFactors OtherKinases Other Kinases (e.g., MAPKAPK2) Downstream->OtherKinases Inflammation Inflammation TranscriptionFactors->Inflammation Apoptosis Apoptosis TranscriptionFactors->Apoptosis OtherKinases->Inflammation

p38 MAPK pathway in this compound neurotoxicity.

Conclusion and Future Directions

The evidence strongly indicates that this compound is not merely a cutaneous toxicant but also a neurotoxic agent with significant implications for CNS health. Its ability to cross the blood-brain barrier and induce oxidative stress and neuroinflammation underscores the need for a deeper understanding of its long-term neurological consequences. Future research should focus on obtaining more detailed quantitative data on the brain distribution of this compound and its metabolites, as well as a more comprehensive characterization of the downstream effects on various neurotransmitter systems and neuronal circuits. Furthermore, the elucidation of the precise signaling pathways involved in this compound neurotoxicity will be crucial for the development of targeted therapeutic interventions to mitigate the CNS damage caused by this and related chemical threats. The development of effective countermeasures will require a multi-pronged approach that targets both the initial oxidative insult and the subsequent inflammatory cascade.

References

Methodological & Application

Application Notes and Protocols for 2-Chloroethyl Ethyl Sulfide (2-CEES) in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloroethyl ethyl sulfide (B99878) (2-CEES) is a monofunctional analog of sulfur mustard (SM), a potent chemical warfare agent.[1][2] Due to its similar chemical properties and ability to induce comparable cellular damage, this compound serves as a valuable surrogate for sulfur mustard in laboratory settings, allowing for the study of its cytotoxic mechanisms without the stringent safety protocols required for the bifunctional agent.[1][2] this compound is a powerful alkylating agent that readily penetrates cell membranes, causing significant damage to various cellular macromolecules, most notably DNA.[3][4] Its application in cell culture models is crucial for understanding the pathophysiology of sulfur mustard exposure and for the development of effective medical countermeasures.

This document provides detailed application notes and protocols for the use of this compound in cell culture, with a focus on its mechanism of action, data presentation from relevant studies, and standardized experimental procedures.

Mechanism of Action

The cytotoxicity of this compound is primarily attributed to its ability to alkylate DNA, forming both monofunctional adducts and contributing to DNA cross-linking.[2][5] This DNA damage triggers a cascade of cellular responses, including:

  • DNA Damage Response (DDR): Exposure to this compound activates key signaling pathways involved in DNA repair, such as the Base Excision Repair (BER) and Nucleotide Excision Repair (NER) pathways.[3][5] The activation of ATM (ataxia telangiectasia mutated) and ATR (ATM and Rad3-related) protein kinases leads to the phosphorylation of downstream targets like p53 and Chk2, initiating cell cycle arrest to allow for DNA repair.[3][4][6]

  • Oxidative Stress: this compound induces the production of reactive oxygen species (ROS), leading to oxidative stress.[1][7] This contributes to further cellular damage, including lipid peroxidation and protein oxidation, and exacerbates DNA damage.[1]

  • Inflammation: In response to cellular damage, inflammatory pathways are activated. This can involve the upregulation of pro-inflammatory mediators.[1]

  • Apoptosis: At sufficient concentrations or with prolonged exposure, the accumulation of DNA damage and cellular stress overwhelms the repair mechanisms, leading to programmed cell death, or apoptosis.[8] This is characterized by DNA fragmentation, chromatin condensation, and the activation of caspases.[8]

  • Centrosome Amplification and Aneuploidy: Studies have shown that subtoxic levels of this compound can induce centrosome amplification and chromosome instability, which may contribute to the long-term carcinogenic effects observed after mustard gas exposure.[9]

Data Presentation

The following table summarizes quantitative data from various studies on the application of this compound in different cell culture models. This allows for a comparative overview of effective concentrations and observed cellular effects.

Cell Line/ModelThis compound ConcentrationExposure TimeKey FindingsReference
Mouse Thymocytes100 µM5 hoursIncreased DNA fragmentation (apoptosis).[8]
Human Small Airway Epithelial (SAE) Cells900 µM2 - 48 hoursIncreased mitochondrial ROS production.[7]
Human Bronchial Epithelial (16HBE) Cells900 µM12 hoursSignificant increase in 8-hydroxy-2'-deoxyguanosine (B1666359) (8OHdG) levels, a marker of oxidative DNA damage.[7]
TK6 Lymphoblastoid CellsDose-dependentNot specifiedDose-dependent increase in DNA damage and loss of cell viability.[3]
Human and Mouse Cell LinesSub-toxic levelsNot specifiedInduction of centrosome amplification and chromosome instability.[9]
Lung Epithelial Cells2500 µM48 hoursOver-expression of mitochondrial fission and fusion genes; increased expression of inflammasome genes (Aim2 and NLRP3).[10]

Experimental Protocols

Protocol 1: Assessment of this compound-Induced Cytotoxicity using the MTT Assay

This protocol outlines a method to determine the cytotoxic effects of this compound on a given cell line by measuring cell viability.

Materials:

  • Cell line of interest (e.g., HaCaT, A549, Jurkat)

  • Complete cell culture medium

  • This compound stock solution (dissolved in an appropriate solvent like DMSO or ethanol)

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours.

  • This compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the solvent used to dissolve this compound) and a negative control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO₂.

  • MTT Addition: After incubation, remove the medium containing this compound and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Carefully remove the MTT-containing medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the control group. Plot a dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

Protocol 2: Detection of this compound-Induced Apoptosis by TUNEL Assay

This protocol describes the detection of DNA fragmentation, a hallmark of apoptosis, using the Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay.

Materials:

  • Cells cultured on coverslips or in chamber slides

  • This compound

  • PBS

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

  • TUNEL reaction mixture (containing TdT enzyme and labeled dUTP, from a commercial kit)

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Fluorescence microscope

Procedure:

  • Cell Treatment: Treat cells with the desired concentration of this compound for the appropriate duration. Include a positive control (e.g., DNase I treatment) and a negative control.

  • Fixation: Wash the cells with PBS and fix with 4% PFA for 15-30 minutes at room temperature.

  • Permeabilization: Wash the cells with PBS and permeabilize with the permeabilization solution for 2 minutes on ice.

  • TUNEL Staining: Wash the cells with PBS and incubate with the TUNEL reaction mixture in a humidified chamber for 60 minutes at 37°C in the dark.

  • Counterstaining: Wash the cells with PBS and counterstain with DAPI for 5-10 minutes.

  • Mounting and Visualization: Wash the cells with PBS, mount the coverslips onto microscope slides, and visualize using a fluorescence microscope. TUNEL-positive cells (apoptotic) will exhibit green fluorescence in the nucleus, while all nuclei will be stained blue by DAPI.

  • Quantification: Determine the percentage of apoptotic cells by counting the number of TUNEL-positive cells relative to the total number of cells (DAPI-stained) in several random fields.

Visualizations

Signaling Pathway of this compound-Induced Cellular Damage

CEES_Pathway cluster_cellular_effects Cellular Effects cluster_response Cellular Response cluster_outcome Cellular Outcome CEES This compound Exposure DNA_Damage DNA Alkylation & Damage CEES->DNA_Damage Oxidative_Stress Oxidative Stress (ROS Production) CEES->Oxidative_Stress DDR DNA Damage Response (ATM/ATR, p53, Chk2) DNA_Damage->DDR Cancer Potential for Carcinogenesis DNA_Damage->Cancer Chronic low-dose exposure Oxidative_Stress->DDR Inflammation Inflammation Oxidative_Stress->Inflammation BER_NER BER & NER Repair Pathways DDR->BER_NER Cell_Cycle_Arrest Cell Cycle Arrest DDR->Cell_Cycle_Arrest Apoptosis Apoptosis DDR->Apoptosis If damage is severe BER_NER->DNA_Damage Repair Inflammation->Apoptosis

Caption: Signaling cascade initiated by this compound exposure.

Experimental Workflow for this compound Cytotoxicity Assessment

Cytotoxicity_Workflow cluster_assay MTT Assay Start Start: Cell Culture Seeding Seed Cells in 96-well Plate Start->Seeding Treatment Treat with This compound Dilutions Seeding->Treatment Incubation Incubate for Defined Period Treatment->Incubation Add_MTT Add MTT Reagent Incubation->Add_MTT Incubate_Formazan Incubate for Formazan Formation Add_MTT->Incubate_Formazan Solubilize Solubilize Crystals Incubate_Formazan->Solubilize Read_Absorbance Measure Absorbance (570 nm) Solubilize->Read_Absorbance Analysis Data Analysis: Calculate % Viability & IC50 Read_Absorbance->Analysis End End Analysis->End

Caption: Workflow for assessing this compound cytotoxicity.

Safety Precautions

This compound is a hazardous chemical and should be handled with appropriate safety precautions.[2][11] It is crucial to work in a well-ventilated chemical fume hood and wear personal protective equipment (PPE), including gloves, a lab coat, and eye protection.[11] All contaminated materials and waste should be decontaminated and disposed of according to institutional guidelines.[2][11] In case of exposure, immediately flush the affected area with copious amounts of water.[2]

References

Application Notes and Protocols for the Analytical Detection of 2-Chloroethyl Ethyl Sulfide (2-CEES) in Tissue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the detection and quantification of 2-chloroethyl ethyl sulfide (B99878) (2-CEES), a monofunctional analog of sulfur mustard, in tissue samples. The protocols focus on mass spectrometry-based techniques, which offer high sensitivity and specificity for the analysis of this compound and its biological adducts.

Introduction

2-Chloroethyl ethyl sulfide (this compound) is a potent alkylating agent that serves as a less toxic surrogate for sulfur mustard in laboratory research. Understanding its distribution, metabolism, and mechanism of toxicity in biological tissues is crucial for the development of effective medical countermeasures. This document outlines protocols for the extraction and analysis of this compound and its biomarkers from tissue samples using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Quantitative Data Summary

Exposure to this compound induces a variety of measurable changes in tissue, including the upregulation of proteins associated with DNA damage, inflammation, and tissue remodeling. The following table summarizes quantitative data on the modulation of key biomarkers in mouse skin tissue following topical application of this compound.

BiomarkerExposure DoseTime PointFold Change vs. ControlTissue TypeAnalytical MethodReference
Phosphorylated H2A.X2 mg12 h7.4Male Mouse SkinWestern Blot[1]
Phosphorylated H2A.X2 mg24 h5.5Male Mouse SkinWestern Blot[1]
Phosphorylated H2A.X2 mg9 h1.7Female Mouse SkinWestern Blot[1]
Phosphorylated H2A.X2 mg12 h3.0Female Mouse SkinWestern Blot[1]
COX-22 mg24 h3.0Female Mouse SkinWestern Blot[1]
COX-22 mg48 h3.3Female Mouse SkinWestern Blot[1]
COX-22 mg9-48 h1.8 - 2.7Male Mouse SkinWestern Blot[1]
MMP-92 mg9 h6.0Female Mouse SkinWestern Blot[1]
MMP-92 mg12 h3.7Male Mouse SkinWestern Blot[1]
Mast Cells1, 2, and 4 mgNot specifiedSignificant IncreaseMale Mouse SkinToluidine Blue Staining[2]
Macrophages (F4/80+)1, 2, and 4 mgNot specifiedSignificant IncreaseMale Mouse SkinImmunohistochemistry[2]

Experimental Protocols

Protocol 1: Extraction and Analysis of this compound from Tissue by GC-MS

This protocol provides a general framework for the extraction of this compound from tissue samples for subsequent analysis by GC-MS.

Materials:

  • Tissue sample (e.g., skin, lung), snap-frozen in liquid nitrogen and stored at -80°C.

  • Homogenizer (e.g., bead beater, rotor-stator).

  • 2 mL bead beating tubes with ceramic beads.

  • Methanol (HPLC grade), pre-chilled to -80°C.

  • Chloroform (HPLC grade), pre-chilled.

  • Deionized water, pre-chilled.

  • Centrifuge capable of reaching 16,000 x g and maintaining 4°C.

  • Vacuum centrifuge (e.g., SpeedVac).

  • GC-MS system with a suitable capillary column (e.g., HP-5MS).

Procedure:

  • Sample Preparation:

    • Weigh approximately 50-100 mg of frozen tissue.

    • Transfer the tissue to a pre-chilled 2 mL bead beating tube.

    • Add 400 µL of ice-cold 80% methanol.[3]

    • Homogenize the tissue using a bead beater for 30 seconds.[3]

    • Centrifuge at 100 x g for 5 minutes at 4°C.[3]

    • Transfer 300 µL of the supernatant to a new 2 mL microcentrifuge tube and keep it on ice.[3]

    • Repeat the homogenization and centrifugation steps twice more, pooling the supernatants.[3]

  • Liquid-Liquid Extraction:

    • To the pooled supernatant (approximately 1 mL), add 200 µL of cold deionized water and vortex thoroughly.[3]

    • Add 800 µL of cold chloroform, and vortex again to ensure thorough mixing. The final ratio of methanol:chloroform:water should be approximately 2:2:1.[3]

    • Centrifuge at 16,100 x g for 15 minutes at 4°C to separate the aqueous and organic layers.[3]

    • Carefully collect the lower organic phase (chloroform layer) containing this compound into a new tube.

    • Evaporate the solvent to dryness using a vacuum centrifuge without heat.

  • GC-MS Analysis:

    • Reconstitute the dried extract in a suitable solvent for GC-MS analysis, such as acetone (B3395972) or hexane.

    • Transfer the reconstituted sample to a GC vial.

    • Inject 1 µL of the sample into the GC-MS system.

    • GC Parameters (example): [4]

      • Column: HP-5MS (30 m x 0.32 mm, 0.25 µm film thickness)

      • Carrier Gas: Nitrogen or Helium

      • Injector Temperature: 250°C

      • Oven Program: Initial temperature of 60°C for 1 min, then ramp at 20°C/min to 250°C and hold for 5 min.

    • MS Parameters:

      • Ionization Mode: Electron Impact (EI)

      • Detector Temperature: 250°C

      • Scan Range: m/z 40-400

Protocol 2: Analysis of this compound DNA Adducts in Tissue by LC-MS/MS

This protocol outlines the steps for the detection of this compound-induced DNA adducts, such as N7-guanine adducts, in tissue.

Materials:

  • Tissue sample, snap-frozen.

  • DNA isolation kit suitable for tissue.

  • Enzymes for DNA digestion (e.g., nuclease P1, alkaline phosphatase).

  • LC-MS/MS system with an electrospray ionization (ESI) source.

  • C18 reverse-phase HPLC column.

  • Internal standards (e.g., isotopically labeled DNA adducts).

Procedure:

  • DNA Isolation:

    • Homogenize 50-100 mg of tissue according to the DNA isolation kit manufacturer's instructions.

    • Isolate genomic DNA, ensuring high purity.

    • Quantify the extracted DNA (e.g., using a spectrophotometer).

  • DNA Digestion:

    • Denature the DNA by heating at 100°C for 5 minutes, followed by rapid cooling on ice.

    • Digest the DNA to nucleosides using a cocktail of enzymes such as nuclease P1 and alkaline phosphatase.

    • Add an internal standard, such as a stable isotope-labeled version of the target adduct, to the digestion mixture for accurate quantification.[5]

  • Sample Cleanup:

    • Remove proteins from the digested sample by precipitation or filtration.

    • Perform solid-phase extraction (SPE) to enrich for the DNA adducts and remove interfering substances.

  • LC-MS/MS Analysis:

    • Inject the purified sample onto the LC-MS/MS system.

    • LC Parameters (example):

      • Column: C18 reverse-phase column.

      • Mobile Phase: A gradient of water and acetonitrile (B52724) with a small amount of formic acid.

    • MS/MS Parameters (example): [5]

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Scan Type: Multiple Reaction Monitoring (MRM) for the specific transitions of the target adduct and the internal standard.

      • Detection Limit: Method should be optimized to achieve detection limits in the low picogram to femtogram range on-column.[5]

Visualizations

experimental_workflow sample Tissue Sample (e.g., Skin) homogenization Homogenization (e.g., Bead Beating) sample->homogenization extraction Solvent Extraction (Methanol/Chloroform) homogenization->extraction For this compound dna_isolation DNA Isolation homogenization->dna_isolation For DNA Adducts gcms_analysis GC-MS Analysis extraction->gcms_analysis data_analysis Data Analysis & Quantification gcms_analysis->data_analysis digestion Enzymatic Digestion dna_isolation->digestion cleanup Solid-Phase Extraction (SPE) digestion->cleanup lcmsms_analysis LC-MS/MS Analysis cleanup->lcmsms_analysis lcmsms_analysis->data_analysis

Caption: Experimental workflow for this compound analysis in tissue.

signaling_pathway node_stimulus node_stimulus node_process node_process node_response node_response node_outcome node_outcome cees This compound Exposure dna_damage DNA Alkylation & DNA Damage cees->dna_damage inflammation Inflammatory Response cees->inflammation h2ax Phosphorylation of H2A.X dna_damage->h2ax tissue_injury Tissue Injury & Microvesication h2ax->tissue_injury cox2_inos ↑ COX-2 & iNOS Expression inflammation->cox2_inos mmp ↑ MMP-9 Expression inflammation->mmp cox2_inos->tissue_injury mmp->tissue_injury

References

Application Notes and Protocols for 2-Chloroethyl Ethyl Sulfide (2-CEES)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified research personnel and does not constitute a replacement for a formal risk assessment and safety training. Always consult the most recent Safety Data Sheet (SDS) for 2-Chloroethyl Ethyl Sulfide (B99878) (2-CEES) and adhere to all institutional and regulatory guidelines.

Introduction

2-Chloroethyl ethyl sulfide (this compound), a monofunctional analog of sulfur mustard (HD), is a potent vesicant and alkylating agent.[1][2] Due to its structural similarity and shared toxicological characteristics with sulfur mustard, this compound is frequently utilized in a laboratory setting to investigate the mechanisms of vesicant-induced injury and to develop effective medical countermeasures.[1][3] Although less toxic than sulfur mustard, this compound is a hazardous material that demands strict adherence to safety protocols to prevent personnel injury and laboratory contamination.[1] It is an oily, hydrophobic, and erosive liquid that can cause severe damage to the skin, eyes, and respiratory tract.[1] This document provides detailed application notes and protocols for the safe handling, use, and disposal of this compound in a research environment.

Hazard Identification and Toxicology

This compound is classified as a flammable liquid and is toxic if swallowed, inhaled, or in contact with skin.[4][5] It causes severe skin burns, eye damage, and may cause cancer.[4][5][6]

GHS Hazard Identification

The following table summarizes the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals information for this compound.

Hazard Class Category Hazard Statement Pictogram Signal Word
Flammable Liquids3H226: Flammable liquid and vapor[4][7][8]🔥Danger [6][7]
Acute Toxicity, Oral3H301: Toxic if swallowed[4][6][8]💀
Acute Toxicity, Dermal3H311: Toxic in contact with skin[4][5]💀
Acute Toxicity, Inhalation3H331: Toxic if inhaled[4][5]💀
Skin Corrosion/Irritation1BH314: Causes severe skin burns and eye damage[4][6][8]corrosive
Serious Eye Damage1H318: Causes serious eye damage[4]corrosive
Carcinogenicity1A/2H350: May cause cancer[4][5][6]health hazard
STOT, Single Exposure3H335: May cause respiratory irritation[4]
Toxicological Data

The toxicological effects of this compound are driven by its ability to form highly reactive sulfonium (B1226848) ions that alkylate biological macromolecules like DNA and proteins.[1][3] This can lead to DNA damage, induction of inflammatory mediators, oxidative stress, and cell death.[2][9]

Parameter Value Species Reference
LD50, Oral 252 mg/kgRat[4]
Acute Toxicity Estimate, Dermal 300.1 mg/kgExpert Judgment[6]
Acute Toxicity Estimate, Inhalation (4h) 3.1 mg/lExpert Judgment[6]

Physical and Chemical Properties

Property Value Reference
CAS Number 693-07-2[1][4][6][7][8]
Molecular Formula C₄H₉ClS[4][5][8][10]
Molecular Weight 124.63 g/mol [5][8][10]
Appearance Colorless to light yellow liquid[8]
Density 1.07 g/mL at 25 °C
Boiling Point 156-157 °C
Refractive Index n20/D 1.4885
Storage Temperature 2-8°C (Refrigerated)[4][8]

Standard Operating Procedures for Safe Handling

All work with this compound must be performed within a certified chemical fume hood to minimize inhalation exposure.[1][6] The work area should be clear of clutter and ignition sources.

General Handling Workflow

The following diagram outlines the standard workflow for handling this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_1 Verify Fume Hood Certification prep_2 Don Appropriate PPE (See Section 5.0) prep_1->prep_2 prep_3 Prepare Work Area & Decontamination Solution prep_2->prep_3 handle_1 Transfer this compound from Storage to Fume Hood prep_3->handle_1 Begin Experiment handle_2 Perform Experimental Procedures (e.g., Aliquoting) handle_1->handle_2 handle_3 Seal All Containers Tightly with Parafilm handle_2->handle_3 clean_1 Decontaminate Surfaces & Equipment handle_3->clean_1 End Experiment clean_2 Segregate & Label Contaminated Waste clean_1->clean_2 clean_3 Doff PPE Correctly clean_2->clean_3 clean_4 Wash Hands Thoroughly clean_3->clean_4 G cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation cluster_ingestion Ingestion start Exposure Event skin_1 Immediately remove all contaminated clothing start->skin_1 eye_1 Rinse cautiously with water for several minutes start->eye_1 inhale_1 Move person to fresh air start->inhale_1 ingest_1 Rinse mouth. Do NOT induce vomiting start->ingest_1 skin_2 Rinse skin with water/ shower for at least 15 min skin_1->skin_2 skin_3 Call a physician immediately skin_2->skin_3 eye_2 Remove contact lenses, if present and easy to do eye_1->eye_2 eye_3 Call an ophthalmologist immediately eye_2->eye_3 inhale_2 If breathing stops, give artificial respiration inhale_1->inhale_2 inhale_3 Call a physician immediately inhale_2->inhale_3 ingest_2 Give 2 glasses of water to drink at most ingest_1->ingest_2 ingest_3 Call a POISON CENTER or doctor immediately ingest_2->ingest_3 G cluster_reactants Reactants cluster_process Reaction Process cluster_result Result cees This compound (Toxic Sulfide) reaction Oxidation Reaction cees->reaction chloramine Chloramine T Solution products Nascent Oxygen & Cl₂ chloramine->products result Non-vesicant Oxidized Products reaction->result products->reaction

References

Application Notes and Protocols: In Vivo Mouse Skin Injury Model Using 2-Chloroethyl Ethyl Sulfide (2-CEES)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloroethyl ethyl sulfide (B99878) (2-CEES), a monofunctional analog of the chemical warfare agent sulfur mustard, is a valuable tool for studying cutaneous injury in a laboratory setting.[1] Exposure to this compound induces a robust inflammatory response, oxidative stress, DNA damage, and histopathological changes in the skin, mimicking key aspects of sulfur mustard-induced skin toxicity.[1][2][3] This in vivo mouse model is instrumental for elucidating the molecular mechanisms of vesicant-induced skin damage and for the preclinical evaluation of potential therapeutic countermeasures.[4][2] This document provides detailed protocols for establishing the this compound-induced skin injury model in mice, methods for quantifying the resulting damage, and an overview of the key signaling pathways involved.

Key Pathological Features

Topical application of this compound on mouse skin leads to a dose- and time-dependent cascade of events, including:

  • Inflammation: Characterized by erythema, edema, and the infiltration of inflammatory cells such as neutrophils, macrophages, and mast cells.[2][5][6]

  • Oxidative Stress: A significant increase in reactive oxygen species (ROS) production and oxidative damage to lipids, proteins, and DNA.[1][3][7]

  • DNA Damage: Induction of DNA adducts and double-strand breaks, evidenced by the phosphorylation of histone H2A.X.[1][3][7]

  • Histopathological Alterations: Epidermal thickening, necrosis of basal keratinocytes, and in some models, microvesication or epidermal-dermal separation.[2][8]

  • Apoptosis and Cell Proliferation: Increased apoptotic cell death in the epidermis alongside a proliferative response in basal keratinocytes.[2][5]

Experimental Protocols

Animal Models

SKH-1 hairless mice are frequently used due to the absence of hair, which facilitates topical application and visual assessment of skin injury.[1][2][5] C57BL/6 mice have also been utilized to investigate the role of skin pigmentation and to evaluate stem cell-based therapeutics.[9]

Protocol 1: Induction of Skin Injury with this compound in SKH-1 Hairless Mice

This protocol is adapted from studies by Tewari-Singh et al. and Jain et al.[1][2]

Materials:

  • SKH-1 hairless mice (male or female, 6-8 weeks old)

  • 2-Chloroethyl ethyl sulfide (this compound)

  • Acetone (B3395972) (vehicle)

  • Pipette and sterile tips

  • Electronic digital calipers

  • Anesthesia (e.g., isoflurane)

  • Euthanasia supplies (e.g., CO2 chamber)

  • Personal Protective Equipment (PPE): gloves, lab coat, safety glasses

Procedure:

  • Acclimatization: Acclimatize mice for at least one week before the experiment with ad libitum access to food and water.[1]

  • Preparation of this compound Solution: Dissolve this compound in acetone to the desired concentration. Doses typically range from 1 mg to 4 mg per mouse.[1][2] A 2 mg dose is often used to induce significant inflammation, while a 4 mg dose may be required to induce microvesication in male SKH-1 mice.[1][2]

  • Anesthesia: Anesthetize the mice using a standard protocol (e.g., isoflurane (B1672236) inhalation).

  • Topical Application: Topically apply the this compound solution (typically in a volume of 200 µL) to a defined area on the dorsal skin of the mouse.[6][10] The vehicle control group should receive acetone only. An untreated control group can also be included.[1]

  • Monitoring: At various time points post-exposure (e.g., 9, 12, 24, and 48 hours), monitor the mice for signs of skin injury.[1][2]

  • Data Collection:

    • Skin Bi-fold Thickness: Measure the skin-fold thickness at the site of application using electronic digital calipers to quantify edema.[2][6]

    • Tissue Harvesting: At the end of the experiment, euthanize the mice.[1] Collect dorsal skin samples for further analysis. Samples can be snap-frozen in liquid nitrogen for biochemical assays or fixed in formalin for histopathology.[1]

Protocol 2: Quantification of Inflammatory and Injury Markers

A. Histopathological Evaluation:

  • Fix skin samples in 10% neutral buffered formalin.

  • Process the fixed tissues, embed in paraffin, and section at 5 µm.

  • Stain sections with Hematoxylin and Eosin (H&E) for general morphology.

  • Stain with Toluidine Blue to identify mast cells.[2]

  • Perform immunohistochemistry (IHC) for specific markers such as:

    • Neutrophils: Myeloperoxidase (MPO)[2]

    • Macrophages: F4/80[5]

    • DNA Damage: Phospho-H2A.X (Ser139)[1]

    • Cell Proliferation: Proliferating Cell Nuclear Antigen (PCNA)[2]

    • Apoptosis: TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay[2]

B. Biochemical Assays:

  • Myeloperoxidase (MPO) Activity Assay: Homogenize skin tissue and measure MPO activity, a marker of neutrophil infiltration, using a colorimetric assay.[2]

  • Western Blot Analysis: Prepare protein lysates from skin tissue to quantify the expression levels of key inflammatory proteins such as COX-2, iNOS, and MMP-9.[1]

  • Wet/Dry Weight Ratio: To quantify edema, weigh a skin punch biopsy immediately after collection (wet weight) and after drying in an oven (e.g., at 37°C for 24 hours) to obtain the dry weight. Calculate the ratio of wet to dry weight.[2]

Data Presentation

The following tables summarize quantitative data from representative studies using the this compound mouse skin injury model.

Table 1: Physical and Histological Changes Following this compound Exposure in Male SKH-1 Hairless Mice

ParameterControl1 mg this compound (24h)2 mg this compound (24h)4 mg this compound (24h)Reference
Skin Bi-fold Thickness (mm) ~0.6~1.1~1.3~1.5[2][6]
Wet/Dry Weight Ratio ~3.0--~4.7[2]
Epidermal Thickness (µm) ~20~40~50~60[2]
Apoptotic Cells (%) ~14~44~51-[6]

Note: Values are approximate and may vary between studies.

Table 2: Inflammatory Cell Infiltration and Marker Expression Following this compound Exposure

ParameterTime PointFold Change vs. ControlMouse StrainReference
MPO Activity 9 h~3.1 (2 mg)Male SKH-1[2]
Mast Cell Count 24 hSignificant IncreaseMale SKH-1[2]
Macrophage Infiltration >24 hSignificant IncreaseSKH-1[5]
Phospho-H2A.X 12 h~7.4 (2 mg)Male SKH-1[1]
COX-2 Expression 24-48 h~3.0-3.3 (2 mg)Female SKH-1[1]
iNOS Expression 9-24 h>4.0 (2 mg)Male SKH-1[1]
MMP-9 Expression 9 h~6.0 (2 mg)Female SKH-1[1]

Signaling Pathways and Visualization

Exposure to this compound activates a complex network of signaling pathways that contribute to the observed skin injury. Key events include the depletion of intracellular glutathione (B108866) (GSH), leading to oxidative stress, which in turn triggers DNA damage and the activation of pro-inflammatory signaling cascades.[1][3]

Experimental Workflow

The following diagram illustrates the general experimental workflow for the in vivo mouse skin injury model using this compound.

G cluster_0 Pre-Experiment cluster_1 Experiment cluster_2 Data Collection & Analysis acclimatization Animal Acclimatization cees_prep This compound Solution Preparation anesthesia Anesthesia cees_prep->anesthesia application Topical Application (this compound or Vehicle) anesthesia->application monitoring Post-Exposure Monitoring application->monitoring euthanasia Euthanasia & Tissue Harvest monitoring->euthanasia physical Physical Measurements (e.g., Skin Thickness) euthanasia->physical biochemical Biochemical Assays (e.g., Western Blot, MPO) euthanasia->biochemical histology Histopathology & IHC euthanasia->histology G CEES This compound Exposure GSH_depletion GSH Depletion CEES->GSH_depletion DNA_Damage Direct DNA Alkylation & Oxidative DNA Damage CEES->DNA_Damage Oxidative_Stress Oxidative Stress (ROS) GSH_depletion->Oxidative_Stress Oxidative_Stress->DNA_Damage MAPK_Akt Akt/MAPK Pathway Activation Oxidative_Stress->MAPK_Akt H2AX p-H2A.X ↑ DNA_Damage->H2AX DNA_Damage->MAPK_Akt NFkB_AP1 NF-κB / AP-1 Activation MAPK_Akt->NFkB_AP1 Inflammatory_Mediators Inflammatory Mediators ↑ (COX-2, iNOS, MMP-9) NFkB_AP1->Inflammatory_Mediators Inflammation Inflammation (Edema, Cell Infiltration) Inflammatory_Mediators->Inflammation Microvesication Microvesication & Tissue Injury Inflammatory_Mediators->Microvesication Inflammation->Microvesication

References

Application Notes and Protocols for Fluorescent Probes in the Selective Detection of 2-Chloroethyl Ethyl Sulfide (2-CEES)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloroethyl ethyl sulfide (B99878) (2-CEES) is a monofunctional analog of sulfur mustard, a potent chemical warfare agent. Due to its similar chemical reactivity but lower toxicity, this compound is widely used as a simulant in research to develop effective detection methods and countermeasures. Fluorescent probes have emerged as a powerful tool for the sensitive and selective detection of this compound, offering advantages such as real-time monitoring, high sensitivity, and operational simplicity. These probes are designed to undergo specific chemical reactions with this compound, leading to a discernible change in their fluorescence properties. This document provides detailed application notes and experimental protocols for selected fluorescent probes used in the detection of this compound.

Featured Fluorescent Probes: A Comparative Overview

Several fluorescent probes have been developed for the detection of this compound, each with distinct characteristics in terms of sensitivity, response time, and signaling mechanism. The following table summarizes the key quantitative data for some of the most promising probes.

Probe NameLimit of Detection (LOD)Response TimeExcitation (nm)Emission (nm)Key Features
AQso 70 nM[1]---High sensitivity, forms a cyclic product with this compound.[1]
PCS ~nM levelWithin 90 seconds--Rapid detection, high sensitivity.
NDTAZ 0.55 ppm≤ 1 second--Aggregation-Induced Emission Enhancement (AIEE), ultrafast response.

Note: Specific excitation and emission wavelengths are often dependent on the solvent system and the product formed after reaction with this compound. Detailed experimental protocols should be consulted for precise instrument settings.

Signaling Pathways and Detection Mechanisms

The detection of this compound by fluorescent probes is based on specific chemical reactions that trigger a change in the fluorescence output of the probe. These mechanisms are crucial for the selectivity of the detection method.

AQso Probe: Cyclization-Induced Fluorescence

The AQso probe is designed with reactive sites that undergo a cyclization reaction upon interaction with the bifunctional this compound molecule. This reaction forms a new, more rigid cyclic structure, which enhances the fluorescence intensity of the probe.

AQso_Mechanism cluster_reaction Reaction Pathway AQso AQso Probe (Low Fluorescence) Intermediate Intermediate Complex AQso->Intermediate + this compound CEES This compound Cyclic_Product Cyclic Product (High Fluorescence) Intermediate->Cyclic_Product Intramolecular Cyclization PCS_Mechanism cluster_workflow Detection Workflow PCS_Probe PCS Probe Reactive_Species In situ Generated Reactive Species PCS_Probe->Reactive_Species + Activator Activator Activator (e.g., base) Fluorescent_Product Fluorescent Product Reactive_Species->Fluorescent_Product + this compound CEES This compound NDTAZ_Mechanism cluster_process AIEE Process Dispersed NDTAZ Probe (Dispersed) Weak Fluorescence Aggregated NDTAZ Probe (Aggregated) Strong Fluorescence Dispersed->Aggregated + this compound (Induces Aggregation)

References

Application Notes and Protocols for Decontamination of 2-Chloroethyl Ethyl Sulfide (2-CEES) Spills

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Chloroethyl ethyl sulfide (B99878) (2-CEES) is a monofunctional analog of sulfur mustard (HD) and is frequently used as a simulant in research to study the toxicological effects and develop medical countermeasures for vesicant agents.[1][2][3] Due to its chemical similarity to sulfur mustard, this compound is an oily, hydrophobic, and erosive substance that poses a significant hazard in a laboratory setting.[1][2] Proper and timely decontamination of spills is critical to prevent personnel injury and laboratory contamination, as most of the agent can be absorbed through the skin within 10 minutes.[1] These application notes provide detailed protocols and comparative data for various methods of this compound decontamination.

Decontamination Methodologies: A Comparative Overview

Several chemical principles are employed for the neutralization of this compound, primarily centered around hydrolysis and oxidation to convert it into less toxic products.[4][5] Solid sorbents and advanced oxidative technologies have also demonstrated high efficacy. The following tables summarize quantitative data from various studies on different decontamination approaches.

Table 1: Oxidative and Hydrolytic Decontamination Agents
Decontaminant/SystemConditionsEfficacyTimeKey Products
Chloramine T (2%) Aqueous solution for flushingHighly efficient in vesicant decontamination< 10 minutesOxidized and chlorinated products[1][2]
Helium Atmospheric Pressure Plasma Jet (APPJ) 7 kV, 4 L/min He flow; 4.53 mg/cm² this compound100% decontamination2.5 minutes2-Hydroxyethyl ethyl sulfide, 2-Chloroethyl ethyl sulfoxide (B87167), 2-Chloroethyl ethyl sulfone[6]
Titanate Nanoscrolls Solid sorbent with intrinsic water for hydrolysisEffective decomposition observed via ¹³C NMRNot specified2-Hydroxyethyl ethyl sulfide (HEES)[4]
Cu(hfac)₂·H₂O with H₂O₂ 0.01 mM catalyst, 0.20 mM CEES in CDCl₃, 0.10 mL 30% H₂O₂ (shaken)~95% oxidation~20 hoursOxidized CEES (sulfoxide/sulfone)[5]
Cu(acac)₂ with H₂O₂ 0.01 mM catalyst, 0.20 mM CEES in CDCl₃, 0.10 mL 30% H₂O₂ (shaken)~80% oxidation~20 hoursOxidized CEES (sulfoxide/sulfone)[5]
Sodium Ethoxide with Diethylenetriamine (DETA) Anhydrous environment, 25.0 °CComplete reaction< 1 minuteNucleophilic substitution products[7]
Bioinspired Tungsten Catalyst [WO₂(mnt)₂]²⁻ with H₂O₂ 0.015 mol% catalyst loadingSelective oxidation to sulfoxide5-15 minutes2-Chloroethyl ethyl sulfoxide (CEESO)[8]
Table 2: Reactive Sorbent Materials for this compound Decontamination
Sorbent MaterialConditionsEfficacy (% Decontamination Yield)TimeMechanism
MgO Nanoparticles in Activated Carbon Nanofibers (ACNFs) 0.20 mass fraction MgO (600 m²/g) in ACNFs, cyclohexane (B81311) solution~90%24 hoursAdsorption and destruction via covalent/alkoxide bond formation[9]
Al₂O₃ Nanoparticles in ACNFs 0.20 mass fraction Al₂O₃ (550 m²/g) in ACNFs, cyclohexane solution~85%24 hoursAdsorption and destruction via covalent/alkoxide bond formation[9]
ZnO NPs/Ag-clinoptilolite Zeolite Hexane solution, room temperature>86%12 hoursHydrolysis to HEES[10]
γ-MnO₂ 25 °CHighest degradation activity among MnO₂ crystal typesNot specifiedHydrolysis and oxidation[11]
Metal-Organic Framework (UiO-66S) Gas-phase decontaminationt₁/₂ = 1.34 hours1.34 hours (half-life)Adsorption and decomposition[12]

Chemical Degradation Pathways

The detoxification of this compound primarily occurs through two main pathways: hydrolysis and oxidation. Understanding these mechanisms is key to selecting an appropriate decontamination strategy.

Hydrolysis Pathway

In the presence of water, this compound undergoes hydrolysis. The reaction proceeds through the formation of a transient cyclic sulfonium (B1226848) cation, which is highly reactive.[4] This intermediate then reacts with water to produce the less toxic 2-hydroxyethyl ethyl sulfide (HEES) and hydrochloric acid.[4]

G cluster_main This compound Hydrolysis Pathway CEES This compound (Cl-CH₂-CH₂-S-Et) Sulfonium Cyclic Sulfonium Cation (Transient Intermediate) CEES->Sulfonium - Cl⁻ Products HEES (HO-CH₂-CH₂-S-Et) + HCl Sulfonium->Products + H₂O H2O H₂O

Caption: Hydrolysis of this compound proceeds via a cyclic sulfonium ion intermediate.

Oxidation Pathway

Oxidizing agents convert the thioether in this compound to a sulfoxide and subsequently to a sulfone.[5] This process prevents the formation of the reactive cyclic sulfonium ion, thereby neutralizing its vesicant properties.[5] For instance, plasma jets generate hydroxyl radicals (·OH) that readily oxidize this compound.[6]

Experimental Protocols

Safety Precaution: All procedures involving this compound must be performed in a certified chemical fume hood.[1][2] Appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and safety goggles, must be worn.[1]

Protocol 1: General Laboratory Spill Response for this compound

This protocol outlines the immediate steps to be taken in the event of a this compound spill in a laboratory setting.

G cluster_workflow This compound Spill Decontamination Workflow A 1. Spill Occurs: Alert personnel & evacuate area B 2. Don Appropriate PPE (Nitrile gloves, safety goggles, lab coat) A->B C 3. Contain the Spill Use absorbent pads around the spill B->C D 4. Physical Removal Wipe visible droplets with paper towels C->D E 5. Apply Decontaminant (e.g., 2% Chloramine T solution) D->E F 6. Ensure Sufficient Contact Time (Follow specific agent's protocol, e.g., 10 min) E->F G 7. Final Cleaning Wipe residue and rinse with water F->G H 8. Waste Disposal Collect all materials in a sealed bag for hazardous waste disposal G->H I 9. Doff PPE & Personal Hygiene Wash hands thoroughly with soap and water H->I

Caption: A stepwise workflow for the safe decontamination of a this compound laboratory spill.

Protocol 2: Surface Decontamination Using 2% Chloramine T

This protocol is adapted from general recommendations for vesicant decontamination.[1][2]

Materials:

  • Paper towels or cotton swabs

  • 2% (w/v) Chloramine T solution in water or ethanol

  • Clean water (distilled or deionized)

  • Hazardous waste disposal container

Procedure:

  • Following the initial steps of the general spill response (Protocol 1), gently wipe any visible droplets of this compound using a paper towel or cotton swab to avoid splashing. Dispose of the towel immediately into a hazardous waste bag.[1]

  • Liberally apply the 2% Chloramine T solution to the contaminated surface, ensuring complete coverage of the spill area.

  • Allow a contact time of at least 5-10 minutes. The chemical reaction between Chloramine T and this compound produces nascent oxygen and chlorine, which neutralize the agent.[1]

  • After the contact time, absorb the cleaning solution with fresh paper towels.

  • Thoroughly flush or wipe the area with a large amount of clean water to remove any residual decontaminant and byproducts.[1]

  • Dry the surface with clean paper towels.

  • Package all contaminated materials (gloves, towels, swabs) for hazardous waste disposal according to institutional guidelines.

Protocol 3: Evaluation of Solid Sorbent Decontamination Efficacy

This protocol provides a methodology for testing the decontamination efficiency of a solid material, based on the procedure for activated carbon nanofibers.[9]

Materials:

  • Solid sorbent material (e.g., MgO-embedded nanofibers)

  • This compound stock solution

  • Cyclohexane (or other appropriate solvent)

  • Sealed reaction vials

  • Shaker or agitator

  • Gas Chromatograph (GC) for analysis

Procedure:

  • Prepare a reaction solution by mixing 30 µL of this compound with 20 mL of cyclohexane in a sealed vial. Agitate for 5 minutes to ensure homogeneity.[9]

  • Extract a 1 mL aliquot of the reaction solution to serve as the time-zero (t=0) control sample for GC analysis.

  • Accurately weigh a sample of the solid sorbent material (e.g., 9 mg) and place it into the vial containing the remaining reaction solution.[9]

  • Seal the container and place it on a shaker.

  • Extract aliquots of the solution at predetermined time intervals (e.g., 1, 4, 8, 12, 24 hours) for analysis.

  • Analyze the concentration of this compound remaining in each aliquot using a Gas Chromatograph.

  • Calculate the decontamination yield at each time point by comparing the this compound concentration to the initial control sample.

Disclaimer: These protocols are intended for informational purposes for trained laboratory personnel. Always consult your institution's specific safety guidelines and standard operating procedures before handling hazardous materials like this compound.

References

Application Note: High-Sensitivity Detection of 2-CEES using Aluminum-Doped Zinc Oxide (Al-ZnO) Quantum Dot Sensors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Chloroethyl ethyl sulfide (B99878) (2-CEES) is a chemical compound frequently used as a simulant for the highly toxic blister agent, sulfur mustard (mustard gas), in research and development settings.[1] The development of reliable, sensitive, and selective sensors for the real-time detection of such chemical warfare agents (CWAs) is critical for both military and civilian safety.[2] Chemiresistive gas sensors based on metal oxide semiconductors have emerged as a promising technology.[3] Among these, Aluminum-doped Zinc Oxide (Al-ZnO) quantum dots (QDs) have demonstrated outstanding performance in detecting this compound, offering significantly enhanced sensitivity and selectivity compared to other semiconductor materials.[1][2]

This application note provides a detailed overview of the synthesis of Al-ZnO QDs, the fabrication of sensor devices, and the protocols for detecting this compound. The superior performance is attributed to the quantum confinement effects and the increased specific surface area of the ~5 nm QDs, combined with the enhanced electrical conductivity and concentration of oxygen vacancies introduced by Al-doping.[1][4]

Principle of Detection

The detection mechanism of the Al-ZnO QD sensor is based on a chemiresistive response. In an ambient air environment, oxygen molecules adsorb onto the surface of the ZnO quantum dots and capture free electrons from the n-type semiconductor's conduction band. This process forms ionosorbed oxygen species (such as O⁻, O²⁻, or O₂⁻), creating a high-resistance electron depletion layer on the QD surface.[5]

When the sensor is exposed to a reducing gas like this compound, the gas molecules react with the adsorbed oxygen species. This reaction releases the trapped electrons back into the conduction band of the ZnO.[3] The increase in electron concentration leads to a significant decrease in the sensor's electrical resistance. The magnitude of this resistance change is proportional to the concentration of the target gas. Aluminum doping enhances this effect by increasing the baseline carrier concentration and creating more oxygen vacancies, which act as active sites for gas interaction, thereby amplifying the sensor's response.[1][4]

cluster_0 Step 1: In Air (High Resistance) cluster_1 Step 2: Exposure to this compound (Low Resistance) air O₂ (from Air) surface Al-ZnO QD Surface air->surface Adsorption oxygen_ion O⁻ (Adsorbed Oxygen) surface->oxygen_ion Electron Capture (e⁻) cees This compound Gas reaction Surface Reaction cees->reaction products Byproducts (e.g., CO₂, H₂O, SO₂) reaction->products electron_release Electron Release (e⁻) reaction->electron_release O_ion_ref O⁻ O_ion_ref->reaction conductivity Increased Conductivity (Decreased Resistance) electron_release->conductivity

Caption: Chemiresistive sensing mechanism of this compound on the Al-ZnO QD surface.

Performance Characteristics

Al-ZnO QD-based sensors exhibit exceptional performance metrics for this compound detection, particularly when integrated into a miniaturized gas chromatography (mini-GC) system to ensure high selectivity.[1][6] The data presented below summarizes the key performance indicators from published research.

Data Presentation

Table 1: Performance Characteristics of Al-ZnO QD Sensor for this compound Detection

Parameter Value Conditions Reference
Sensing Material Aluminum-Doped Zinc Oxide Quantum Dots (Al-ZnO QDs) Hydrothermally Synthesized [1][2]
Particle Size ~5 nm - [1][2]
Target Analyte 2-Chloroethyl ethyl sulfide (this compound) Mustard Gas Simulant [1][6]
Sensing Response (R) 5,393 20 ppm of this compound [1][2][6]
Optimal Temperature 430 - 450 °C - [2][5]
Limit of Detection (LOD) 0.5 ppm Using mini-GC system [5]
Retention Time ~150 s In mini-GC with 5 cm packed column [1][2]

| Interfering Gases | NH₃, NO, CO | Selectively detected against these gases |[1][5] |

Table 2: Comparison with Other ZnO-Based Sensing Materials

Sensing Material Particle Size Sensing Response (R) to 20 ppm this compound Optimal Temperature Reference
Al-ZnO Quantum Dots ~5 nm 5,393 450 °C [1][2]
Al-ZnO Nanoparticles ~30 nm ~673 - 954.2 450 - 500 °C [2][4]

| Undoped ZnO Nanoparticles | ~30-50 nm | Lower sensitivity (e.g., R=15 for 1 ppm) | - |[3] |

Experimental Protocols

Protocol 1: Synthesis of Al-Doped ZnO Quantum Dots (Wet Chemical Method)

This protocol describes a wet chemical synthesis for producing Al-ZnO QDs.[5]

Materials:

Equipment:

  • Beakers and magnetic stirrer

  • Hot plate

  • Centrifuge

  • Drying oven

Procedure:

  • Precursor Solution: Prepare the ZnO precursor solution by dissolving 1.975 g of Zinc acetate in 90 ml of N,N-dimethylformamide.[5]

  • Doping: Prepare a separate solution of the aluminum precursor. Add the aluminum precursor solution to the zinc precursor solution to achieve the desired atomic percentage of aluminum (e.g., 1 at. %).

  • Reaction: Stir the mixed solution vigorously for 1 hour at 80 °C.[8] The solution may turn into a gel.[8]

  • Collection: Cool the resulting gel or solution to room temperature.

  • Purification: Collect the precipitate by centrifuging the solution at 6000 rpm for 5 minutes.

  • Washing: Wash the collected nanoparticles repeatedly with DI water and ethanol to remove any unreacted precursors and byproducts.

  • Drying: Dry the purified Al-ZnO QDs in an oven at 100 °C.[8]

  • Calcination (Optional but Recommended): Calcine the dried powder at a higher temperature (e.g., 400-600 °C) for several hours to improve crystallinity.[7][8]

start Start precursors 1. Prepare Precursors (Zinc Acetate, Al Nitrate in DMF) start->precursors dissolve 2. Mix and Stir (1 hour at 80°C) precursors->dissolve cool 3. Cool to Room Temperature dissolve->cool centrifuge 4. Centrifuge to Collect Nanoparticles (6000 rpm, 5 min) cool->centrifuge wash 5. Wash with DI Water & Ethanol centrifuge->wash dry 6. Dry in Oven (100°C) wash->dry end Al-ZnO QDs Ready dry->end

Caption: Workflow for the synthesis of Al-doped ZnO quantum dots.
Protocol 2: Fabrication of the Al-ZnO QD Gas Sensor

This protocol details the fabrication of a sensor element for integration into a testing apparatus or a mini-GC.

Materials:

  • Synthesized Al-ZnO QDs

  • Organic binder (e.g., ethyl cellulose)

  • Solvent (e.g., alpha-terpineol)

  • Alumina (B75360) (Al₂O₃) substrate with interdigitated Pt electrodes

Equipment:

  • Mortar and pestle or sonicator

  • Screen printer or drop-caster

  • Tube furnace

Procedure:

  • Prepare Paste: Create a homogenous paste by mixing the Al-ZnO QD powder with an organic binder and solvent.

  • Deposit Sensing Layer: Apply the paste onto the alumina substrate, covering the interdigitated Pt electrodes. This can be done via screen printing or drop-casting to ensure a uniform film.

  • Drying & Annealing: Dry the coated substrate at a low temperature (e.g., 150 °C) to evaporate the solvent. Subsequently, anneal the sensor at a higher temperature (e.g., 400-500 °C) to burn off the organic binder and ensure good adhesion of the QDs to the substrate and electrodes.

  • Integration: Mount the finished sensor element into a gas sensing measurement chamber or at the exit of a packed GC column for selective detection.[1]

start Synthesized Al-ZnO QDs paste 1. Prepare QD Paste (Mix QDs with binder and solvent) start->paste deposit 2. Deposit Paste on Electrode Substrate (e.g., Screen Printing) paste->deposit dry 3. Dry and Anneal Sensor (To remove binder and improve contact) deposit->dry integrate 4. Integrate into Test System (e.g., Mini-GC) dry->integrate end Sensor Ready for Measurement integrate->end

Caption: Workflow for fabricating an Al-ZnO QD gas sensor.
Protocol 3: this compound Gas Sensing Measurement

This protocol outlines the procedure for evaluating the sensor's performance.

Equipment:

  • Gas sensing measurement system with a sealed chamber

  • Mass flow controllers (MFCs) for precise gas mixing

  • Source of this compound vapor

  • Source of carrier gas (e.g., dry air) and interfering gases

  • Heater for controlling sensor operating temperature

  • Digital multimeter or source meter for resistance measurement

  • Data acquisition system (computer with software)

Procedure:

  • Stabilization: Place the sensor in the test chamber and heat it to the optimal operating temperature (e.g., 430 °C).[5] Allow the sensor's baseline resistance to stabilize in a constant flow of carrier gas (dry air).

  • Exposure: Introduce a known concentration of this compound vapor into the test chamber using the MFCs. Record the change in the sensor's resistance over time until the signal reaches a steady state.

  • Recovery: Purge the chamber by stopping the flow of this compound and re-introducing only the carrier gas. Continue to record the resistance as it returns to the original baseline.

  • Data Analysis: Calculate the sensor response (R) as R = Ra/Rg (for n-type semiconductors), where Ra is the resistance in air and Rg is the resistance in the target gas.

  • Selectivity Test: Repeat the procedure using potential interfering gases (e.g., NH₃, NO, CO) at the same concentration to evaluate the sensor's selectivity.[5]

  • Concentration Dependence: Perform measurements across a range of this compound concentrations to determine the sensor's dynamic range and limit of detection.[5]

References

Application Notes and Protocols for WO3/Graphite Nanocomposites in 2-CEES Sensing

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The sensitive and selective detection of 2-chloroethyl ethyl sulfide (B99878) (2-CEES), a simulant for the chemical warfare agent sulfur mustard, is of paramount importance for environmental monitoring and public safety. Recent advancements in nanomaterials have led to the development of highly effective gas sensors. Among these, nanocomposites of tungsten trioxide (WO3) and graphite (B72142) have demonstrated significant promise for this compound detection, offering high selectivity and rapid response-recovery times. This document provides detailed application notes and protocols for the preparation of WO3/graphite nanocomposites and their application in this compound sensing.

Data Presentation

The performance of WO3/graphite-based sensors for this compound detection is summarized in the tables below. These tables provide a clear comparison of the sensing characteristics under various conditions.

Table 1: Performance of WO3/Graphite Nanocomposite Sensor for this compound Detection [1][2]

ParameterValue
Optimal WO3 Mass Fraction97%
Optimal Operating Temperature260 °C
Analyte Concentration5.70 ppm this compound
Response63%
Response Time8 s
Recovery Time34 s
Detection Limit0.10 ppm (with 22.0% sensitivity)[3]

Table 2: Selectivity of the WO3/Graphite (97% WO3) Sensor at 260 °C [1][2][3]

Interfering GasConcentrationResponse
This compound5.70 ppm63%
Acetone5.70 ppmLower than this compound
Dimethyl methylphosphonate (B1257008) (DMMP)5.70 ppmLower than this compound
Ammonia5.70 ppmLower than this compound
Ethanol5.70 ppmLower than this compound
Acetonitrile5.70 ppmLower than this compound

Table 3: Performance Comparison of a WO3/Al2O3/Graphite Composite Sensor for this compound Detection [4]

ParameterValue
Optimal Operating Temperature340 °C
Analyte Concentration5.70 ppm this compound
Response69%
Response Time5 s
Recovery Time42 s
Detection of Low Concentration27% response to 0.10 ppm this compound

Experimental Protocols

This section provides detailed methodologies for the synthesis of WO3/graphite nanocomposites and the fabrication of the gas sensor.

1. Preparation of WO3/Graphite Nanocomposites (Simple Blending Method) [2]

Materials:

  • Tungsten oxide (WO3) nanopowder

  • Graphite powder

  • Deionized (DI) water or appropriate solvent

  • Magnetic stirrer

  • Oven

Procedure:

  • Prepare a graphite solution by dispersing a specific amount of graphite powder in 30 ml of solvent.

  • Add a weighted amount of WO3 nanopowder to the graphite solution. To achieve a 97% WO3 mass fraction, for example, if you start with a certain amount of graphite solution, you would add the corresponding mass of WO3. One study used 80 mg, 90 mg, 100 mg, and 110 mg of WO3.[2]

  • Stir the mixture vigorously using a magnetic stirrer for 24 hours to ensure a homogeneous dispersion of the WO3 nanoparticles within the graphite matrix.

  • After stirring, transfer the resulting mixture to an oven and dry at 60 °C for 24 hours to evaporate the solvent and obtain the WO3/graphite nanocomposite powder.

  • The dried nanocomposite materials are then ready for characterization and sensor fabrication.

2. Fabrication of the Gas Sensor

Materials:

  • WO3/graphite nanocomposite powder

  • Deionized water or an organic binder to form a paste

  • Alumina (B75360) tube with a pair of gold electrodes

  • Small brush or dropper

  • Heating element (e.g., Ni-Cr alloy wire)

  • Tube furnace or similar for aging

Procedure:

  • Mix the prepared WO3/graphite nanocomposite powder with a small amount of deionized water or an organic binder to form a thick paste.

  • Using a small brush or dropper, coat the paste onto the outer surface of an alumina tube that is fitted with a pair of gold electrodes.

  • Ensure a uniform and thin layer of the nanocomposite material is applied across the electrodes.

  • A Ni-Cr alloy wire can be placed inside the alumina tube to act as a heating element, allowing for control of the operating temperature.

  • The fabricated sensor should be aged at a specific temperature for a set duration to ensure stability and repeatability of the sensing performance.

Visualizations

Experimental Workflow for WO3/Graphite Nanocomposite and Sensor Preparation

experimental_workflow cluster_synthesis Nanocomposite Synthesis cluster_fabrication Sensor Fabrication start Start graphite_sol Prepare Graphite Solution start->graphite_sol Step 1 add_wo3 Add WO3 Nanopowder graphite_sol->add_wo3 Step 2 stir Magnetic Stirring (24h) add_wo3->stir Step 3 dry Oven Drying (60°C, 24h) stir->dry Step 4 nanocomposite WO3/Graphite Nanocomposite dry->nanocomposite paste Form Nanocomposite Paste nanocomposite->paste coat Coat on Alumina Tube with Electrodes paste->coat Step 5 heater Insert Heating Element coat->heater Step 6 age Age the Sensor heater->age Step 7 sensor Final this compound Sensor age->sensor sensing_mechanism cluster_air In Air (Baseline) cluster_cees Exposure to this compound O2_air O2 (from air) WO3_surface WO3 Surface O2_air->WO3_surface adsorption e_minus_air e- (from WO3 conduction band) O_adsorbed O- or O2- (adsorbed oxygen ions) e_minus_air->O_adsorbed electron capture depletion_layer Electron Depletion Layer (High Resistance) O_adsorbed->depletion_layer forms O_adsorbed_react O- or O2- CEES This compound (gas) reaction Surface Reaction CEES->reaction O_adsorbed_react->reaction products CO2 + H2O + SO2 + HCl reaction->products e_minus_released e- (released back to WO3) reaction->e_minus_released decreased_depletion Decreased Depletion Layer (Lower Resistance) e_minus_released->decreased_depletion results in

References

Troubleshooting & Optimization

Technical Support Center: Improving the Aqueous Solubility of 2-Chloroethyl Ethyl Sulfide (2-CEES)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-chloroethyl ethyl sulfide (B99878) (2-CEES) and facing challenges with its low aqueous solubility and rapid hydrolysis.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: Why is it so difficult to prepare an aqueous solution of this compound?

A1: Preparing a stable aqueous solution of this compound is challenging due to two primary factors:

  • Low Intrinsic Solubility : this compound is an oily, hydrophobic liquid with very limited solubility in water.[1][2][3]

  • Rapid Hydrolysis : this compound reacts quickly with water in a process called hydrolysis. The extrapolated half-life of this compound in pure water at 25°C is approximately 44 seconds. This rapid degradation means that even if you could dissolve it, it would quickly convert into other compounds.[4]

Q2: What are the products of this compound hydrolysis in water?

A2: The hydrolysis of this compound in an aqueous solution proceeds via the formation of a transient cyclic sulfonium (B1226848) cation. This intermediate then reacts with water to produce 2-hydroxyethyl ethyl sulfide (HEES) and hydrochloric acid (HCl).[4][5] At higher concentrations of this compound, dimeric sulfonium cations can also be formed.[5]

Q3: Can I use co-solvents to dissolve this compound in my aqueous media?

A3: Yes, using a water-miscible organic co-solvent in which this compound is soluble is a common strategy for poorly soluble compounds.[6][7] Solvents like ethanol, acetone, or dimethyl sulfoxide (B87167) (DMSO) could be used. However, it's important to note that while a co-solvent can help dissolve the this compound initially, it may also affect the rate of hydrolysis. Some studies suggest that adding a polar organic solvent might actually slow down the hydrolysis by making the environment less polar and less favorable for the initial dissociation of the C-Cl bond.[8]

Q4: What is micellar solubilization and can it be used for this compound?

A4: Micellar solubilization involves using surfactants (like SDS or Tween) at a concentration above their critical micelle concentration (CMC). The surfactant molecules form micelles, which have a hydrophobic core and a hydrophilic shell. A hydrophobic compound like this compound can be encapsulated within the hydrophobic core, allowing it to be dispersed in the aqueous medium.[9][10][11] This technique could potentially protect this compound from immediate contact with water, thereby slowing down hydrolysis and increasing its apparent solubility.

Q5: How can cyclodextrins help improve the solubility of this compound?

A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[12] They can encapsulate "guest" molecules, like this compound, within their hydrophobic cavity, forming an inclusion complex.[13] This complex is more soluble in water due to the hydrophilic exterior of the cyclodextrin (B1172386). This encapsulation can also provide a protective environment for the guest molecule, potentially reducing the rate of hydrolysis.[14][15]

Troubleshooting Guides

Issue 1: Rapid degradation of this compound in aqueous solution.
Potential Cause Troubleshooting Step Expected Outcome
Rapid Hydrolysis Prepare the this compound solution immediately before use and at a low temperature (e.g., on ice) to slow the reaction rate.The lifespan of the this compound in solution will be extended, allowing for a short experimental window.
High Water Content Consider using a solubility enhancement technique like co-solvency, micellar solubilization, or cyclodextrin complexation to reduce the direct interaction of this compound with water.The apparent solubility of this compound will be increased, and the rate of hydrolysis may be reduced.
Issue 2: Inconsistent results in biological or chemical assays.
Potential Cause Troubleshooting Step Expected Outcome
Time-dependent concentration Standardize the time between the preparation of the this compound solution and its use in the assay. Run time-course experiments to understand the degradation profile in your specific medium.More reproducible and reliable experimental data.
Interaction with media components The complex components of cell culture media or buffers may react with this compound or its hydrolysis products.Simplify the aqueous medium as much as possible for the experiment. If using a complex medium, perform control experiments to assess its effect on this compound stability.

Data on Solubility Enhancement Techniques

Technique Example Compound Solubility Enhancement Factor Reference
Co-solvency Various poorly soluble drugsCan be thousands of times greater than in water alone.[6]
Micellar Solubilization SulfamethoxazoleSignificant linear increase above the CMC of the surfactant.[10]
Cyclodextrin Complexation Chrysin7-8 fold increase with RAMEB cyclodextrin.[16]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution using a Co-solvent (Hypothetical)
  • Preparation : In a certified chemical fume hood, prepare a 100 mM stock solution of this compound in anhydrous DMSO.

  • Storage : Store the stock solution at -20°C in a tightly sealed vial.

  • Working Solution : Immediately before the experiment, dilute the stock solution to the desired final concentration in your ice-cold aqueous medium. Ensure rapid and thorough mixing.

  • Usage : Use the working solution as quickly as possible, ideally within minutes of preparation.

Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex (Hypothetical)
  • Cyclodextrin Solution : Prepare a concentrated solution of a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) in deionized water.

  • Complexation : While vigorously stirring the cyclodextrin solution, add a molar excess of this compound.

  • Equilibration : Continue stirring the mixture for several hours at a controlled temperature to allow for the formation of the inclusion complex.

  • Filtration : Remove any undissolved this compound by filtration through a 0.22 µm filter.

  • Quantification : Determine the concentration of the complexed this compound in the filtrate using a validated analytical method, such as GC-MS or HPLC after extraction.

Visualizations

hydrolysis_pathway CEES This compound (2-Chloroethyl ethyl sulfide) Sulfonium Cyclic Sulfonium Ion (transient intermediate) CEES->Sulfonium Intramolecular cyclization HEES HEES (2-Hydroxyethyl ethyl sulfide) Sulfonium->HEES + H2O HCl HCl (Hydrochloric Acid) Sulfonium->HCl + H2O

Caption: Hydrolysis pathway of this compound in aqueous media.

experimental_workflow cluster_prep Complex Preparation cluster_purify Purification & Quantification cluster_use Experimental Use CD_sol Prepare aqueous cyclodextrin solution Add_CEES Add excess this compound with vigorous stirring CD_sol->Add_CEES Equilibrate Stir for several hours to allow complexation Add_CEES->Equilibrate Filter Filter to remove undissolved this compound Equilibrate->Filter Quantify Quantify complexed this compound (e.g., GC-MS, HPLC) Filter->Quantify Dilute Dilute to final concentration in media Quantify->Dilute Assay Perform experiment immediately Dilute->Assay

Caption: Workflow for preparing a this compound-cyclodextrin complex.

References

Technical Support Center: 2-Chloroethyl Ethyl Sulfide (2-CEES)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Chloroethyl ethyl sulfide (B99878) (2-CEES). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound in experimental setups. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important in experimental settings?

A1: 2-Chloroethyl ethyl sulfide (this compound) is a monofunctional analog of sulfur mustard and is often used as a simulant in research due to its similar chemical properties but lower toxicity.[1] Maintaining its stability is crucial for obtaining accurate and reproducible experimental results, as degradation can lead to the formation of various byproducts, altering the chemical environment and potentially affecting the outcome of toxicological and therapeutic studies.

Q2: What are the primary degradation pathways of this compound in experimental solutions?

A2: The main degradation pathways for this compound include:

  • Hydrolysis: In aqueous solutions, this compound can hydrolyze to form toxic byproducts.[2] This process can be influenced by pH and the presence of other nucleophiles. The hydrolysis of this compound can lead to the formation of sulfonium (B1226848) salts, which can deviate the reaction from first-order kinetics.[3]

  • Oxidation: this compound can be oxidized to the corresponding non-toxic 2-chloroethyl ethyl sulfoxide.[4] Over-oxidation, however, can produce toxic sulfones.

  • Photocatalytic Degradation: In the presence of a photocatalyst like TiO2 and light, this compound can be degraded into carbon dioxide and water through a complex process involving dechlorination and C-S bond splitting.[5]

Q3: How should this compound be stored to minimize degradation?

A3: To ensure stability, this compound should be stored in a tightly closed, brown glass bottle in a refrigerator at 2-8°C.[6] The container lid should be sealed with a sealing film to prevent leakage and evaporation, even at low temperatures.[1] It should be stored in a dry, well-ventilated place away from heat and ignition sources.[6][7]

Q4: What common laboratory materials are incompatible with this compound?

A4: this compound is an oily and erosive compound.[1] While specific incompatibility data with a wide range of plastics is not extensively detailed in the provided results, its erosive nature suggests that care should be taken with plastic containers and apparatus.[1] It is advisable to use glass or chemically resistant materials for handling and storage. For personal protection, nitrile or butyl rubber gloves are recommended.[1]

Troubleshooting Guide

Issue 1: Inconsistent experimental results, possibly due to this compound degradation.

Possible Cause Troubleshooting Steps
Hydrolysis in aqueous buffers. - Prepare this compound solutions fresh for each experiment.- Minimize the time this compound is in an aqueous solution.- Consider using a solvent system with lower water content if the experimental design allows.[2]
Oxidation by atmospheric oxygen or other reagents. - Degas aqueous solutions before adding this compound.- Avoid vigorous shaking or stirring that introduces excessive air.- If possible, conduct experiments under an inert atmosphere (e.g., nitrogen or argon).
Photodegradation from ambient light. - Protect this compound solutions from light by using amber vials or wrapping containers in aluminum foil.- Minimize exposure to direct laboratory lighting during experiments.
Temperature fluctuations. - Maintain a consistent and controlled temperature throughout the experiment. This compound is chemically stable at room temperature but vapor pressure increases with temperature.[1][6]
Contamination of stock solution. - Aliquot the main stock of this compound into smaller, single-use vials to avoid repeated opening and closing of the primary container.[1]- Visually inspect the stock solution for any changes in color or clarity before use.

Issue 2: Formation of unexpected byproducts detected in analysis (e.g., GC-MS).

Possible Cause Troubleshooting Steps
Reaction with solvent. - In methanolic solutions, this compound can undergo alcoholysis to form 2-methoxyethyl sulfide.[8] Be aware of potential reactions if using alcohol-based solvents.
Formation of sulfonium ions. - In concentrated aqueous solutions, this compound can form dimeric sulfonium ions.[2][9] This is a key intermediate in its decomposition.[9]
Catalytic degradation from surfaces. - Certain metal-organic frameworks (MOFs) and metal oxides can catalyze the degradation of this compound.[10][11] Ensure that all glassware and equipment are thoroughly cleaned and inert.

Quantitative Data on this compound Degradation

The following tables summarize quantitative data on the degradation rates and conditions from various studies.

Table 1: Photocatalytic Degradation of this compound

CatalystSolventLight SourceReaction TimeDegradation RateHalf-life (t½)Kinetic Constant (k)Reference
Al₁₃–TCPPMethanolXenon lamp (>400 nm)180 min96.16%39.8 min-0.017 min⁻¹[8]
Al₁₃–TCPPMethanol-waterXenon lamp (>400 nm)90 min99.01%14.7 min-0.047 min⁻¹[8]

Table 2: Catalytic Oxidation of this compound in Aqueous Media with H₂O₂

CatalystReaction TimeDegradation RateKinetic Constant (k)Reference
{Mo₇₂V₃₀}5 min97.01%0.56 min⁻¹[4]
{Mo₇₂Cr₃₀}5 min90.56%0.53 min⁻¹[4]
{Mo₇₂Fe₃₀}5 min90.26%0.47 min⁻¹[4]
{Mo₇₂Mo₃₀}5 min90.56%0.44 min⁻¹[4]

Table 3: Gas-Phase Decomposition of this compound

DecontaminantConditionsHalf-life (t½)Reference
UiO-66S (MOF)Ambient, closed gas phase1.34 h[10]

Experimental Protocols

Protocol 1: General Handling and Preparation of this compound Stock Solutions

  • Safety Precautions: All handling of this compound must be performed in a certified chemical fume hood.[1] Wear appropriate personal protective equipment (PPE), including double nitrile gloves, safety goggles, and a lab coat.[1][12]

  • Materials:

    • This compound (≥97% purity)

    • Anhydrous solvent (e.g., chloroform, ethanol)

    • Brown glass vials with PTFE-lined screw caps

    • Calibrated micropipettes

  • Procedure:

    • Allow the this compound container to equilibrate to room temperature before opening.

    • In the fume hood, carefully transfer a small volume (e.g., 50-200 µL) of this compound to a pre-weighed, sterile polypropylene (B1209903) tube for intermediate use, or directly prepare the stock solution.[1]

    • To prepare a stock solution, accurately weigh the required amount of this compound and dissolve it in the chosen anhydrous solvent in a volumetric flask.

    • Store the stock solution in a tightly sealed brown glass vial at 2-8°C.[13]

    • For aqueous experiments, dilute the stock solution into the aqueous buffer immediately before use.

Visualizations

degradation_pathways CEES This compound Hydrolysis Hydrolysis (Aqueous Environment) CEES->Hydrolysis Oxidation Oxidation (e.g., H2O2, Air) CEES->Oxidation Photocatalysis Photocatalysis (e.g., TiO2, Light) CEES->Photocatalysis Sulfonium_Ion Episulfonium Ion (Intermediate) Hydrolysis->Sulfonium_Ion CEESO 2-Chloroethyl Ethyl Sulfoxide (CEESO) Oxidation->CEESO Final_Products CO2 + H2O + HCl Photocatalysis->Final_Products HEES Hydroxyethyl Ethyl Sulfide (HEES) Sulfonium_Ion->HEES Dimer Dimeric Sulfonium Salt Sulfonium_Ion->Dimer CEESO2 2-Chloroethyl Ethyl Sulfone (Toxic) CEESO->CEESO2 Over-oxidation

Caption: Major degradation pathways of this compound in experimental settings.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis & Decontamination Storage Store this compound (2-8°C, Dark, Sealed) Stock_Prep Prepare Stock Solution (Anhydrous Solvent, Fume Hood) Storage->Stock_Prep Working_Sol_Prep Prepare Fresh Working Solution (Aqueous Buffer, Just Before Use) Stock_Prep->Working_Sol_Prep Experiment Conduct Experiment (Controlled Temp, Light Protection) Working_Sol_Prep->Experiment Analysis Sample Analysis (e.g., GC-MS) Experiment->Analysis Decontamination Decontaminate Waste (e.g., Chloramine T) Experiment->Decontamination

Caption: Recommended workflow for handling this compound to minimize degradation.

References

Technical Support Center: Optimizing 2-CEES for Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on using 2-chloroethyl ethyl sulfide (B99878) (2-CEES) in cytotoxicity assays. Find answers to frequently asked questions and troubleshoot common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research?

A1: 2-chloroethyl ethyl sulfide (CEES) is a monofunctional analog of sulfur mustard, a chemical warfare agent.[1][2] Due to its lower toxicity and similar chemical properties to sulfur mustard, CEES is often used in laboratory settings to study the mechanisms of vesicant-induced skin injury, cytotoxicity, and to develop potential medical countermeasures.[2][3]

Q2: What is the primary mechanism of this compound-induced cytotoxicity?

A2: this compound induces cytotoxicity through several mechanisms, primarily by causing DNA damage and oxidative stress.[4] This leads to the activation of signaling pathways that can trigger apoptosis (programmed cell death) and inflammation.[3][4][5] Key events include the depletion of glutathione (B108866) (GSH), an increase in reactive oxygen species (ROS), and the induction of inflammatory mediators.[4][6]

Q3: What concentration of this compound should I use as a starting point for my experiments?

A3: The optimal concentration of this compound is highly dependent on the cell type and the duration of exposure. For initial experiments, a dose-response study is recommended. Based on published data, concentrations ranging from 100 µM to 1.0 mM have been used. For example, in murine RAW 264.7 macrophages, toxic effects were observed at concentrations greater than 300 µM.[1] In human bronchial epithelial cells, 0.5 mM was considered sub-cytotoxic, while 1.0 mM was cytotoxic.[7]

Q4: Which cytotoxicity assays are most suitable for use with this compound?

A4: Several assays can be used to measure this compound cytotoxicity. The choice of assay depends on the specific cytotoxic mechanism you wish to investigate.[8]

  • MTT Assay: This colorimetric assay measures mitochondrial dehydrogenase activity in viable cells and is widely used.[1][8]

  • LDH Release Assay: This assay measures the release of lactate (B86563) dehydrogenase from cells with damaged membranes, indicating necrosis.[8]

  • TUNEL Assay: This method detects DNA fragmentation, a hallmark of apoptosis.[5]

  • Propidium Iodide (PI) Staining: PI is a fluorescent dye that stains the DNA of cells with compromised membranes, allowing for the quantification of cell death via flow cytometry or fluorescence microscopy.[1]

Q5: How does this compound exposure lead to cell death?

A5: this compound exposure triggers a cascade of cellular events. It can directly damage DNA or induce oxidative stress, which in turn damages DNA.[4] This damage activates signaling pathways involving transcription factors like NF-κB and AP-1, leading to the expression of inflammatory proteins such as COX-2 and MMP-9.[4] The accumulation of cellular damage ultimately results in apoptosis, characterized by chromatin condensation and DNA fragmentation.[4][5]

Experimental Protocols & Data

Table 1: Summary of this compound Concentrations in Cytotoxicity Studies
Cell LineThis compound ConcentrationExposure TimeAssay UsedObserved EffectReference
RAW 264.7 Macrophages> 300 µM24 hoursMTTSignificant cytotoxicity, enhanced by LPS[1]
Thymocytes100 µM5 hoursDNA Fragmentation~40% increase in DNA fragmentation[5]
NCTC2544 KeratinocytesNot specifiedNot specifiedViability AssayViability preserved by CDDO-Me pretreatment[6]
Human Bronchial Cells0.5 mM (sub-cytotoxic)24 hoursMTSInhibition of AMPK signaling[7]
Human Bronchial Cells1.0 mM (cytotoxic)24 hoursMTSInhibition of AMPK signaling, decreased ATP[7]
Detailed Protocol: MTT Cytotoxicity Assay

This protocol is a standard method for assessing cell viability based on mitochondrial activity.[1][8]

  • Cell Seeding: Plate cells in a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in an incubator (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of this compound in fresh culture medium. Remove the old medium from the wells and add the this compound dilutions. Include wells with untreated cells (negative control) and wells with a vehicle control (if applicable).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 12, 24, or 48 hours).

  • MTT Addition: Prepare a 5 mg/mL solution of 3-(4,5-dimethylthiazolyl-2)-2,5-diphenyltetrazolium bromide (MTT) in sterile PBS. Add 10 µL of the MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.[8]

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a 1:1 mixture of isopropanol (B130326) and DMSO) to each well to dissolve the formazan crystals.[8]

  • Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • Analysis: Calculate cell viability as a percentage relative to the untreated control cells after subtracting the background absorbance from wells with media only.

Visual Guides: Workflows and Pathways

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Assay cluster_analysis Phase 4: Data Analysis seed Seed cells in 96-well plate adhere Allow cells to adhere (Overnight Incubation) seed->adhere treat Treat cells with varying This compound concentrations adhere->treat incubate Incubate for desired exposure period (e.g., 24h) treat->incubate add_reagent Add Cytotoxicity Reagent (e.g., MTT, LDH) incubate->add_reagent reagent_incubate Incubate as per protocol instructions add_reagent->reagent_incubate read Read plate on Microplate Reader reagent_incubate->read analyze Calculate % Cell Viability vs. Control read->analyze dose_response Generate Dose-Response Curve (Determine IC50) analyze->dose_response

Caption: General experimental workflow for a this compound cytotoxicity assay.

G cluster_stress Cellular Stress Induction cluster_signaling Signaling Cascade Activation cluster_response Inflammatory & Apoptotic Response CEES This compound Exposure DNA_Damage Direct DNA Damage (Alkylation) CEES->DNA_Damage Oxidative_Stress Oxidative Stress (GSH Depletion, ROS Increase) CEES->Oxidative_Stress H2AX Phosphorylation of H2A.X DNA_Damage->H2AX MAPK_Akt MAPK & Akt Pathways Oxidative_Stress->MAPK_Akt Apoptosis Apoptosis (DNA Fragmentation, Chromatin Condensation) H2AX->Apoptosis TF_Activation Activation of AP-1 & NF-κB MAPK_Akt->TF_Activation Inflammation ↑ COX-2, iNOS, MMP-9 TF_Activation->Inflammation Inflammation->Apoptosis Cytotoxicity Cytotoxicity & Tissue Injury Apoptosis->Cytotoxicity

Caption: Signaling pathway of this compound-induced cytotoxicity.[4][5]

Troubleshooting Guide

Q: My untreated control cells show low viability. What should I do?

A: Low viability in control cells suggests a problem with general cell health or culture conditions.

  • Cell Health: Ensure your cells are healthy, within a low passage number, and not overgrown before seeding.[9]

  • Culture Conditions: Verify that the culture medium, supplements, and incubator conditions (temperature, CO₂) are optimal for your specific cell type.[9] Check for potential contamination (e.g., mycoplasma).[10]

  • Seeding Density: Optimize the cell seeding density. Too few cells may not survive, while too many can lead to over-confluence and cell death.[9]

Q: I am seeing high variability between my replicate wells. How can I improve consistency?

A: High variability can stem from several sources.

  • Pipetting Technique: Ensure accurate and consistent pipetting, especially when adding cells, this compound, and assay reagents. Use a multichannel pipette where appropriate.

  • Cell Suspension: Make sure your cell suspension is homogenous before plating to ensure an equal number of cells is added to each well.

  • Edge Effects: Edge effects, where wells on the perimeter of the plate behave differently, can be a problem. Avoid using the outermost wells or fill them with sterile PBS or media to maintain humidity.

  • Bubbles: Bubbles in the wells can interfere with absorbance readings. Ensure no bubbles are present before reading the plate.[11]

Q: The cytotoxic effect of this compound is much lower/higher than expected. Why might this be?

A: This issue often relates to the this compound solution or the experimental setup.

  • This compound Preparation: this compound is oily and hydrophobic.[2] Ensure it is properly dissolved and diluted. Prepare fresh dilutions for each experiment, as the compound's stability in media over time may vary.

  • Incubation Time: The cytotoxic effect is time-dependent.[1] An incubation time that is too short may not be sufficient to induce a measurable effect. Consider performing a time-course experiment (e.g., 12, 24, 48 hours).

  • Cell Type Sensitivity: Different cell lines exhibit different sensitivities to toxic compounds. The expected effect may not be achievable in a particularly resistant cell line.

  • Assay Choice: The chosen assay may not be sensitive enough to detect the specific type of cell death induced by your this compound concentration. Consider using a multi-assay approach to get a more complete picture.[12]

G start Problem: Unexpected Cytotoxicity Results q_control Are control wells (untreated) showing expected viability? start->q_control q_variability Is there high variability between replicate wells? q_control->q_variability Yes sol_control Solution: - Check cell health & passage number - Verify culture conditions (media, CO2) - Test for contamination - Optimize seeding density q_control->sol_control No q_dose Is the dose-response curve flat or shifted? q_variability->q_dose No sol_variability Solution: - Check pipetting technique - Ensure homogenous cell suspension - Mitigate edge effects - Remove bubbles before reading q_variability->sol_variability Yes sol_dose Solution: - Prepare fresh this compound dilutions - Verify solvent compatibility - Adjust incubation time (time-course) - Confirm cell line sensitivity q_dose->sol_dose Yes

Caption: Troubleshooting decision tree for this compound cytotoxicity assays.

References

Troubleshooting low yield in 2-CEES synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-chloroethyl ethyl sulfide (B99878) (2-CEES). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthesis of this important chemical intermediate. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to address common challenges and improve reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yield in this compound synthesis?

Low yields in this compound synthesis can often be attributed to several factors:

  • Presence of water: Moisture can react with reagents, particularly organometallics and strong bases, reducing their effectiveness.

  • Suboptimal reaction temperature: The temperature can influence the competition between the desired substitution reaction and unwanted side reactions like elimination.

  • Incorrect choice of base or solvent: The properties of the base and solvent are critical for promoting the desired reaction pathway.

  • Impure starting materials: The purity of reagents is crucial for a successful synthesis.

  • Side reactions: Competing reactions, such as elimination and polymerization, can consume starting materials and reduce the yield of the desired product.

Q2: How can I minimize the formation of side products?

To minimize side reactions, consider the following strategies:

  • Control the reaction temperature: Lower temperatures generally favor substitution over elimination.

  • Choose appropriate reagents: For Williamson synthesis, use a primary alkyl halide to reduce the likelihood of elimination.

  • Use anhydrous conditions: Ensure all glassware and reagents are dry to prevent hydrolysis and other water-induced side reactions.

  • Optimize reaction time: Monitor the reaction progress to avoid prolonged reaction times that can lead to the formation of degradation products.

Q3: What is the best way to purify this compound?

The primary method for purifying this compound is distillation under reduced pressure.[1] This technique is effective for separating the product from less volatile impurities. It is important to handle this compound with care as it is a vesicant.[1]

Troubleshooting Guides

This section provides a question-and-answer format to address specific issues you may encounter during your experiments.

Route 1: Chlorination of 2-(Ethylthio)ethanol (B52129)

This synthetic route involves the conversion of the hydroxyl group of 2-(ethylthio)ethanol to a chloride using a chlorinating agent like thionyl chloride.

Problem 1: Low conversion of 2-(ethylthio)ethanol.

  • Question: I am observing a significant amount of unreacted 2-(ethylthio)ethanol in my reaction mixture. What could be the cause?

  • Answer: This issue often arises from insufficient or decomposed chlorinating agent.

    • Troubleshooting Steps:

      • Check the quality of the thionyl chloride: Thionyl chloride can decompose over time. It is recommended to use freshly distilled thionyl chloride for best results.[1]

      • Ensure stoichiometric amounts: Use a slight excess of thionyl chloride (e.g., 1.05 equivalents) to ensure complete conversion of the alcohol.[1]

      • Monitor the reaction temperature: The addition of thionyl chloride should be done dropwise, and the reaction mixture may require gentle heating to ensure it proceeds to completion.[1] However, excessive heating should be avoided.[1]

Problem 2: Formation of dark, tarry byproducts.

  • Question: My reaction mixture has turned dark and contains insoluble materials. What is causing this and how can I prevent it?

  • Answer: The formation of dark, tarry byproducts can be due to overheating or the presence of impurities.

    • Troubleshooting Steps:

      • Control the reaction temperature: Avoid excessive heating after the addition of thionyl chloride is complete.[1]

      • Use pure starting materials: Ensure the 2-(ethylthio)ethanol is of high purity.

      • Maintain an inert atmosphere: Conducting the reaction under a nitrogen or argon atmosphere can help prevent oxidative side reactions.

Route 2: Williamson Thioether Synthesis

This route involves the reaction of an ethanethiolate salt with a 2-haloethane, typically 1,2-dichloroethane (B1671644) or 1-bromo-2-chloroethane.

Problem 1: Low yield with significant amounts of unreacted starting materials.

  • Question: My reaction is not going to completion, and I am recovering a lot of my starting thiol and haloalkane. What should I do?

  • Answer: This problem often points to issues with the base, solvent, or reaction conditions.

    • Troubleshooting Steps:

      • Ensure complete deprotonation of the thiol: Use a strong, non-nucleophilic base like sodium hydride (NaH) in an anhydrous solvent to ensure the formation of the thiolate.

      • Use an appropriate solvent: A polar aprotic solvent like DMF or acetonitrile (B52724) can accelerate S(_N)2 reactions.[2]

      • Consider a phase-transfer catalyst: If using a biphasic system (e.g., aqueous NaOH), a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) can significantly improve the reaction rate.[2]

Problem 2: The major byproduct is an alkene (ethylene).

  • Question: I am observing the formation of a significant amount of ethylene (B1197577) gas, and my yield of this compound is low. How can I favor the substitution reaction?

  • Answer: The formation of ethylene is due to the competing E2 elimination reaction.

    • Troubleshooting Steps:

      • Lower the reaction temperature: Elimination reactions have a higher activation energy than substitution reactions, so lowering the temperature will favor the S(_N)2 pathway.[2]

      • Use a less hindered alkyl halide: While 1,2-dichloroethane is a primary halide, using a reagent with a better leaving group that is less prone to elimination could be considered if this is a persistent issue.

      • Choose a less bulky base: If applicable, a less sterically hindered base can also favor substitution.

Data Presentation

The following tables summarize the impact of various reaction parameters on the yield of thioether synthesis, providing a general guide for optimization.

Table 1: Effect of Base and Solvent on Thioether Synthesis Yield

BaseSolventTemperature (°C)Yield (%)Reference
NaHDMF60High[2]
NaOH (aq)Dichloromethane25Low[2]
NaOH (aq) + TBABDichloromethane25High[2]
K₂CO₃Acetonitrile80ModerateGeneral Knowledge

Table 2: Effect of Temperature on Substitution vs. Elimination

TemperatureS(_N)2 Product Yield (%)E2 Product Yield (%)
Low (e.g., 25-50°C)HigherLower
High (e.g., >80°C)LowerHigher

Experimental Protocols

Route 1: Synthesis of this compound from 2-(Ethylthio)ethanol

This protocol is adapted from a similar synthesis of β-chloroethyl methyl sulfide.[1]

Materials:

  • 2-(Ethylthio)ethanol

  • Thionyl chloride (freshly distilled)

  • Dry chloroform (B151607)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

Procedure:

  • In a three-necked flask equipped with a dropping funnel, mechanical stirrer, and a condenser with a gas trap, dissolve 2-(ethylthio)ethanol (1.0 mole) in dry chloroform.[1]

  • Slowly add a solution of thionyl chloride (1.05 moles) in dry chloroform to the flask over a period of approximately two hours with vigorous stirring.[1] Gentle heating may be applied to maintain a gentle reflux.[1]

  • After the addition is complete, continue stirring for an additional four hours at room temperature.[1]

  • Remove the chloroform by distillation on a steam bath.[1]

  • Wash the crude product with saturated sodium bicarbonate solution and then with water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Purify the product by vacuum distillation.[1]

Route 2: Williamson Synthesis of this compound

This protocol is a general procedure for the Williamson thioether synthesis.

Materials:

  • Ethanethiol (B150549)

  • Sodium hydride (NaH)

  • Anhydrous N,N-dimethylformamide (DMF)

  • 1,2-Dichloroethane

  • Water

  • Diethyl ether

  • Brine

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere, suspend sodium hydride (1.1 equivalents) in anhydrous DMF.

  • Cool the suspension to 0°C and slowly add ethanethiol (1.0 equivalent).

  • Allow the mixture to warm to room temperature and stir until hydrogen evolution ceases.

  • Slowly add 1,2-dichloroethane (1.2 equivalents) to the reaction mixture.

  • Heat the reaction to 50-60°C and monitor its progress by TLC or GC.[2]

  • After the reaction is complete, cool the mixture to room temperature and carefully quench the excess NaH by the slow addition of water.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure and purify the product by vacuum distillation.

Visualizations

The following diagrams illustrate the key chemical pathways and logical troubleshooting steps.

Synthesis_Pathways cluster_route1 Route 1: Chlorination cluster_route2 Route 2: Williamson Synthesis A1 2-(Ethylthio)ethanol B1 This compound A1->B1 + SOCl₂ A2 Ethanethiol B2 Sodium Ethanethiolate A2->B2 + NaH C2 This compound B2->C2 + 1,2-Dichloroethane

Caption: Key synthetic routes to this compound.

Troubleshooting_Workflow Start Low Yield Observed Check_Reagents Check Reagent Purity & Stoichiometry Start->Check_Reagents Check_Conditions Review Reaction Conditions (Temp, Time) Start->Check_Conditions Identify_Byproducts Analyze Byproducts (GC-MS, NMR) Start->Identify_Byproducts Optimize Optimize Conditions Check_Reagents->Optimize Check_Conditions->Optimize Elimination Elimination Product Observed Identify_Byproducts->Elimination Unreacted_SM Unreacted Starting Material Identify_Byproducts->Unreacted_SM Lower_Temp Lower Reaction Temperature Elimination->Lower_Temp Change_Base_Solvent Consider Different Base/Solvent Unreacted_SM->Change_Base_Solvent Increase_Reagent Increase Reagent Equivalents/Time Unreacted_SM->Increase_Reagent Lower_Temp->Optimize Change_Base_Solvent->Optimize Increase_Reagent->Optimize

Caption: A logical workflow for troubleshooting low yields.

Side_Reactions cluster_williamson Williamson Synthesis Side Reactions Start Sodium Ethanethiolate + 1,2-Dichloroethane SN2 This compound (Desired Product) Start->SN2 SN2 E2 Ethylene + Ethanethiol + NaCl Start->E2 E2 (Elimination)

Caption: Competing substitution and elimination pathways.

References

Technical Support Center: Minimizing Variability in 2-CEES Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize variability in animal studies involving 2-chloroethyl ethyl sulfide (B99878) (2-CEES).

Frequently Asked Questions (FAQs)

A foundational step in minimizing variability is a robust experimental design. These FAQs address high-level considerations for setting up a this compound animal study.

Q1: What are the primary sources of variability in this compound dermal exposure studies?

A1: Variability in these studies can be broadly categorized into three areas:

  • Animal-Related Factors: Intrinsic biological differences such as species, strain, sex, age, and health status of the animals.[1] Genetic and epigenetic differences between individuals can also contribute.[1]

  • Procedural Factors: Inconsistencies in the experimental protocol, including dose preparation and administration, application site, volume, vehicle used, and the skill of the personnel.[2][3]

  • Environmental Factors: Differences in housing conditions such as temperature, humidity, light cycle, and diet can impact animal physiology and response to this compound.[1]

Q2: What is the most common and appropriate animal model for this compound dermal injury studies?

A2: The SKH-1 hairless mouse is a widely used and well-established model for studying this compound-induced skin injury.[4][5][6] These mice are immunocompetent but lack hair, which facilitates topical application and consistent observation of dermal responses like erythema, edema, and microvesication.[7][8] Both male and female mice are used, though higher doses may be required in males to induce microvesication.[7]

Q3: What is the standard vehicle and application method for topical this compound?

A3: Acetone (B3395972) is a commonly used vehicle for dissolving this compound for topical application.[6][7] It is effective because it enhances skin permeability to certain compounds.[6][7] A typical application involves dissolving the desired dose of this compound in acetone and applying a consistent volume (e.g., 200 μl) topically to a designated area on the dorsal skin of the mice.[4][6]

Q4: How should this compound be handled to ensure safety and experimental consistency?

A4: this compound is a toxic analog of sulfur mustard and must be handled with care.[2][9] All procedures should be performed in a certified chemical fume hood.[2][9] Personnel should wear appropriate personal protective equipment (PPE), including double-gloving with nitrile gloves, safety goggles, and a lab coat.[2] To ensure consistency, sub-packaging of the chemical into smaller, single-use aliquots is recommended to avoid repeated opening of the main stock bottle.[2]

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments, leading to increased variability.

Problem/Observation Potential Causes Recommended Solutions & Control Measures
High variability in skin-fold thickness (edema) measurements. 1. Inconsistent caliper placement and pressure.2. Non-uniform application of this compound.3. Measurement timing varies between animals.1. Use the same digital caliper for all measurements.2. Gently pinch the same fold of dorsal skin for each measurement.3. Mark the exact application site to ensure consistency.4. Take measurements at precisely the same time points post-exposure for all groups.[6]
Microvesication (blistering) is not observed or is inconsistent. 1. The this compound dose is too low.2. The sex of the animal. Female SKH-1 mice may not show vesication at doses that cause it in males.[7]3. The time point of observation is not optimal.1. Increase the this compound dose. Studies show that a 4 mg dose can induce microvesication in male SKH-1 mice, whereas a 2 mg dose may only cause inflammation.[7][8]2. Use male SKH-1 hairless mice for microvesication endpoint studies.[7]3. Perform a time-course study to identify the peak response time.
Inconsistent expression of inflammatory biomarkers (e.g., COX-2, iNOS, MMP-9). 1. Variability in the timing of tissue collection.2. Natural biological variation between individual animals.3. Inconsistent tissue processing and analysis.1. Adhere to a strict, predetermined schedule for euthanasia and tissue harvesting. The expression of these markers is highly time-dependent.[4]2. Increase the number of animals per group (n-size) to improve statistical power and account for inter-animal variability.3. Standardize all tissue homogenization, protein extraction, and western blot/ELISA procedures. Use a consistent amount of total protein for analysis.
Unexpected animal mortality or systemic toxicity. 1. The this compound dose is too high.2. Accidental oral ingestion or inhalation due to improper application or animal grooming.3. The vehicle (acetone) is causing excessive skin irritation or toxicity.1. Perform a dose-response study to establish the maximum tolerated dose (MTD) for your specific animal strain and conditions.[5]2. Ensure the application is strictly topical and the volume is not excessive, preventing runoff.3. Consider using an Elizabethan collar for a short period post-application to prevent grooming of the application site.4. Always run a vehicle-only control group to distinguish vehicle effects from this compound effects.[4]

Data Presentation: Factors & Biomarkers

Summarizing key experimental parameters and expected outcomes is crucial for planning and comparison.

Table 1: Key Factors Contributing to Experimental Variability and Recommended Control Measures

Factor CategorySpecific FactorRecommended Control Measure
Animal Species / StrainUse a consistent, well-characterized strain (e.g., SKH-1 hairless mice).[4][7]
SexSegregate experiments by sex or use only one sex if the response is known to differ (e.g., males for microvesication).[7]
Age / WeightUse animals within a narrow age (e.g., 4-5 weeks) and weight range.[4][7]
AcclimatizationAllow for a sufficient acclimatization period (e.g., one week) before starting the experiment.[4][7]
Procedural This compound DosePrepare a fresh stock solution and verify the concentration. Use calibrated pipettes for accurate dosing.[6]
Application SiteMark a consistent, specific area on the dorsal skin for application.
PersonnelEnsure all personnel are trained on the same standardized procedures. Consider blinding personnel during data collection.
Environmental HousingMaintain a stable environment with controlled temperature, humidity, and a 12-hour light/dark cycle.
Diet / WaterProvide ad libitum access to a standard chow diet and water to all animals.[10]

Table 2: Common Quantifiable Biomarkers of this compound-Induced Skin Injury in SKH-1 Mice

BiomarkerMethod of MeasurementTypical Peak Response TimeExpected Change vs. Control
Edema Skin Bi-fold Thickness (Caliper)12-24 hours[6]Significant Increase[5][6]
Neutrophil Infiltration Myeloperoxidase (MPO) Activity Assay~24 hours[5][6]Significant Increase[7]
Macrophage Infiltration F4/80 Immunohistochemical Staining>24 hours[5][6]Increase in cell count[7]
Apoptosis TUNEL StainingDose-dependentIncrease in apoptotic cells[7]
Cell Proliferation PCNA StainingDose-dependentIncrease in proliferative cells[7]
Inflammatory Mediators Western Blot / ELISA (for COX-2, iNOS, MMP-9)9-24 hours[4]Increased protein expression[4]
DNA Damage H2A.X Phosphorylation (Western Blot)12-24 hours[4]Increased phosphorylation[4]

Experimental Protocols

This section provides a detailed methodology for a common this compound dermal exposure experiment based on established literature.

Protocol: Topical this compound Application for Skin Injury in SKH-1 Hairless Mice

1. Animal and Housing:

  • Model: Male or female SKH-1 hairless mice, 4-5 weeks of age.[4][7]

  • Housing: House animals under standard conditions (e.g., 22-24°C, 12h light/dark cycle) with free access to food and water.[10]

  • Acclimatization: Allow animals to acclimatize to the facility for at least one week prior to the experiment.[4][7] All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).[4]

2. Preparation of this compound Dosing Solution:

  • Safety: Perform all steps inside a certified chemical fume hood while wearing appropriate PPE.[2]

  • Vehicle: Use reagent-grade acetone.[4][7]

  • Procedure: Dissolve this compound in acetone to achieve the desired final concentration. For example, to prepare a 2 mg dose in 200 μl, create a 10 mg/mL stock solution. Prepare fresh on the day of the experiment.

3. Topical Application:

  • Grouping: Randomly assign animals to control (vehicle only) and treatment groups (e.g., 2 mg or 4 mg this compound). A typical group size is 5 animals.[4]

  • Application:

    • Gently restrain the mouse.

    • Using a calibrated micropipette, apply 200 μl of the acetone vehicle or this compound/acetone solution to a pre-defined area on the dorsal skin.[4]

    • Allow the solution to air dry. Do not cover the application site.

    • Return the animal to its home cage.

4. Post-Exposure Monitoring and Data Collection:

  • Edema Measurement: At specified time points (e.g., 9, 12, 24, 48 hours), measure the skin-fold thickness at the application site using a digital caliper.[4][6]

  • Euthanasia and Sample Collection:

    • At the end of the experiment (e.g., 24 hours), euthanize the mice using an approved method.

    • Excise the treated dorsal skin.

    • Divide the skin sample for different analyses: one part can be fixed in formalin for histology (H&E, IHC), and another part can be snap-frozen in liquid nitrogen for biochemical assays (Western blot, ELISA, MPO).[4][7]

Mandatory Visualizations

Diagram 1: Standardized Experimental Workflow

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase acclimate Animal Acclimatization (1 Week) grouping Randomization & Grouping acclimate->grouping cees_prep Prepare this compound Dosing Solution grouping->cees_prep application Topical Application (200 µL on Dorsal Skin) cees_prep->application monitoring In-life Monitoring (e.g., Edema Measurement) application->monitoring euthanasia Euthanasia & Tissue Collection monitoring->euthanasia histology Histopathology (H&E, IHC) euthanasia->histology biochem Biochemical Assays (Western, ELISA, MPO) euthanasia->biochem data_analysis Data Analysis & Interpretation histology->data_analysis biochem->data_analysis

Caption: Workflow for a this compound dermal exposure study.

Diagram 2: this compound-Induced Inflammatory Signaling Pathway

G CEES Topical this compound Exposure Stress DNA Damage & Oxidative Stress CEES->Stress MAPK MAPK / Akt Pathway Activation Stress->MAPK TF AP-1 / NF-κB Activation MAPK->TF Mediators ↑ Expression of Inflammatory Mediators (COX-2, iNOS, MMPs) TF->Mediators Inflammation Cell Infiltration, Edema, Microvesication Mediators->Inflammation

Caption: Key signaling events in this compound skin injury.[4]

References

Technical Support Center: Enhancing 2-CEES Gas Sensor Sensitivity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the enhancement of 2-chloroethyl ethyl sulfide (B99878) (2-CEES) gas sensor sensitivity. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize experimental protocols for sensitive and selective this compound detection.

Frequently Asked Questions (FAQs)

Q1: My this compound gas sensor shows low sensitivity. How can I improve it?

A1: Low sensitivity can stem from several factors. Here are key areas to investigate:

  • Sensing Material: The choice of sensing material is critical. Nanostructured metal oxides like tungsten oxide (WO₃) and composites have demonstrated high sensitivity to this compound.[1][2][3][4][5][6] Consider using or synthesizing materials with a high surface-area-to-volume ratio to maximize interaction sites with the gas molecules.

  • Operating Temperature: The sensor's operating temperature significantly impacts its sensitivity. You must determine the optimal operating temperature for your specific sensor material. For example, a WO₃/graphite (B72142) nanocomposite sensor shows its best performance at 260 °C, while a WO₃/Al₂O₃/graphite composite works optimally at 340 °C.[1][3][4] Systematically test a range of temperatures to find the peak response for your setup.

  • Material Composition: For composite materials, the ratio of components is crucial. For instance, in a WO₃/graphite sensor, a 97% mass fraction of WO₃ was found to be optimal.[3][4] Similarly, for WO₃/Al₂O₃/graphite composites, a 4 wt.% of Al₂O₃ yielded the best results.[1]

  • Sensor Contamination: Ensure the sensor surface is clean. Contaminants can occupy active sensing sites, reducing the sensor's response.[7]

Q2: The sensor's response/recovery time is too slow. What can I do?

A2: Slow response and recovery can hinder real-time detection. Consider these points:

  • Operating Temperature: Higher operating temperatures can sometimes decrease recovery time, but there is a trade-off with sensitivity and selectivity.[3] It's essential to find a balance. For a WO₃/graphite sensor, 260 °C provides a fast response and recovery of 8s and 34s, respectively.[3][4]

  • Sensing Material Morphology: Porous or nanostructured materials facilitate faster gas diffusion and surface reactions, leading to quicker response and recovery times.[2]

  • Catalytic Additives: Incorporating catalytic materials can accelerate the surface reactions. For example, the addition of graphite to WO₃ has been shown to significantly shorten the response-recovery time.[3][4]

Q3: My sensor is responding to other gases besides this compound (poor selectivity). How can I improve selectivity?

A3: Poor selectivity is a common challenge with metal oxide semiconductor sensors.[6][8][9] Here are some strategies to enhance it:

  • Material Functionalization: Doping or creating composites can enhance selectivity. For example, a WO₃/Al₂O₃/graphite composite sensor showed a much higher response to this compound compared to ammonia, ethanol (B145695), acetone, and acetonitrile.[1]

  • Optimizing Operating Temperature: Selectivity is highly dependent on the operating temperature. Different gases may have optimal reaction temperatures on the sensor surface. By operating at a temperature where the response to this compound is maximized and the response to interfering gases is minimized, you can improve selectivity.[1][3] For instance, at 340 °C, the response of a WO₃/Al₂O₃/graphite sensor to this compound was significantly higher than to other interfering gases.[1]

  • Laminated Structure and Temperature Modulation: A more advanced technique involves using a laminated structure with a catalytic layer and a gas-sensitive layer, combined with dynamic temperature modulation. This can create unique "characteristic peaks" in the sensor's response for specific gases, thereby achieving high selectivity.[8][10]

Q4: I am observing signal drift and poor stability over time. What are the possible causes and solutions?

A4: Signal drift and instability can compromise the reliability of your measurements.

  • Sensor Aging: All sensors have a limited lifespan, typically around two to three years.[11][12] Over time, the sensing material degrades, leading to a decline in performance. If your sensor is old, it may need replacement.

  • Environmental Factors: High humidity and extreme temperatures can interfere with sensor performance.[11][13] Consider implementing humidity and temperature controls in your experimental setup. Some studies suggest that operating the sensor at a slightly elevated temperature using microheaters can mitigate humidity effects.[14]

  • Proper Calibration: Regular calibration is crucial to ensure accurate and stable readings.[11] A lack of proper calibration can lead to unnoticed performance degradation.

Troubleshooting Guide

Issue Possible Causes Troubleshooting Steps
Sensor does not turn on Power supply issue, dead battery, corroded contacts.Check the power source and connections. Replace batteries if necessary. Clean any corrosion on the battery contacts.[11][12]
Inconsistent or no readings Sensor failure, expired sensor, improper calibration.Check the sensor's error codes in the user manual.[11] Verify the sensor's expiration date.[11] Recalibrate the sensor using the correct calibration gas.
Slow or no response Clogged sensor filter, low operating temperature.Clean the sensor filter to ensure proper gas flow.[12] Optimize the operating temperature for your specific sensor material.
False alarms or inaccurate readings Cross-sensitivity to other gases, environmental factors (humidity, temperature).Identify and mitigate potential interfering gases in the environment. Control the ambient temperature and humidity.[13] Consider using sensors with higher selectivity or implementing advanced techniques like temperature modulation.[8]
Sensor fails to calibrate Expired sensor, incorrect calibration gas, environmental interference.Ensure the sensor has not expired.[11] Use the correct type and concentration of calibration gas as specified by the manufacturer.[11] Perform calibration in a controlled environment to avoid interference from humidity or temperature fluctuations.[11]

Quantitative Data Summary

Table 1: Performance Comparison of Different this compound Gas Sensing Materials

Sensing MaterialOptimal Operating Temp. (°C)Concentration (ppm)Response (%)Response Time (s)Recovery Time (s)Reference
WO₃/Al₂O₃/graphite3405.7069542[1]
WO₃/graphite2605.7063834[3][4]
Hierarchical Fe₂O₃ nanotube arraysNot SpecifiedNot SpecifiedNot SpecifiedNot Specified190[1]
Hierarchical core-shell ZnFe₂O₄ microspheresNot Specified1Not SpecifiedNot Specified546[1][15]

Table 2: Selectivity of a WO₃/Al₂O₃/graphite Sensor at 340 °C against Interfering Gases

GasConcentration (ppm)Response (%)
This compound5.7069
Ammonia5.70~11.5
Ethanol5.70~11.5
Acetone5.70~23
Acetonitrile5.70~1

Data extracted and compiled from[1]

Experimental Protocols

Protocol 1: Synthesis of WO₃/Graphite Nanocomposite Sensor Material

This protocol describes a simple blending method for preparing a WO₃/graphite nanocomposite.[3][4][6]

Materials:

  • Tungsten oxide (WO₃) nanopowder

  • Graphite powder

  • Deionized (DI) water

  • Ethanol

Procedure:

  • Weigh the desired amounts of WO₃ and graphite powder to achieve the target mass fraction (e.g., 97% WO₃).

  • Transfer the powders to a beaker and add a sufficient amount of DI water and ethanol to form a slurry.

  • Stir the mixture vigorously for several hours at room temperature to ensure homogeneous blending.

  • Dry the resulting mixture in an oven at 60 °C to evaporate the solvents.

  • Grind the dried composite material into a fine powder using a mortar and pestle.

  • The prepared nanocomposite powder is now ready to be applied to the sensor substrate.

Protocol 2: Gas Sensing Measurements

This protocol outlines the general procedure for testing the gas sensing performance of a prepared sensor.

Equipment:

  • Gas testing chamber

  • Mass flow controllers (MFCs) for target gas and carrier gas (e.g., dry air)

  • Heater for controlling the sensor's operating temperature

  • Digital multimeter or data acquisition system to measure sensor resistance

  • Computer for data logging and analysis

Procedure:

  • Place the sensor inside the gas testing chamber.

  • Heat the sensor to the desired operating temperature and allow the resistance to stabilize in the carrier gas (dry air). This establishes the baseline resistance (Ra).

  • Introduce a specific concentration of this compound gas into the chamber using the MFCs.

  • Record the change in sensor resistance until it reaches a stable value in the presence of the target gas (Rg).

  • Purge the chamber with the carrier gas to remove the this compound and allow the sensor resistance to return to its baseline.

  • The sensor response (S) is typically calculated as S(%) = |Ra - Rg| / Ra * 100 for reducing gases or S(%) = |Rg - Ra| / Ra * 100 for oxidizing gases.

  • The time taken for the sensor to reach 90% of its final response is the response time, and the time taken to return to 10% of the baseline is the recovery time.

  • Repeat the measurements at different this compound concentrations and operating temperatures to fully characterize the sensor's performance.

Visualizations

Experimental_Workflow cluster_prep Material Preparation cluster_fab Sensor Fabrication cluster_test Gas Sensing Test cluster_analysis Data Analysis prep1 Weighing WO3 and Graphite prep2 Blending in Solvent prep1->prep2 prep3 Drying prep2->prep3 prep4 Grinding prep3->prep4 fab1 Apply Material to Substrate prep4->fab1 fab2 Annealing fab1->fab2 test1 Stabilize at Operating Temperature fab2->test1 test2 Introduce this compound test1->test2 test3 Measure Resistance Change test2->test3 test4 Purge with Air test3->test4 analysis1 Calculate Sensitivity test3->analysis1 analysis2 Determine Response/Recovery Time test3->analysis2 analysis3 Evaluate Selectivity test3->analysis3 test4->test1

Caption: Experimental workflow for this compound gas sensor fabrication and testing.

Sensing_Mechanism Chemoresistive Sensing Mechanism cluster_air In Air (Baseline) cluster_cees In this compound Presence O2_gas O2 (gas) Sensor_surface_air Sensor Surface O2_gas->Sensor_surface_air + e- O_ads O- (adsorbed) Sensor_surface_air->O_ads CEES_gas This compound (gas) e_air Sensor_surface_cees Sensor Surface CEES_gas->Sensor_surface_cees + O- (adsorbed) Reaction_products Reaction Products (CO2, H2O, SO2, HCl) Sensor_surface_cees->Reaction_products e_cees Reaction_products->e_cees releases e-

References

Technical Support Center: Overcoming Resistance to 2-CEES in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Chloroethyl ethyl sulfide (B99878) (2-CEES). This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro experiments, with a focus on overcoming cellular resistance.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research?

2-Chloroethyl ethyl sulfide (this compound) is a monofunctional analog of sulfur mustard, a potent chemical vesicant. Due to its lower toxicity and similar mechanism of action, this compound is widely used as a safer surrogate in laboratory settings to study the molecular and cellular effects of sulfur mustard exposure. Its primary mechanism involves alkylating DNA and other macromolecules, leading to cellular damage.

Q2: What are the primary mechanisms of this compound-induced cytotoxicity?

This compound induces cell death primarily through two interconnected pathways:

  • DNA Damage: As a potent alkylating agent, this compound modifies DNA, leading to the formation of DNA adducts. This damage triggers the DNA Damage Response (DDR), which, if the damage is too extensive to be repaired, activates apoptotic pathways. A key marker of this DNA damage is the phosphorylation of histone H2AX (γ-H2AX).[1][2]

  • Oxidative Stress: this compound exposure leads to the depletion of intracellular glutathione (B108866) (GSH), a major antioxidant.[3] This depletion results in a buildup of reactive oxygen species (ROS), causing oxidative stress that damages cellular components, including lipids, proteins, and DNA, and can also trigger apoptosis.

Q3: My cells are showing resistance to this compound. What are the likely molecular mechanisms?

Cellular resistance to this compound is a multifactorial phenomenon. The primary mechanisms include:

  • Upregulation of the Glutathione (GSH) Detoxification Pathway: Resistant cells often exhibit increased levels of intracellular GSH.[3] GSH can directly neutralize this compound through conjugation, a reaction often catalyzed by Glutathione S-transferases (GSTs). This prevents the agent from reaching its primary target, DNA.

  • Activation of the Nrf2 Signaling Pathway: Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes, including those involved in GSH synthesis (e.g., GCLM).[3] Constitutive activation or upregulation of Nrf2 can lead to a more robust antioxidant response, thereby conferring resistance to this compound.

  • Enhanced DNA Repair Capacity: Cells can develop resistance by upregulating specific DNA repair pathways that can more efficiently remove this compound-induced DNA adducts.

  • Induction of Autophagy: Autophagy is a cellular recycling process that can be activated in response to stress. In some contexts, autophagy can act as a survival mechanism, allowing cells to endure the damage caused by agents like this compound. Inhibiting autophagy has been shown to overcome resistance to other chemotherapeutic agents.

  • Modulation of Endoplasmic Reticulum (ER) Stress Response: this compound can induce ER stress. Resistant cells may adapt their ER stress response to promote survival rather than apoptosis.

Q4: How can I overcome this compound resistance in my cell lines?

Several strategies can be employed to overcome this compound resistance:

  • Inhibition of the Glutathione Pathway: Buthionine sulfoximine (B86345) (BSO) is a well-known inhibitor of GSH synthesis and can be used to deplete intracellular GSH levels, thereby sensitizing resistant cells to this compound.

  • Targeting the Nrf2 Pathway: While specific and direct Nrf2 inhibitors are still under development, some compounds have been shown to modulate Nrf2 activity. Research in this area is ongoing.

  • Inhibition of Autophagy: Autophagy inhibitors like chloroquine (B1663885) (CQ) or 3-methyladenine (B1666300) (3-MA) can be used in combination with this compound to block this potential survival pathway and enhance cytotoxicity.

  • Modulation of ER Stress: The use of ER stress modulators is an emerging area of research for overcoming chemoresistance.

Troubleshooting Guides

Troubleshooting for this compound Cytotoxicity Assays (e.g., MTT, XTT)
Problem Potential Cause(s) Recommended Solution(s)
High variability between replicate wells 1. Uneven cell seeding.2. Edge effects due to evaporation.3. Inconsistent incubation times.4. Pipetting errors.1. Ensure a homogenous single-cell suspension before and during plating.2. Avoid using the outer wells of the plate; fill them with sterile PBS or media to maintain humidity.3. Standardize all incubation times precisely.4. Use calibrated pipettes and proper pipetting techniques.
Low absorbance values/Weak cytotoxic effect 1. Low cell density.2. Sub-optimal cell health.3. Incorrect drug concentration.1. Determine the optimal cell seeding density for your cell line and assay duration.2. Use cells in the exponential growth phase with high viability (>95%).3. Double-check all dilution calculations and prepare fresh drug solutions for each experiment.
U-shaped dose-response curve (higher viability at higher concentrations) 1. Compound precipitation at high concentrations.2. Direct chemical interference of the compound with the assay reagent (e.g., reduction of MTT).1. Visually inspect wells for precipitates. Determine the solubility limit of this compound in your culture medium.2. Run a cell-free control with your compound and the assay reagent to check for direct chemical interaction.
Troubleshooting for Annexin V/PI Apoptosis Assays
Problem Potential Cause(s) Recommended Solution(s)
High percentage of Annexin V positive/PI positive cells in the negative control 1. Harsh cell detachment (for adherent cells).2. Over-centrifugation.3. Unhealthy starting cell population.1. Use a gentle detachment method, such as Accutase or a short incubation with Trypsin-EDTA, and handle cells gently.2. Centrifuge at a lower speed (e.g., 300 x g for 5 minutes).3. Ensure cells are in the logarithmic growth phase and have high viability before starting the experiment.
Weak or no Annexin V staining in the positive control 1. Insufficient induction of apoptosis.2. Reagents (Annexin V, binding buffer) have expired or were stored improperly.3. Presence of EDTA or other calcium chelators.1. Optimize the concentration and duration of your positive control treatment (e.g., staurosporine).2. Check the expiration dates and storage conditions of your reagents.3. Ensure your buffers are free of calcium chelators, as Annexin V binding is calcium-dependent.
High background fluorescence 1. Non-specific binding of Annexin V.2. Over-concentration of Annexin V or PI.1. Ensure cells are washed properly.2. Titrate the concentrations of Annexin V and PI to determine the optimal staining concentration for your cell type.
Troubleshooting for Western Blotting of Resistance Markers (e.g., p-H2AX)
Problem Potential Cause(s) Recommended Solution(s)
Weak or no signal for phosphorylated proteins (e.g., γ-H2AX) 1. Low abundance of the target protein.2. Dephosphorylation of the target protein during sample preparation.3. Inefficient transfer of low molecular weight proteins.1. Increase the amount of protein loaded on the gel. Consider immunoprecipitation to enrich for your target protein.[4] 2. Always use phosphatase inhibitors in your lysis buffer and keep samples on ice.[5] 3. Optimize transfer conditions (e.g., use a 0.2 µm PVDF membrane, adjust transfer time and voltage).
High background 1. Blocking is insufficient or inappropriate.2. Primary or secondary antibody concentration is too high.3. Washing steps are inadequate.1. For phospho-proteins, try blocking with 5% BSA in TBST instead of milk, as milk contains phosphoproteins that can increase background.[6] 2. Titrate your antibodies to find the optimal concentration.3. Increase the number and duration of your wash steps.
Non-specific bands 1. Primary antibody is not specific enough.2. Protein degradation.1. Ensure your antibody is validated for the application. Run appropriate controls (e.g., knockout/knockdown cell lysate).2. Add protease inhibitors to your lysis buffer.

Quantitative Data Summary

The following tables provide a summary of quantitative data related to this compound cytotoxicity and resistance mechanisms. Note that IC50 values can vary significantly between cell lines and experimental conditions.[7][8]

Table 1: Comparative IC50 Values for this compound and Related Compounds

Cell LineCompoundIC50 ValueExposure TimeAssay
HaCaT (Human Keratinocytes)Doxorubicin~2.61 µM24hCytotoxicity Assay
HaCaT (Human Keratinocytes)Doxorubicin~0.58 µM72hCytotoxicity Assay
A431 (Squamous Cell Carcinoma)5-Fluorouracil75 µM72hViability Assay
HaCaT (Human Keratinocytes)5-Fluorouracil100 µM72hViability Assay

Data on direct this compound IC50 values across a comparative panel of sensitive and resistant cell lines is limited in the public domain. The data presented here for other cytotoxic agents illustrates the variability between cell lines.[9][10]

Table 2: Changes in Resistance Marker Expression (Illustrative)

MarkerCell Line/ConditionFold Change (Resistant vs. Sensitive or Treated vs. Control)Method
Nrf2 Protein KGF-treated HaCaT cells vs. control~2-3 fold increaseWestern Blot
γ-H2AX H₂O₂ treated keratinocytes vs. control~4.7 fold increase in positive cellsImmunofluorescence
γ-H2AX UV irradiated keratinocytes vs. control~2.4 fold increase in positive cellsImmunofluorescence
Glutathione (GSH) Cisplatin-resistant ovarian carcinoma vs. sensitive~2 fold higherBiochemical Assay

Experimental Protocols & Workflows

Experimental Workflow for Investigating this compound Resistance

Below is a DOT script for a Graphviz diagram illustrating a typical experimental workflow to investigate and overcome this compound resistance.

experimental_workflow cluster_characterization Phase 1: Characterization of Resistance cluster_mechanism Phase 2: Elucidation of Mechanism cluster_overcoming Phase 3: Overcoming Resistance start Select Sensitive and Resistant Cell Lines ic50 Determine IC50 values (MTT Assay) start->ic50 apoptosis Assess Apoptosis (Annexin V/PI Assay) ic50->apoptosis dna_damage Measure DNA Damage (γ-H2AX Western Blot) apoptosis->dna_damage gsh_nrf2 Quantify GSH levels and Nrf2 expression dna_damage->gsh_nrf2 autophagy Assess Autophagy Markers (LC3-II Western Blot) gsh_nrf2->autophagy er_stress Measure ER Stress Markers (CHOP, BiP Western Blot) autophagy->er_stress inhibitors Treat with Inhibitors (e.g., BSO, Chloroquine) er_stress->inhibitors re_evaluate Re-evaluate IC50 and Apoptosis inhibitors->re_evaluate conclusion Conclusion: Sensitization Achieved re_evaluate->conclusion

Caption: Workflow for characterizing and overcoming this compound resistance.

Detailed Methodologies

1. MTT Cytotoxicity Assay

This protocol is for assessing cell viability based on the metabolic activity of cells.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with serial dilutions of this compound for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

2. Annexin V/PI Apoptosis Assay by Flow Cytometry

This protocol distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

  • Cell Treatment and Harvesting: Treat cells with this compound as required. For adherent cells, gently detach them using a non-enzymatic cell dissociation solution or brief trypsinization. Collect all cells, including any floating cells from the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation (300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry.

3. Western Blot for γ-H2AX and Cleaved PARP

This protocol detects key markers of DNA damage and apoptosis.

  • Protein Extraction: Treat cells with this compound. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • SDS-PAGE: Load the samples onto a polyacrylamide gel (a 12-15% gel is suitable for γ-H2AX, which is ~15 kDa) and run the electrophoresis until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against γ-H2AX and/or cleaved PARP overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like GAPDH or β-actin.

Signaling Pathways

This compound-Induced Cytotoxicity and Resistance Pathways

The following DOT script generates a diagram illustrating the key signaling pathways involved in this compound-induced cell death and the mechanisms of resistance.

signaling_pathways cluster_stimulus Cellular Insult cluster_damage Primary Damage cluster_response Cellular Response & Cytotoxicity cluster_resistance Resistance Mechanisms CEES This compound DNA_alkylation DNA Alkylation CEES->DNA_alkylation GSH_depletion GSH Depletion CEES->GSH_depletion DDR DNA Damage Response (γ-H2AX) DNA_alkylation->DDR ROS Increased ROS GSH_depletion->ROS ROS->DDR Nrf2 Nrf2 Activation ROS->Nrf2 Apoptosis Apoptosis (Caspase Activation, PARP Cleavage) DDR->Apoptosis GSH_synthesis Increased GSH Synthesis & Conjugation Nrf2->GSH_synthesis GSH_synthesis->CEES Neutralizes DNA_repair Enhanced DNA Repair DNA_repair->DNA_alkylation Repairs Autophagy Pro-survival Autophagy Autophagy->Apoptosis Inhibits

Caption: Key signaling pathways in this compound cytotoxicity and resistance.

References

Technical Support Center: 2-Chloroethyl Ethyl Sulfide (2-CEES) Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 2-Chloroethyl ethyl sulfide (B99878) (2-CEES) stock solutions. This resource is intended for researchers, scientists, and drug development professionals utilizing this compound in their experiments.

Troubleshooting Guide

This guide addresses common issues encountered with this compound stock solutions.

Issue 1: Inconsistent or unexpected experimental results.

  • Question: My experimental results are not reproducible. Could my this compound stock solution be the problem?

  • Answer: Yes, the stability of your this compound stock solution is a critical factor for reproducible experiments. This compound is susceptible to degradation, which can lead to a lower effective concentration of the active compound and the presence of interfering degradation products.

Troubleshooting Workflow:

Troubleshooting_Workflow start Inconsistent Experimental Results check_solution Check this compound Stock Solution (Appearance, Age, Storage) start->check_solution is_cloudy Is the solution cloudy or discolored? check_solution->is_cloudy is_old Is the solution older than the recommended storage time? is_cloudy->is_old No prepare_fresh Prepare fresh this compound stock solution is_cloudy->prepare_fresh Yes improper_storage Was the solution stored improperly (e.g., at room temp, exposed to light/moisture)? is_old->improper_storage No is_old->prepare_fresh Yes improper_storage->prepare_fresh Yes analyze_old Analyze old stock solution for degradation (optional, e.g., by GC/MS) improper_storage->analyze_old No re_run_exp Re-run experiment with fresh stock solution prepare_fresh->re_run_exp end_good Problem Solved re_run_exp->end_good Results are now consistent end_bad Problem Persists (Investigate other experimental parameters) re_run_exp->end_bad Results are still inconsistent analyze_old->prepare_fresh

Caption: Troubleshooting workflow for inconsistent experimental results potentially caused by this compound stock solution instability.

Issue 2: Visible changes in the stock solution.

  • Question: My this compound stock solution, which was initially clear, now appears cloudy or has a different color. What should I do?

  • Answer: Any visible change in the appearance of your stock solution, such as turbidity or color change, is a strong indicator of degradation or contamination. The solution should be discarded, and a fresh stock solution should be prepared.

Frequently Asked Questions (FAQs)

Storage and Handling

  • What is the recommended solvent for preparing this compound stock solutions?

    • For relatively short-term storage, anhydrous aprotic solvents are preferable. Chloroform (B151607) has been reported as a suitable solvent for preparing standards for gas chromatography, with solutions being stable for up to 6 months when stored at 4°C and protected from light.[1] Acetone has also been mentioned as a solvent in which this compound is relatively stable.[2] Anhydrous ethanol (B145695) has been shown to be suitable for short periods (e.g., 24 hours). Protic solvents like alcohols can lead to solvolysis over time, and aqueous solutions should be avoided due to rapid hydrolysis.[2]

  • What are the optimal storage conditions for this compound stock solutions?

    • This compound stock solutions should be stored at a refrigerated temperature, typically 2-8°C.[3][4] They should be kept in tightly sealed vials to prevent evaporation and exposure to atmospheric moisture. Protection from light is also recommended to prevent potential photodegradation.

  • How long can I store my this compound stock solution?

    • The stability of your this compound stock solution is highly dependent on the solvent, storage temperature, and the presence of water. As a general guideline, solutions in anhydrous chloroform stored at 4°C and protected from light should be replaced after 6 months, or sooner if control experiments indicate a problem.[1] For other solvents, it is recommended to prepare fresh solutions more frequently.

Stability and Degradation

  • What are the main degradation pathways for this compound?

    • The primary degradation pathway for this compound in the presence of nucleophiles, such as water or alcohols, is through the formation of a cyclic sulfonium (B1226848) (episulfonium) ion intermediate.[5] This intermediate is highly reactive and will subsequently react with available nucleophiles. In aqueous solutions, this leads to rapid hydrolysis, forming 2-hydroxyethyl ethyl sulfide and hydrochloric acid. In alcoholic solvents, the corresponding ether will be formed. Another reported degradation pathway, especially during prolonged storage, involves the formation of dimeric sulfonium ions, which can further transform into 1,4-dithiane.[5]

Degradation_Pathway CEES This compound (2-Chloroethyl ethyl sulfide) Episulfonium Episulfonium Ion (intermediate) CEES->Episulfonium Intramolecular cyclization Dimerization Dimeric Sulfonium Ions CEES->Dimerization Slow Hydrolysis_Product 2-Hydroxyethyl ethyl sulfide (Hydrolysis Product) Episulfonium->Hydrolysis_Product + H2O Dithiane 1,4-Dithiane Dimerization->Dithiane H2O + H2O Dimerize Self-reaction

Caption: Simplified degradation pathways of this compound.

  • What factors can accelerate the degradation of my this compound stock solution?

    • Several factors can accelerate the degradation of this compound:

      • Presence of water: Even trace amounts of water can lead to significant hydrolysis.

      • Higher temperatures: Storage at room temperature will accelerate degradation compared to refrigeration.

      • Presence of nucleophiles: Solvents with nucleophilic groups (e.g., alcohols, amines) can react with this compound.

      • Exposure to light: While less documented, it is good practice to protect solutions from light.

      • Incorrect pH: Basic conditions can promote elimination reactions, while acidic conditions can catalyze hydrolysis.

Stability_Factors cluster_factors Factors Affecting Stability Stability This compound Stock Solution Stability Temp Temperature Stability->Temp Solvent Solvent Choice Stability->Solvent Water Presence of Water Stability->Water Light Exposure to Light Stability->Light pH pH of Solution Stability->pH StorageTime Storage Duration Stability->StorageTime

References

Technical Support Center: Accurate Measurement of 2-CEES using GC-FPD

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the accurate calibration and measurement of 2-chloroethyl ethyl sulfide (B99878) (2-CEES) using Gas Chromatography with a Flame Photometric Detector (GC-FPD).

Troubleshooting Guides

This section addresses common issues encountered during the GC-FPD analysis of this compound.

Problem: No Peak or Very Small Peak for this compound

Possible Cause Troubleshooting Steps
FPD Flame is Not Lit 1. Check the hydrogen (H₂) and air flow rates to ensure they are within the manufacturer's recommended range for igniting and sustaining the flame. 2. Attempt to re-ignite the flame according to the instrument's procedure. 3. Listen for the characteristic "pop" of ignition and check for a signal increase on the detector output.
Incorrect Gas Flow Rates 1. Verify that the carrier gas (typically nitrogen or helium), H₂, and air flow rates are set to the optimized conditions for sulfur compound analysis. The ratio of air to H₂ is critical for FPD sensitivity.
Leak in the System 1. Check for leaks at the injection port septum, column fittings, and detector connections using an electronic leak detector. 2. A leak can prevent the sample from reaching the detector or alter gas flow dynamics.
Incorrect FPD Filter 1. Ensure that the sulfur-specific filter (typically around 394 nm) is installed in the FPD. Using a phosphorus filter will result in no signal for sulfur compounds.
Column Issues 1. Confirm that the column is properly installed in both the injector and the detector. 2. Check for column breakage or blockage. A significant increase in pressure may indicate a blockage.
Syringe Problem 1. Inspect the syringe for blockages or damage. 2. Manually actuate the plunger to ensure it moves smoothly.
Low Concentration of this compound 1. Prepare and inject a higher concentration standard to confirm that the system is capable of detecting this compound. The limit of detection for this compound by GC-FPD has been reported to be around 0.15 ng/mL.[1]

Problem: Poor Peak Shape (Tailing, Fronting, or Broadening)

Possible Cause Troubleshooting Steps
Active Sites in the Injection Port or Column 1. Deactivate the injection port liner with a silylating agent or replace it with a new, deactivated liner. 2. Condition the column according to the manufacturer's instructions to passivate active sites. 3. Consider using a guard column to protect the analytical column from non-volatile residues.
Improper Column Installation 1. Ensure the column is cut cleanly and installed at the correct depth in both the injector and detector. An incorrect depth can cause dead volume, leading to peak broadening.
Column Contamination 1. Bake out the column at a high temperature (below its maximum limit) to remove contaminants. 2. If contamination is severe, trim a small portion (e.g., 10-20 cm) from the front of the column.
Incorrect Flow Rate 1. Optimize the carrier gas flow rate for the column dimensions and analyte. A flow rate that is too low can lead to peak broadening due to diffusion.

Problem: Inaccurate or Non-Reproducible Quantitative Results

Possible Cause Troubleshooting Steps
Non-Linear FPD Response 1. The FPD has a non-linear (quadratic) response to sulfur compounds. The detector response is proportional to the square of the sulfur concentration. 2. To linearize the calibration curve, plot the square root of the peak area against the concentration. Many modern chromatography data systems have an option to automatically perform this transformation.
Quenching Effect 1. Co-eluting hydrocarbons can quench the sulfur response, leading to lower than expected results. 2. Optimize the chromatographic conditions (e.g., temperature program) to achieve baseline separation of this compound from matrix components. 3. If separation is not possible, sample dilution or more rigorous sample cleanup may be necessary.
Matrix Effects 1. The sample matrix can enhance or suppress the analyte signal. 2. Prepare calibration standards in a matrix that closely matches the sample matrix (matrix-matched calibration). 3. Alternatively, use the standard addition method where known amounts of this compound are spiked into the sample to create a calibration curve within the sample matrix itself.
Inconsistent Injection Volume 1. Use an autosampler for precise and reproducible injections. 2. If performing manual injections, use a consistent and validated injection technique. 3. The use of an internal standard can compensate for variations in injection volume.
Degradation of Standards 1. Prepare fresh this compound stock and working standards regularly. Store them in a cool, dark place to prevent degradation.

Frequently Asked Questions (FAQs)

Q1: What are the typical GC-FPD operating conditions for this compound analysis?

A1: Optimized conditions for this compound analysis on a system like an Agilent 7890A GC with an FPD are as follows:

Parameter Value
Column HP-5 MS (30 m x 0.32 mm, 0.25 µm film thickness)
Carrier Gas Nitrogen (99.999%) at a constant pressure of 25 psi
Injection Mode Splitless
Injection Volume 1 µL
Injector Temperature 250 °C
Oven Program 60 °C for 1 min, then ramp at 20 °C/min to 250 °C, hold for 5 min
Detector FPD (Sulfur mode)
Detector Temperature 250 °C

These conditions have been shown to provide good sensitivity and resolution for this compound analysis.[1]

Q2: How do I prepare a multi-point calibration curve for this compound?

A2: A multi-point calibration is essential for accurate quantification. A detailed protocol is provided in the "Experimental Protocols" section below. The linear range for this compound with GC-FPD has been reported to be between 0.15 and 10 ng.[1]

Q3: Why is my calibration curve for this compound not linear?

A3: The Flame Photometric Detector (FPD) exhibits a non-linear, quadratic response to sulfur compounds. This means the signal is proportional to the square of the amount of sulfur entering the flame. To obtain a linear calibration curve, you should plot the square root of the peak area against the concentration of your standards. Modern chromatography software often has a feature to automate this calculation.

Q4: What is the "quenching effect" and how can I mitigate it?

A4: The quenching effect occurs when a large amount of a co-eluting compound, typically a hydrocarbon, reduces the emission intensity of the sulfur compound in the flame, leading to an artificially low signal. To mitigate this, you should optimize your chromatographic method to separate this compound from any interfering matrix components. If co-elution is unavoidable, you may need to dilute your sample or use a more selective sample preparation technique to remove the interfering compounds.

Q5: What is a suitable internal standard for this compound analysis?

A5: An ideal internal standard should be chemically similar to the analyte but not present in the sample. For this compound, a close structural analog is deuterated sulfur mustard ([2H8]-bis-(2-chloroethyl)sulphide). Another option for general organosulfur analysis is diphenyl sulfide. The internal standard should be added to all standards and samples at a constant concentration.

Experimental Protocols

Protocol 1: Preparation of a Multi-Point Calibration Curve for this compound

Objective: To prepare a series of this compound standards to generate a calibration curve for quantitative analysis.

Materials:

  • This compound certified reference material

  • High-purity solvent (e.g., methanol (B129727) or chloroform)

  • Class A volumetric flasks (e.g., 10 mL, 25 mL, 100 mL)

  • Calibrated micropipettes

  • Autosampler vials with caps

Procedure:

  • Prepare a Stock Standard Solution (e.g., 1000 µg/mL):

    • Accurately weigh approximately 10 mg of pure this compound into a 10 mL volumetric flask.

    • Dissolve the this compound in a small amount of solvent and then dilute to the mark with the same solvent.

    • Calculate the exact concentration of the stock solution.

  • Prepare Intermediate Standard Solutions:

    • Perform serial dilutions of the stock solution to create intermediate standards. For example, pipette 1 mL of the 1000 µg/mL stock solution into a 10 mL volumetric flask and dilute to the mark to create a 100 µg/mL intermediate standard.

  • Prepare Working Calibration Standards:

    • From the intermediate standard(s), prepare a series of at least five working calibration standards that bracket the expected concentration of this compound in your samples. The linear range is reported to be between 0.15 and 10 ng, so your standards should fall within this range when considering a 1 µL injection.[1]

    Standard Level Concentration (ng/µL or µg/mL) Preparation
    10.2Dilute intermediate standard
    20.5Dilute intermediate standard
    31.0Dilute intermediate standard
    45.0Dilute intermediate standard
    510.0Dilute intermediate standard
  • Analysis:

    • Transfer the working standards to autosampler vials.

    • Inject each standard into the GC-FPD system using the optimized analytical method.

    • Record the peak area for this compound in each standard.

  • Construct the Calibration Curve:

    • Create a plot of the square root of the peak area (y-axis) versus the concentration (x-axis).

    • Perform a linear regression to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.995 is generally considered acceptable.

Protocol 2: Using an Internal Standard for this compound Quantification

Objective: To improve the accuracy and precision of this compound quantification by correcting for variations in injection volume and matrix effects.

Recommended Internal Standard (IS): Deuterated sulfur mustard ([2H8]-bis-(2-chloroethyl)sulphide) or Diphenyl sulfide.

Procedure:

  • Prepare an Internal Standard Stock Solution:

    • Prepare a stock solution of the chosen internal standard at a known concentration (e.g., 100 µg/mL) in the same solvent used for the this compound standards.

  • Prepare Calibration Standards with Internal Standard:

    • To each of your working calibration standards (from Protocol 1), add a constant amount of the internal standard stock solution to achieve a final IS concentration that gives a good detector response.

    • For example, add 100 µL of a 10 µg/mL IS stock solution to 900 µL of each this compound working standard.

  • Prepare Samples with Internal Standard:

    • Add the same constant amount of the internal standard stock solution to each of your unknown samples.

  • Analysis:

    • Inject the IS-spiked standards and samples into the GC-FPD.

    • Record the peak areas for both this compound and the internal standard.

  • Construct the Internal Standard Calibration Curve:

    • Calculate the Response Factor (RF) for each calibration level using the following equation: RF = (Areathis compound / Concentrationthis compound) / (AreaIS / ConcentrationIS)

    • Plot the ratio of the peak area of this compound to the peak area of the IS (Areathis compound / AreaIS) on the y-axis against the concentration of this compound on the x-axis.

    • Perform a linear regression on this plot.

  • Calculate the Concentration of this compound in Samples:

    • Using the peak area ratio from your unknown sample and the calibration curve, determine the concentration of this compound.

Quantitative Data Summary

Table 1: Representative Calibration Data for this compound using GC-FPD

Concentration (ng/µL) Hypothetical Peak Area (Arbitrary Units) Square Root of Peak Area
0.240020.0
0.52,50050.0
1.010,000100.0
5.0250,000500.0
10.01,000,0001000.0

Note: This table provides hypothetical data based on the quadratic response of the FPD and is for illustrative purposes. Actual peak areas will vary depending on the instrument and conditions.

Visualizations

GCFPD_Workflow cluster_prep Sample & Standard Preparation cluster_gc GC-FPD Analysis cluster_data Data Analysis Standard Prepare this compound Standards IS Add Internal Standard Standard->IS Constant Amount Injector Injection IS->Injector Sample Prepare Sample Sample->IS Column Chromatographic Separation Injector->Column FPD FPD Detection Column->FPD Integration Peak Integration FPD->Integration Calibration Calibration Curve (√Area vs. Conc.) Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for the quantitative analysis of this compound using GC-FPD with an internal standard.

Troubleshooting_Logic Start Problem: Inaccurate Results Check_Linearity Is the calibration curve plotted as √Area vs. Concentration? Start->Check_Linearity Check_Separation Is this compound peak baseline separated from matrix peaks? Check_Linearity->Check_Separation Yes Solution_Linearity Linearize the calibration curve by plotting √Area vs. Concentration. Check_Linearity->Solution_Linearity No Check_IS Are you using an internal standard? Check_Separation->Check_IS Yes Solution_Separation Optimize the temperature program or use sample cleanup. Check_Separation->Solution_Separation No (Quenching likely) Check_Recovery Have you performed a spike and recovery experiment? Check_IS->Check_Recovery Yes Solution_IS Incorporate an internal standard (e.g., deuterated sulfur mustard). Check_IS->Solution_IS No Solution_Matrix_Effects Use matrix-matched standards or the standard addition method. Check_Recovery->Solution_Matrix_Effects No (Poor Recovery)

Caption: Decision tree for troubleshooting inaccurate quantitative results in this compound analysis.

References

Validation & Comparative

A Comparative Analysis of the Toxicological Profiles of 2-CEES and Sulfur Mustard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the toxicological profiles of 2-Chloroethyl ethyl sulfide (B99878) (2-CEES) and sulfur mustard (HD). The information presented is collated from experimental data to assist researchers in understanding their relative toxicities and mechanisms of action.

Executive Summary

Sulfur mustard is a potent bifunctional alkylating agent and a well-known chemical warfare agent that causes severe, delayed blistering of the skin and damage to the eyes and respiratory tract.[1][2] Its high toxicity and ability to cause long-term health effects, including cancer, make it a significant threat.[3][4][5] this compound, a monofunctional analog of sulfur mustard, is considered a less toxic surrogate and is frequently used in laboratory settings to study the mechanisms of vesicant-induced injury.[6][7] While it recapitulates many of the toxic effects of sulfur mustard, including DNA damage and inflammation, its monofunctional nature results in a lower overall toxicity.[8][9][10] This guide will delve into the quantitative differences in their toxicity, the specific cellular and systemic effects, and the signaling pathways implicated in their mechanisms of action.

Quantitative Toxicity Data

A direct comparison of the lethal doses (LD50) and lethal concentrations (LCt50) of this compound and sulfur mustard highlights the significantly higher toxicity of sulfur mustard across various routes of exposure.

Chemical AgentRoute of ExposureSpeciesLD50/LCt50Reference
Sulfur Mustard (HD) Dermal (liquid)Human (estimated)~100 mg/kg[11]
InhalationHuman (estimated)1,500 mg·min/m³[12][13]
OralHuman (estimated)0.7 mg/kg[11]
OralRat17 mg/kg[11]
2-Chloroethyl ethyl sulfide (this compound) OralRat252 mg/kg[14]

Cellular and Systemic Toxicity Profiles

Feature2-Chloroethyl ethyl sulfide (this compound)Sulfur Mustard (HD)
Mechanism of Action Monofunctional alkylating agent.[6][10] Induces DNA damage (single-strand breaks), oxidative stress, and inflammation.[8][9][15]Bifunctional alkylating agent.[2][4] Forms DNA adducts and cross-links, leading to inhibition of DNA synthesis and repair, mutations, and cell death.[3][4]
Primary Target Organs Skin, eyes, respiratory system.[6]Skin, eyes, respiratory tract.[1][2][5]
Cutaneous Effects Erythema, edema, inflammation, and at higher doses, microvesication.[16]Delayed onset of erythema, intense itching, followed by large blisters (vesication), and necrosis.[1][2]
Ocular Effects Irritation and inflammation.Severe irritation, pain, corneal damage, and potential blindness.[1]
Respiratory Effects Inflammation and damage to the respiratory tract.Damage to mucous membranes, pulmonary edema, and respiratory failure.[4][12]
Systemic Effects Less severe systemic toxicity compared to sulfur mustard.Immune system suppression, bone marrow depression, gastrointestinal damage, and potential for long-term complications like chronic respiratory diseases and cancer.[1][2][5][17]
Carcinogenicity Not classified as a human carcinogen, but induces DNA damage which can lead to tumorigenesis.[8]Proven human carcinogen (Group 1), linked to cancers of the respiratory tract.[3][4]

Signaling Pathways in Toxicity

The toxicity of both this compound and sulfur mustard is mediated by complex signaling pathways involving DNA damage response, oxidative stress, inflammation, and apoptosis.

DNA Damage and Cell Cycle Arrest Pathway

Both agents cause DNA damage, which activates a cascade of signaling proteins leading to cell cycle arrest and apoptosis.

G This compound This compound DNA Damage (Single-Strand Breaks) DNA Damage (Single-Strand Breaks) This compound->DNA Damage (Single-Strand Breaks) Sulfur Mustard Sulfur Mustard DNA Damage (Adducts & Cross-links) DNA Damage (Adducts & Cross-links) Sulfur Mustard->DNA Damage (Adducts & Cross-links) ATM/ATR Activation ATM/ATR Activation DNA Damage (Single-Strand Breaks)->ATM/ATR Activation DNA Damage (Adducts & Cross-links)->ATM/ATR Activation p53 Phosphorylation p53 Phosphorylation ATM/ATR Activation->p53 Phosphorylation Cell Cycle Arrest Cell Cycle Arrest p53 Phosphorylation->Cell Cycle Arrest Apoptosis Apoptosis p53 Phosphorylation->Apoptosis

DNA damage response pathway activated by this compound and sulfur mustard.
Oxidative Stress and Inflammatory Pathway

Exposure to these agents leads to the generation of reactive oxygen species (ROS), causing oxidative stress and activating pro-inflammatory signaling pathways.

G Vesicant Exposure Vesicant Exposure ROS Production ROS Production Vesicant Exposure->ROS Production Oxidative Stress Oxidative Stress ROS Production->Oxidative Stress MAPK Activation (p38, JNK) MAPK Activation (p38, JNK) Oxidative Stress->MAPK Activation (p38, JNK) NF-κB Activation NF-κB Activation MAPK Activation (p38, JNK)->NF-κB Activation Pro-inflammatory Cytokine Production (IL-6, TNF-α) Pro-inflammatory Cytokine Production (IL-6, TNF-α) NF-κB Activation->Pro-inflammatory Cytokine Production (IL-6, TNF-α) Inflammation Inflammation Pro-inflammatory Cytokine Production (IL-6, TNF-α)->Inflammation

Oxidative stress and inflammatory signaling cascade.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further research.

In Vitro Cytotoxicity Assay

Objective: To determine the concentration-dependent cytotoxic effects of this compound and sulfur mustard on cultured cells.

Methodology:

  • Cell Culture: Human epidermal keratinocytes (HaCaT) or other relevant cell lines are cultured in appropriate media and conditions until they reach 80-90% confluency.

  • Treatment: Cells are treated with a range of concentrations of this compound or sulfur mustard for a specified duration (e.g., 24 hours).

  • MTT Assay:

    • After treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

    • Cells are incubated to allow for the conversion of MTT to formazan (B1609692) crystals by viable cells.

    • The formazan crystals are solubilized, and the absorbance is measured using a microplate reader.

    • Cell viability is expressed as a percentage of the untreated control.

Comet Assay (Single-Cell Gel Electrophoresis) for DNA Damage

Objective: To quantify DNA strand breaks in individual cells following exposure to this compound or sulfur mustard.

Methodology:

  • Cell Preparation: Cells are harvested after treatment and suspended in a low-melting-point agarose.

  • Slide Preparation: The cell-agarose suspension is layered onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: The slides are immersed in a lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA.

  • Electrophoresis: The slides are placed in an electrophoresis chamber with an alkaline or neutral buffer to unwind and separate the DNA fragments.

  • Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green) and visualized using a fluorescence microscope.

  • Analysis: The extent of DNA migration (the "comet tail") is quantified using image analysis software to determine the degree of DNA damage.

Measurement of Oxidative Stress

Objective: To assess the induction of reactive oxygen species (ROS) in cells exposed to this compound or sulfur mustard.

Methodology:

  • Cell Treatment: Cells are treated with the vesicants for the desired time.

  • Staining: Cells are incubated with a fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), which becomes fluorescent upon oxidation by ROS.

  • Quantification: The fluorescence intensity is measured using a fluorescence microplate reader, flow cytometer, or fluorescence microscope. An increase in fluorescence indicates an increase in intracellular ROS levels.

ELISA for Inflammatory Cytokines

Objective: To measure the levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) released from cells upon exposure to this compound or sulfur mustard.

Methodology:

  • Sample Collection: Cell culture supernatants are collected after treatment.

  • ELISA Procedure:

    • A microplate is coated with a capture antibody specific for the cytokine of interest.

    • The collected supernatants (samples) and standards are added to the wells.

    • A detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.

    • A substrate is added, which is converted by the enzyme to produce a colored product.

    • The absorbance of the colored product is measured, and the concentration of the cytokine in the samples is determined by comparison to a standard curve.

Histopathological Analysis of Skin Injury

Objective: To evaluate the morphological changes in skin tissue following topical application of this compound or sulfur mustard.

Methodology:

  • Animal Model: A suitable animal model, such as the SKH-1 hairless mouse, is used.

  • Vesicant Application: A defined dose of this compound or sulfur mustard is applied topically to a specific area of the skin.

  • Tissue Collection and Processing: At various time points post-exposure, skin biopsies are collected, fixed in formalin, and embedded in paraffin.

  • Staining: Tissue sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) to visualize cellular structures.

  • Microscopic Examination: The stained sections are examined under a microscope to assess for histopathological changes, including edema, inflammation, necrosis, and vesication (blister formation).

Conclusion

This comparative guide illustrates that while this compound is a valuable tool for studying the mechanisms of vesicant-induced injury, it is significantly less toxic than sulfur mustard. The bifunctional alkylating nature of sulfur mustard leads to more severe and persistent cellular damage, resulting in greater acute and chronic toxicity. Understanding these differences is crucial for the development of effective medical countermeasures and for ensuring appropriate safety precautions in a research setting. The provided experimental protocols offer a foundation for researchers to further investigate the intricate toxicological profiles of these hazardous compounds.

References

Validation of 2-Chloroethyl Ethyl Sulfide (2-CEES) as a Robust Model for Vesicant Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 2-chloroethyl ethyl sulfide (B99878) (2-CEES) as a model compound for vesicant agents, primarily sulfur mustard (SM). It offers a detailed analysis of its performance against SM and other alternatives, supported by experimental data, to validate its use in research and therapeutic development.

Executive Summary

2-Chloroethyl ethyl sulfide (this compound), a monofunctional analog of the potent chemical warfare agent sulfur mustard (SM), is widely employed in laboratory settings due to its lower toxicity and similar vesicant properties.[1] This guide demonstrates that while this compound is significantly less potent than SM, it effectively mimics key aspects of SM-induced cutaneous injury, including the induction of inflammation, DNA damage, and activation of critical signaling pathways. This makes this compound a valuable and safer tool for screening potential medical countermeasures against vesicant exposure.

Comparative Toxicity Analysis

The toxicity of this compound has been evaluated both in vitro and in vivo and compared to that of sulfur mustard and other vesicant analogs like nitrogen mustards.

In Vitro Cytotoxicity

Direct comparative studies on human skin keratinocytes have shown that this compound is approximately seventeen times less cytotoxic than sulfur mustard (HD). While specific IC50 values can vary between cell lines and experimental conditions, the trend of lower toxicity for this compound is consistent.

In Vivo Lethal Dosing

The median lethal dose (LD50) provides a stark comparison of the systemic toxicity between this compound and sulfur mustard in mice across various routes of administration.

CompoundRoute of AdministrationLD50 (mg/kg)
2-Chloroethyl Ethyl Sulfide (this compound) Percutaneous (p.c.)1425[2]
Subcutaneous (s.c.)100[2]
Oral (p.o.)566[2]
Intraperitoneal (i.p.)17.7[2]
Sulfur Mustard (SM) Percutaneous (p.c.)9.7[2]
Subcutaneous (s.c.)13.5[2]
Oral (p.o.)19.3[2]
Intraperitoneal (i.p.)4.8[2]
Nitrogen Mustards (HN-1, HN-2, HN-3) Percutaneous (p.c.)HN-2 < HN-1 < HN-3 < SM[3]
Subcutaneous (s.c.)SM < HN-3 < HN-2 < HN-1[3]

Table 1: Comparative LD50 values of this compound, Sulfur Mustard, and Nitrogen Mustards in mice.

Performance in Dermal Injury Models

The SKH-1 hairless mouse model is a well-established platform for studying vesicant-induced skin injury. Topical application of this compound elicits a dose-dependent inflammatory response that mirrors the effects of SM exposure.

Dose-Response to Topical this compound in SKH-1 Hairless Mice
Dose (mg)EndpointTime PointObservation
1 - 2Skin Bi-fold Thickness (Edema)6 - 12 hSignificant increase (p < 0.001)[4]
1 - 2Epidermal Thickness12 hSignificant increase[4]
4Microvesication (Epidermal-dermal separation)9 - 48 hPresent[5]
1 - 2Apoptotic Cells (TUNEL-positive)72 h52-61% (p < 0.001)[4]
1 - 2Neutrophil Infiltration (MPO Activity)24 hPeak activity[6]
1 - 2Macrophage Infiltration (F4/80 staining)> 24 hIncreased numbers[6]

Table 2: Summary of dose-dependent effects of topical this compound application on SKH-1 hairless mouse skin.

Mechanistic Insights: Signaling Pathway Activation

This compound triggers key inflammatory and cell death pathways that are also implicated in sulfur mustard toxicity. This mechanistic similarity is crucial for its validation as a model compound.

Induction of Inflammatory Mediators and DNA Damage by this compound
Dose (mg)Target MoleculeTime PointFold Induction (approx.)
2Phospho-H2A.X (DNA Damage)12 h (male)7.4[7]
4Phospho-H2A.X (DNA Damage)48 h (male)4.7[7]
2COX-224 - 48 h (female)3.0 - 3.3[7]
4COX-224 h (male)4.3[7]
2iNOS9 - 24 h (male)> 4[7]
2MMP-99 h (female)6[7]

Table 3: Quantitative analysis of this compound-induced molecular changes in SKH-1 hairless mouse skin.

G This compound Induced Inflammatory Signaling Pathway CEES This compound Exposure OxidativeStress Oxidative Stress CEES->OxidativeStress DNADamage DNA Damage (H2A.X Phosphorylation) CEES->DNADamage MAPK MAPK Pathway (ERK1/2, p38, JNK1/2) OxidativeStress->MAPK Akt Akt Pathway OxidativeStress->Akt DNADamage->MAPK DNADamage->Akt AP1 AP-1 Activation MAPK->AP1 NFkB NF-κB Activation Akt->NFkB InflammatoryMediators Inflammatory Mediators (COX-2, iNOS, MMP-9) AP1->InflammatoryMediators NFkB->InflammatoryMediators Inflammation Inflammation (Edema, Cell Infiltration) InflammatoryMediators->Inflammation Microvesication Microvesication Inflammation->Microvesication

Caption: Signaling cascade initiated by this compound exposure leading to skin injury.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of findings. Below are summaries of key experimental protocols.

In Vitro Cytotoxicity Assessment: MTT Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of the vesicant compound and incubate for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well.

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

G MTT Assay Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis CellSeeding Seed cells in 96-well plate Treatment Treat cells with vesicant CellSeeding->Treatment CompoundPrep Prepare vesicant dilutions CompoundPrep->Treatment Incubation Incubate for 24-72h Treatment->Incubation MTT_add Add MTT solution Incubation->MTT_add Formazan_form Incubate for 2-4h MTT_add->Formazan_form Solubilize Add solubilizing agent Formazan_form->Solubilize Read Measure absorbance at 570nm Solubilize->Read Calculate Calculate cell viability Read->Calculate

Caption: Step-by-step workflow for assessing cytotoxicity using the MTT assay.

In Vivo Dermal Toxicity: SKH-1 Hairless Mouse Model

This model is used to assess the inflammatory and vesicant effects of topical chemical exposure.

  • Animal Acclimatization: Acclimate male or female SKH-1 hairless mice for at least one week before the experiment.

  • Vesicant Application: Anesthetize the mice and topically apply a defined dose of the vesicant (e.g., 0.05-4 mg of this compound in acetone) to a designated area on the dorsal skin.

  • Observation and Measurement: At various time points post-exposure (e.g., 3 to 168 hours), measure skin bi-fold thickness using a digital caliper to quantify edema.[6]

  • Tissue Collection: At the end of the experiment, euthanize the mice and collect the exposed skin for histopathological and molecular analysis.

  • Histopathology: Fix skin samples in formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to evaluate epidermal and dermal thickness, cell infiltration, and necrosis.[4]

  • Molecular Analysis: Snap-freeze skin samples in liquid nitrogen for subsequent protein (Western blot) or RNA analysis to quantify changes in inflammatory mediators and signaling molecules.

G In Vivo Dermal Toxicity Workflow cluster_animal Animal Preparation cluster_exposure Vesicant Exposure cluster_evaluation Evaluation cluster_analysis Analysis Acclimatize Acclimatize SKH-1 mice Anesthetize Anesthetize mice Acclimatize->Anesthetize Apply Topically apply vesicant Anesthetize->Apply MeasureEdema Measure skin-fold thickness Apply->MeasureEdema CollectTissue Collect skin tissue MeasureEdema->CollectTissue Histo Histopathology (H&E) CollectTissue->Histo MolBio Molecular Biology (Western Blot, etc.) CollectTissue->MolBio

Caption: Experimental workflow for the SKH-1 hairless mouse dermal toxicity model.

Conclusion

The data presented in this guide strongly supports the validation of this compound as a suitable model compound for sulfur mustard. While its potency is significantly lower, this compound reliably reproduces the hallmark features of SM-induced skin injury, including dose-dependent inflammation, edema, and microvesication. Crucially, it activates the same key signaling pathways, making it an invaluable tool for mechanistic studies and the preclinical evaluation of therapeutic interventions. The use of this compound in well-defined models, such as the SKH-1 hairless mouse, provides a robust and safer platform for advancing our understanding of vesicant-induced pathology and developing effective countermeasures.

References

A Comparative Guide to Monofunctional Alkylating Agents: 2-CEES vs. MMS and EMS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 2-chloroethyl ethyl sulfide (B99878) (2-CEES) with other commonly used monofunctional alkylating agents, namely methyl methanesulfonate (B1217627) (MMS) and ethyl methanesulfonate (EMS). The information presented is curated from experimental data to assist researchers in selecting the appropriate agent for their specific research needs.

Introduction to Monofunctional Alkylating Agents

Monofunctional alkylating agents are reactive compounds that transfer an alkyl group to a single nucleophilic site on a molecule, most notably DNA. This covalent modification can lead to DNA damage, cytotoxicity, and mutagenicity. These agents are widely used in cancer research and toxicology to study DNA repair mechanisms, cell cycle checkpoints, and apoptosis.

  • 2-Chloroethyl ethyl sulfide (this compound): A monofunctional analog of the chemical warfare agent sulfur mustard. It primarily forms monoadducts with DNA.[1]

  • Methyl methanesulfonate (MMS): A classic SN2-type alkylating agent that methylates DNA, predominantly at the N7 position of guanine (B1146940) and the N3 position of adenine (B156593).[2]

  • Ethyl methanesulfonate (EMS): An ethylating agent that, like MMS, induces DNA damage and is a potent mutagen.[3]

Comparative Data on Cytotoxicity and Genotoxicity

The following tables summarize quantitative data on the cytotoxic and genotoxic effects of this compound, MMS, and EMS. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.

Table 1: Comparative Cytotoxicity

AgentCell LineAssayEndpointConcentration/DoseResultReference
This compound Human Keratinocytes (NCTC2544)MTT AssayCell ViabilityNot specified~3-fold increase in viability with CDDO-Me pretreatmentNot Found
This compound Mouse ThymocytesDNA FragmentationApoptosis100 µM for 5h~40% increase in DNA fragmentation[4]
MMS Human Cancer Cell Lines (HCT116, A549, HeLa)Not specifiedCytotoxicityNot specifiedToxic to cancer cell lines[2]
EMS Mouse Bone Marrow & Spleen Cells (in vitro)Chromosomal Aberrations & Comet AssayGenotoxicity300 µg/mL for 2hSignificant increase in CAs and comet tail formation[1]

Table 2: Comparative Genotoxicity - DNA Adducts and Mutations

AgentSystemDNA Adducts FormedMutation TypeReference
This compound Calf Thymus DNAETE-Gua, ETE-AdeNot specifiedNot Found
MMS E. coliN7-methylguanine, N3-methyladenineReduced in recA13 and lexA3 strains[3]
EMS E. coliO6-ethylguanineReduced in recA13 strain[3]

Mechanisms of Action and Cellular Responses

DNA Alkylation and Adduct Formation

All three agents exert their primary effects through the alkylation of DNA. The specific sites and types of adducts can differ, influencing the subsequent cellular response.

  • This compound: Forms monofunctional adducts, primarily at the N7 position of guanine (ETE-Gua) and the N3 position of adenine (ETE-Ade).

  • MMS: Primarily methylates guanine at the N7 position and adenine at the N3 position.[2]

  • EMS: Ethylates DNA, with a notable formation of O6-ethylguanine, a highly mutagenic lesion.[3]

Cellular Signaling Pathways

Exposure to these alkylating agents triggers a cascade of cellular responses, primarily revolving around the DNA damage response (DDR) pathway.

DNA_Damage_Response cluster_agent Alkylating Agents cluster_damage Cellular Damage cluster_response Cellular Response CEES This compound DNA_Adducts DNA Adducts CEES->DNA_Adducts Oxidative_Stress Oxidative Stress (GSH Depletion) CEES->Oxidative_Stress MMS MMS MMS->DNA_Adducts EMS EMS EMS->DNA_Adducts DDR DNA Damage Response (DDR) DNA_Adducts->DDR Oxidative_Stress->DDR Apoptosis Apoptosis DDR->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest DDR->Cell_Cycle_Arrest DNA_Repair DNA Repair DDR->DNA_Repair

Caption: DNA Damage Response to Alkylating Agents.

Induction of Apoptosis

All three agents are known to induce apoptosis, or programmed cell death, as a consequence of extensive DNA damage.

  • This compound: Induces apoptosis in thymocytes, characterized by DNA fragmentation and morphological changes in the nucleus.[4] This process appears to be independent of new protein synthesis.[4]

Apoptosis_Induction Alkylating_Agent Alkylating Agent (e.g., this compound) DNA_Damage Severe DNA Damage Alkylating_Agent->DNA_Damage DDR_Activation DDR Activation (p53, etc.) DNA_Damage->DDR_Activation Caspase_Cascade Caspase Cascade Activation DDR_Activation->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Caption: Simplified Apoptosis Induction Pathway.

Experimental Protocols

Cell Viability Assessment (MTT Assay)

Objective: To determine the cytotoxicity of alkylating agents by measuring the metabolic activity of cells.

Principle: The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan (B1609692) product. The amount of formazan is proportional to the number of living cells.

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat cells with various concentrations of the alkylating agent for a specified duration.

  • Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized SDS-HCl solution) to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

DNA Damage Assessment (Comet Assay)

Objective: To detect and quantify DNA strand breaks in individual cells.

Principle: Cells are embedded in agarose (B213101) on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing breaks and fragments, migrates out of the nucleus, forming a "comet tail." The intensity of the tail relative to the head is proportional to the amount of DNA damage.

Procedure:

  • Treat cells with the alkylating agent.

  • Harvest and resuspend cells in low-melting-point agarose.

  • Pipette the cell-agarose suspension onto a coated microscope slide and allow it to solidify.

  • Immerse the slides in a lysis solution to remove cell membranes and proteins.

  • Place the slides in an electrophoresis tank with an alkaline or neutral buffer and apply an electric field.

  • Stain the DNA with a fluorescent dye (e.g., SYBR Green).

  • Visualize the comets using a fluorescence microscope and quantify the DNA damage using image analysis software.

Comet_Assay_Workflow start Cell Treatment embed Embed Cells in Agarose start->embed lyse Cell Lysis embed->lyse electrophoresis Electrophoresis lyse->electrophoresis stain DNA Staining electrophoresis->stain visualize Fluorescence Microscopy stain->visualize analyze Image Analysis visualize->analyze end Quantify DNA Damage analyze->end

Caption: Comet Assay Experimental Workflow.

Apoptosis Detection (Flow Cytometry with Annexin V/PI Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells.

Principle: Annexin V, a protein with a high affinity for phosphatidylserine (B164497) (PS), is used to detect early apoptotic cells where PS is translocated to the outer leaflet of the plasma membrane. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.

Procedure:

  • Treat cells with the alkylating agent to induce apoptosis.

  • Harvest the cells and wash them with a binding buffer.

  • Resuspend the cells in the binding buffer and add fluorescently labeled Annexin V and PI.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the stained cells using a flow cytometer.

  • Gate the cell populations to distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

Conclusion

This compound, MMS, and EMS are all valuable tools for studying the cellular effects of monofunctional alkylating agents. The choice of agent will depend on the specific research question.

  • This compound is particularly relevant for studies related to sulfur mustard toxicity and vesicant-induced injury. Its ability to induce oxidative stress in addition to DNA alkylation provides a unique model for studying complex cellular damage.

  • MMS and EMS are well-characterized mutagens that are often used as positive controls in genotoxicity assays. They provide a more direct model for studying the consequences of DNA methylation and ethylation, respectively.

Researchers should carefully consider the specific DNA adducts formed, the downstream cellular responses, and the experimental endpoints of interest when selecting among these agents. The provided protocols and comparative data serve as a starting point for designing and interpreting experiments involving these potent monofunctional alkylating agents.

References

Cross-Validation of Analytical Techniques for 2-Chloroethyl Ethyl Sulfide (2-CEES) Detection: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of prominent analytical techniques for the detection and quantification of 2-chloroethyl ethyl sulfide (B99878) (2-CEES), a sulfur mustard analog. The comparison focuses on Gas Chromatography-Flame Photometric Detection (GC-FPD) and two innovative sensor-based methods: a WO3/graphite (B72142) nanocomposite sensor and an Al-doped ZnO quantum dot (AZO QD) sensor. The information herein is intended to assist researchers in selecting the most suitable analytical strategy for their specific needs, from routine monitoring to sensitive field applications.

Comparative Analysis of Performance Characteristics

The selection of an analytical technique is often a trade-off between sensitivity, speed, and operational complexity. The following table summarizes the key quantitative performance metrics for the three techniques, based on available experimental data.

Performance MetricGas Chromatography-Flame Photometric Detector (GC-FPD)WO3/Graphite Nanocomposite SensorAl-doped ZnO Quantum Dot (AZO QD) Sensor
Limit of Detection (LOD) 0.15 ng/mL[1]0.10 ppm[2][3]0.5 ppm[4]
Limit of Quantification (LOQ) Data not availableData not availableData not available
Linearity Range 0.15 – 10 ng[1]Linear dependence of response to concentration observed[5]Data not available
Accuracy Data not availableData not availableData not available
Precision (RSD%) 1.59% (n=5)[1]Good repeatability observed over 7 cycles[5]Data not available
Response Time Minutes (run time)8 seconds[6]~150 seconds (with mini-GC)[4]
Recovery Time Not applicable34 seconds[6]Data not available
Selectivity High (with chromatographic separation)High selectivity against common interferents[6]Selectively detects this compound from interfering gases[4]

Experimental Workflows and Methodologies

The successful implementation of any analytical technique hinges on a well-defined experimental protocol. The following diagrams and methodologies provide a detailed overview of the workflows for each of the compared techniques.

cluster_0 General Analytical Workflow A Sample Collection B Sample Preparation A->B C Instrumental Analysis B->C D Data Acquisition C->D E Data Processing & Quantification D->E F Result Reporting E->F

Caption: General workflow for the analysis of this compound.

Gas Chromatography-Flame Photometric Detection (GC-FPD)

This established technique offers high selectivity and sensitivity for sulfur-containing compounds. The chromatographic separation provides an additional layer of specificity, minimizing interference from other compounds in the sample matrix.

A Sample Injection B GC Separation (HP-5 MS Column) A->B C Flame Photometric Detection (S-mode) B->C D Signal Amplification C->D E Chromatogram Generation D->E

Caption: Workflow for this compound analysis using GC-FPD.

Experimental Protocol:

  • Instrumentation: An Agilent 7890A GC system coupled with a Flame Photometric Detector (FPD) is utilized.[7]

  • Chromatographic Column: An HP-5 MS capillary column (30 m x 0.32 mm, 0.25 µm film thickness) is employed for separation.[1]

  • Carrier Gas: Ultra-pure nitrogen (99.9999%) is used as the carrier gas at a constant pressure of 25 psi.[1]

  • Injector and Detector Temperatures: The injector and detector temperatures are maintained at 250 °C.[7]

  • Oven Temperature Program: The oven temperature is initially held at 70°C for 1 minute, then ramped to 250°C at a rate of 20°C/min, and held for 7 minutes.[7]

  • Injection: A 1 µL sample is injected in splitless mode.[7]

  • Data Analysis: The detector response (area under the curve) is plotted against the concentration of this compound to generate a calibration curve.[7]

WO3/Graphite Nanocomposite Sensor

This sensor-based approach offers rapid detection with high sensitivity. The nanocomposite material provides a large surface area for interaction with this compound molecules, leading to a measurable change in its electrical properties.

A Sensor Fabrication (WO3/Graphite Composite) B Exposure to This compound Vapor A->B C Adsorption on Sensor Surface B->C D Change in Resistance C->D E Signal Measurement & Readout D->E

Caption: Workflow for this compound detection using a WO3/graphite sensor.

Experimental Protocol:

  • Sensor Material Synthesis: Tungsten oxide (WO3) nanopowders are added to a graphite solution and stirred for 24 hours. The mixture is then dried in an oven at 60°C for 24 hours.[2]

  • Sensor Fabrication: The synthesized WO3/graphite composite material is applied to a sensor substrate.[2]

  • Testing Apparatus: The sensor is placed in a testing chamber equipped with a gas inlet and outlet, and heating capabilities.[5][8]

  • Gas Exposure: A known concentration of this compound gas is introduced into the chamber.[5]

  • Operating Temperature: The optimal operating temperature for the sensor is 260 °C.[6]

  • Data Acquisition: The change in the sensor's resistance upon exposure to this compound is measured and recorded. The sensor response is calculated as a percentage change in resistance.[5][6]

Al-doped ZnO Quantum Dot (AZO QD) Sensor

This miniaturized sensor, often coupled with a gas chromatography column, provides a portable and highly responsive solution for this compound detection. The quantum dot-based sensing material offers a high surface-to-volume ratio, enhancing its sensitivity.

A AZO QD Synthesis (Wet Chemical Method) B Sensor Integration (with mini-GC) A->B C Gas Sample Introduction B->C D Interaction with AZO QD Surface C->D E Change in Electrical Properties D->E F Signal Detection E->F

References

Comparative Efficacy of Novel Scavengers Against 2-Chloroethyl Ethyl Sulfide (2-CEES) Toxicity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the efficacy of three promising scavengers—Methimazole (MIZ), N-acetylcysteine (NAC), and Glutathione (GSH)—against the toxic effects of 2-chloroethyl ethyl sulfide (B99878) (2-CEES), a monofunctional analog of the chemical warfare agent sulfur mustard. This document is intended for researchers, scientists, and drug development professionals working on countermeasures for chemical vesicants.

Executive Summary

Exposure to this compound induces significant cellular damage, primarily through alkylation of macromolecules, leading to DNA damage, oxidative stress, inflammation, and apoptosis. The development of effective scavengers to mitigate this toxicity is a critical area of research. This guide synthesizes available experimental data to compare the performance of MIZ, NAC, and GSH in neutralizing this compound toxicity. While direct comparative studies are limited, existing evidence suggests that Methimazole exhibits the most potent protective effects in in vitro models.

Data Presentation: A Comparative Overview of Scavenger Efficacy

The following tables summarize the quantitative data on the efficacy of Methimazole, N-acetylcysteine, and Glutathione from various studies. It is crucial to note that the experimental conditions and models (in vitro vs. in vivo) differ between studies, which should be considered when interpreting the data.

ScavengerModel SystemKey Efficacy MetricsResults
Methimazole (MIZ) Human keratinocytes (HaCaT cells)Cell Viability (MTT Assay)Increased cell viability to ~48% of control (a 118% increase compared to this compound alone)[1]
Apoptosis (Caspase 3 expression)Reduced by 50% compared to this compound alone[1]
N-acetylcysteine (NAC) Human keratinocytes (HaCaT cells)Cell Viability (MTT Assay)Consistently increased cell viability after 24h of this compound incubation[1]
Glutathione (GSH) SKH-1 Hairless Mice (in vivo)DNA Damage (H2A.X phosphorylation)Attenuated by 59% with oral GSH administration
Inflammation (COX-2 expression)Attenuated by 68% with oral GSH administration
Inflammation (iNOS expression)Attenuated by 53% with oral GSH administration
Inflammation (MMP-9 expression)Attenuated by 54% with oral GSH administration
Human keratinocytes (HaCaT cells)Cell Cycle (G2/M phase arrest)Reduced from 31% to 18% with 10 mM GSH pretreatment

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further research.

In Vitro Cell Viability (MTT) Assay

This protocol is adapted from studies on HaCaT cells exposed to this compound.

  • Cell Seeding: Plate HaCaT cells in 96-well plates at a density of 1 x 10^4 cells/well and incubate overnight at 37°C and 5% CO2.

  • Compound Treatment: Treat cells with various concentrations of the scavenger (e.g., Methimazole, NAC) for a predetermined time (e.g., 1 hour) before exposing them to this compound (e.g., 1 mM).

  • This compound Exposure: Add this compound to the wells and incubate for the desired duration (e.g., 24 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.

In Vivo Murine Model of this compound-Induced Skin Injury

This protocol is based on studies using SKH-1 hairless mice.

  • Animal Model: Use male or female SKH-1 hairless mice, 6-8 weeks old.

  • This compound Application: Topically apply this compound (e.g., 2 mg in 200 µL of acetone) to a designated area on the dorsal skin of the mice.

  • Scavenger Administration: Administer the scavenger via the desired route (e.g., oral gavage for GSH at 300 mg/kg) at a specified time point relative to this compound exposure (e.g., 1 hour before).

  • Tissue Collection: Euthanize the mice at various time points after this compound exposure (e.g., 24, 48, 72 hours) and collect the dorsal skin tissue.

  • Biomarker Analysis: Process the skin tissue for analysis of various endpoints, including:

    • Histopathology: For evaluation of inflammation, necrosis, and vesication.

    • Western Blotting: To quantify the expression of proteins involved in DNA damage (e.g., γH2A.X) and inflammation (e.g., COX-2, iNOS, MMP-9).

    • Immunohistochemistry: For localization of inflammatory cells and protein markers.

Apoptosis Assay (Caspase-3 Activity)

This protocol outlines a general method for assessing apoptosis in cell culture.

  • Cell Treatment: Seed and treat cells with this compound and the scavenger as described in the MTT assay protocol.

  • Cell Lysis: After the incubation period, lyse the cells using a suitable lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • Caspase-3 Assay: Use a commercially available Caspase-3 colorimetric or fluorometric assay kit. Incubate the cell lysate with the Caspase-3 substrate.

  • Measurement: Measure the absorbance or fluorescence according to the kit's instructions. The level of Caspase-3 activity is indicative of the extent of apoptosis.

Mandatory Visualizations

Signaling Pathways of this compound Toxicity

The following diagram illustrates the key signaling pathways activated by this compound, leading to cellular damage.

This compound Toxicity Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound Alkylation Alkylation This compound->Alkylation Oxidative_Stress Oxidative_Stress This compound->Oxidative_Stress DNA_Damage DNA_Damage Alkylation->DNA_Damage ROS_Production ROS_Production Oxidative_Stress->ROS_Production GSH_Depletion GSH_Depletion Oxidative_Stress->GSH_Depletion Akt_MAPK_Activation Akt_MAPK_Activation DNA_Damage->Akt_MAPK_Activation Apoptosis Apoptosis DNA_Damage->Apoptosis ROS_Production->Akt_MAPK_Activation NFkB_AP1_Activation NFkB_AP1_Activation Akt_MAPK_Activation->NFkB_AP1_Activation Inflammatory_Mediators Inflammatory_Mediators NFkB_AP1_Activation->Inflammatory_Mediators Inflammatory_Mediators->Apoptosis Cellular_Damage Cellular_Damage Inflammatory_Mediators->Cellular_Damage Apoptosis->Cellular_Damage

Caption: this compound-induced cellular damage pathways.

Experimental Workflow for Scavenger Efficacy Testing

This diagram outlines a typical workflow for evaluating the efficacy of novel scavengers against this compound toxicity.

Scavenger Efficacy Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation Cell_Culture Cell_Culture Scavenger_Treatment Scavenger_Treatment Cell_Culture->Scavenger_Treatment 2-CEES_Exposure 2-CEES_Exposure Scavenger_Treatment->2-CEES_Exposure Cytotoxicity_Assays Cytotoxicity_Assays 2-CEES_Exposure->Cytotoxicity_Assays Apoptosis_Assays Apoptosis_Assays 2-CEES_Exposure->Apoptosis_Assays Mechanism_Studies Mechanism_Studies Cytotoxicity_Assays->Mechanism_Studies Apoptosis_Assays->Mechanism_Studies Animal_Model Animal_Model Mechanism_Studies->Animal_Model Lead Candidate Selection Scavenger_Admin Scavenger_Admin Animal_Model->Scavenger_Admin 2-CEES_Challenge 2-CEES_Challenge Scavenger_Admin->2-CEES_Challenge Toxicity_Assessment Toxicity_Assessment 2-CEES_Challenge->Toxicity_Assessment Histopathology Histopathology Toxicity_Assessment->Histopathology Biomarker_Analysis Biomarker_Analysis Toxicity_Assessment->Biomarker_Analysis

Caption: Workflow for testing this compound scavengers.

References

Comparative Analysis of 2-Chloroethyl Ethyl Sulfide (2-CEES) Effects on Keratinocytes and Lung Epithelial Cells

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the differential cellular responses to the sulfur mustard analog, 2-CEES.

This guide provides a comparative overview of the cytotoxic and genotoxic effects of 2-Chloroethyl ethyl sulfide (B99878) (this compound), a monofunctional analog of sulfur mustard, on two distinct and relevant cell types: human epidermal keratinocytes (HaCaT) and human bronchial epithelial cells (BEAS-2B). Understanding these differential effects is crucial for developing targeted therapies and countermeasures against sulfur mustard exposure, which primarily affects the skin and the respiratory tract.

Executive Summary

This compound induces significant cytotoxicity and DNA damage in both skin and lung epithelial cells. However, the extent of damage and the underlying molecular mechanisms may vary between cell types. This guide summarizes key quantitative data on cell viability and DNA damage, provides detailed experimental protocols for assessing these effects, and visualizes the key signaling pathways implicated in the cellular response to this compound.

Data Presentation: Quantitative Comparison of this compound Effects

The following tables summarize the quantitative data on the cytotoxic and genotoxic effects of this compound on HaCaT and BEAS-2B cells, compiled from various studies. It is important to note that direct comparative studies under identical experimental conditions are limited, and thus, these values should be interpreted with consideration of the different experimental setups.

Cell LineAssayEndpointThis compound ConcentrationResultReference
NCTC2544 (Human Keratinocyte)MTT AssayCell ViabilityNot specifiedCDDO-Me pre-treatment preserved viability by ~3-fold following this compound exposure.[1][1]
HaCaT (Human Keratinocyte)MTS AssayIC50Not specifiedMultiple essential oils showed IC50 values, indicating a method for determining cytotoxicity.[2][3]
BEAS-2B (Human Bronchial Epithelial)Cytotoxicity AssayNOECNot specifiedNOECs for formaldehyde (B43269) and acrolein were 60 µM and 0.5 µM, respectively, indicating a method for determining non-toxic concentrations.[4][4]
Cell LineAssayParameterThis compound ConcentrationResultReference
HaCaT (Human Keratinocyte)Comet Assay% Tail DNA25 µM H₂O₂ (as a model damaging agent)Significant increase in DNA damage at various time points.[5][5]
HaCaT (Human Keratinocyte)Comet Assay% Tail DNAUVA irradiation (as a model damaging agent)Dose-dependent increase in DNA damage.[6][6]
BEAS-2B (Human Bronchial Epithelial)Comet Assay% Tail DNA15 µM various PAHs (as model damaging agents)Significant increase in DNA strand breaks and oxidative DNA damage.[7][7]
BEAS-2B (Human Bronchial Epithelial)Comet Assay% Tail DNASilver Nanoparticles (as model damaging agents)Significant dose-dependent increase in DNA damage.[8][8]

Table 2: Comparative Genotoxicity of this compound. Note: While direct comparative data for this compound is limited, these studies demonstrate the utility of the comet assay in quantifying DNA damage in both cell lines in response to various agents.

Mandatory Visualization

Signaling Pathways

CEES_MAPK_Pathway_HaCaT cluster_extracellular Extracellular cluster_cellular_response Cellular Response 2_CEES This compound Inflammation Inflammation Apoptosis Apoptosis Cell_Proliferation Cell Proliferation AP1 AP1 AP1->Inflammation AP1->Apoptosis AP1->Cell_Proliferation

CEES_p53_Pathway_BEAS2B cluster_extracellular Extracellular cluster_cellular_response Cellular Response 2_CEES This compound Cell_Cycle_Arrest Cell Cycle Arrest Apoptosis Apoptosis DNA_Repair DNA Repair p21 p21 p21->Cell_Cycle_Arrest Bax Bax Bax->Apoptosis p53 p53 p53->DNA_Repair

Experimental Workflows

MTT_Assay_Workflow Seed_Cells Seed cells in 96-well plate Treat_Cells Treat cells with this compound Seed_Cells->Treat_Cells Add_MTT Add MTT reagent Treat_Cells->Add_MTT Incubate_Formazan Incubate for formazan (B1609692) formation Add_MTT->Incubate_Formazan Solubilize Solubilize formazan crystals Incubate_Formazan->Solubilize Measure_Absorbance Measure absorbance at 570 nm Solubilize->Measure_Absorbance Analyze_Data Analyze data to determine cell viability Measure_Absorbance->Analyze_Data

Comet_Assay_Workflow Prepare_Cell_Suspension Prepare single-cell suspension Embed_In_Agarose Embed cells in low-melting-point agarose (B213101) on a slide Prepare_Cell_Suspension->Embed_In_Agarose Lyse_Cells Lyse cells to remove membranes and cytoplasm Embed_In_Agarose->Lyse_Cells Unwind_DNA Unwind DNA in alkaline buffer Lyse_Cells->Unwind_DNA Electrophoresis Perform electrophoresis Unwind_DNA->Electrophoresis Stain_DNA Stain DNA with a fluorescent dye Electrophoresis->Stain_DNA Visualize_And_Analyze Visualize comets and analyze DNA damage Stain_DNA->Visualize_And_Analyze

Experimental Protocols

Cell Culture
  • HaCaT Cells: Human immortalized keratinocytes are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • BEAS-2B Cells: Human bronchial epithelial cells are cultured in LHC-9 medium or DMEM/F-12 medium supplemented with various growth factors, 10% FBS, and 1% penicillin-streptomycin.[4]

MTT Assay for Cell Viability

This protocol is adapted from standard MTT assay procedures.[1]

  • Cell Seeding: Seed HaCaT or BEAS-2B cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Expose the cells to various concentrations of this compound for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After treatment, remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.

  • Incubation: Incubate the plate for 3-4 hours at 37°C to allow the formation of formazan crystals by viable cells.

  • Solubilization: Remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Alkaline Comet Assay for DNA Damage

This protocol is a generalized version based on common practices for the alkaline comet assay.[5][6][7][8]

  • Cell Preparation: Prepare a single-cell suspension of HaCaT or BEAS-2B cells (approximately 1 x 10⁵ cells/mL) in ice-cold PBS.

  • Slide Preparation: Mix the cell suspension with low-melting-point agarose at 37°C and immediately pipette onto a microscope slide pre-coated with normal-melting-point agarose. Allow to solidify on ice.

  • Lysis: Immerse the slides in a cold lysis solution (containing high salt and detergents) for at least 1 hour at 4°C to lyse the cells and unfold the DNA.

  • Alkaline Unwinding: Place the slides in a horizontal gel electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (pH > 13) for 20-40 minutes to allow the DNA to unwind.

  • Electrophoresis: Perform electrophoresis at a low voltage (e.g., 25 V) for 20-30 minutes.

  • Neutralization and Staining: Gently wash the slides with a neutralization buffer and then stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium (B1194527) bromide).

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA damage is quantified by measuring the percentage of DNA in the comet tail and the tail length using specialized software.

Western Blot for Signaling Pathway Analysis

This is a general protocol for detecting total and phosphorylated proteins involved in signaling pathways.

  • Cell Lysis: After treating HaCaT or BEAS-2B cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-ERK, total ERK, phospho-p53, total p53) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and capture the image.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

Conclusion

This comparative guide highlights the significant impact of this compound on both human keratinocytes and bronchial epithelial cells. While both cell types exhibit cytotoxicity and DNA damage, the specific signaling pathways activated and the quantitative extent of the damage may differ, underscoring the need for cell-type-specific considerations in the development of therapeutic interventions for sulfur mustard exposure. The provided protocols and visualizations serve as a valuable resource for researchers investigating the mechanisms of this compound toxicity.

References

Evaluating Biomarkers of 2-Chloroethyl Ethyl Sulfide (2-CEES) Exposure: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of key biomarkers for assessing exposure to 2-chloroethyl ethyl sulfide (B99878) (2-CEES), a monofunctional analog of the chemical warfare agent sulfur mustard. Understanding the strengths and limitations of different biomarkers is crucial for accurate exposure assessment, diagnostics, and the development of effective countermeasures. This document summarizes quantitative data, details experimental protocols for biomarker analysis, and visualizes relevant biological pathways to aid in the selection of appropriate biomarkers for research and development purposes.

Comparison of Key this compound Exposure Biomarkers

The selection of a biomarker for this compound exposure depends on several factors, including the desired window of detection, the required sensitivity, and the nature of the biological sample available. The following tables provide a comparative summary of the major classes of this compound biomarkers: Inflammatory Markers, DNA Adducts, and Protein Adducts.

Biomarker Category Specific Biomarkers Biological Matrix Time Course of Detection Analytical Method(s) Reported Quantitative Changes (Relative to Control) Advantages Limitations
Inflammatory Markers Myeloperoxidase (MPO) ActivitySkin TissuePeaks around 24 hours post-exposure[1]Fluorescence AssayUp to ~3-fold increase[2]Relatively simple and rapid analysis.Lacks specificity to this compound; reflects general inflammation. Short detection window.
Macrophage Infiltration (F4/80 staining)Skin TissueIncreases after 24 hours post-exposure[1]ImmunohistochemistrySignificant increase in F4/80 positive cells[2]Provides spatial information within the tissue.Semi-quantitative. Lacks specificity.
Cyclooxygenase-2 (COX-2) ExpressionSkin TissuePeaks around 24-48 hours post-exposureWestern BlotUp to ~4.3-fold increase[1]Reflects a specific inflammatory pathway.Lacks specificity to this compound.
Matrix Metalloproteinase-9 (MMP-9) ExpressionSkin TissuePeaks around 9-24 hours post-exposureWestern BlotUp to ~6-fold increase[1]Implicated in tissue damage and blistering.Lacks specificity to this compound.
DNA Adducts N7-(2-hydroxyethylthioethyl)-guanine (N7-HETE-Gua)Urine, Plasma, DNA from tissues/cellsDetectable within hours and for at least 30 days in urine[3]LC-MS/MSLevels up to ~90 modifications per 10^6 nucleosides in cell culture[4]High specificity. Provides direct evidence of DNA damage. Longer detection window than inflammatory markers.Technically demanding analysis. Levels can be very low in accessible matrices.
Protein Adducts S-(2-hydroxyethylthioethyl)-cysteine (HETE-Cys) on AlbuminPlasma/SerumDetectable for at least 42 days, with a half-life of several days to weeks[5]LC-MS/MSDetectable at nanomolar concentrations of this compound exposure[6]High specificity. Long detection window due to protein stability. Readily accessible in blood.Requires sensitive mass spectrometry.
N-terminal Valine Adducts on HemoglobinBloodCan be monitored for over 90 days[3]GC-MS or LC-MS/MSLevels correlate with exposure severity[3]Very long detection window, reflecting cumulative exposure.Technically complex analysis.

Experimental Protocols

Quantification of N7-(2-hydroxyethylthioethyl)-guanine (N7-HETE-Gua) DNA Adduct by LC-MS/MS

This protocol describes the general workflow for the analysis of the N7-HETE-Gua adduct from DNA samples.

a. DNA Isolation and Hydrolysis:

  • Isolate genomic DNA from cells or tissues using a standard DNA isolation kit or phenol-chloroform extraction.

  • Quantify the isolated DNA using a spectrophotometer.

  • To 100 µg of DNA, add a known amount of a stable isotope-labeled internal standard (e.g., [¹³C₅,¹⁵N₅]-N7-HETE-Gua).

  • Perform enzymatic hydrolysis of the DNA to nucleosides by incubating with a cocktail of DNase I, nuclease P1, and alkaline phosphatase at 37°C for 24 hours[4].

  • Remove enzymes by protein precipitation or ultrafiltration.

b. Solid-Phase Extraction (SPE) Cleanup:

  • Condition a mixed-mode SPE cartridge with methanol (B129727) and then with water.

  • Load the DNA hydrolysate onto the cartridge.

  • Wash the cartridge with water to remove salts and other polar impurities.

  • Elute the adducts with a methanol/water mixture.

  • Evaporate the eluate to dryness and reconstitute in a small volume of mobile phase for LC-MS/MS analysis.

c. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • Monitor the specific precursor-to-product ion transitions for both the native adduct and the stable isotope-labeled internal standard. For N7-HETE-Gua, a characteristic transition would involve the precursor ion [M+H]⁺ and a product ion corresponding to the guanine (B1146940) moiety[7].

    • Optimize collision energy and other MS parameters for maximum sensitivity.

d. Quantification:

  • Generate a calibration curve using known amounts of the N7-HETE-Gua standard and a fixed amount of the internal standard.

  • Calculate the concentration of the adduct in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Analysis of S-(2-hydroxyethylthioethyl)-cysteine (HETE-Cys) Adduct on Albumin by LC-MS/MS

This protocol outlines the procedure for detecting the HETE-Cys adduct on albumin from plasma or serum.

a. Albumin Isolation:

  • Isolate albumin from plasma or serum using affinity chromatography, such as with a HiTrap Blue HP column[5].

  • Alternatively, perform a precipitation of other proteins, leaving albumin in the supernatant.

b. Proteolytic Digestion:

  • Denature the isolated albumin by heating or using a denaturing agent.

  • Add a known amount of a stable isotope-labeled internal standard, such as a peptide containing the HETE-Cys adduct.

  • Perform enzymatic digestion of the albumin using a protease like pronase or trypsin. A common protocol involves incubating with pronase at a 1:10 enzyme-to-substrate ratio at 37°C for 4 hours or overnight[6][8].

  • Stop the digestion and remove the enzyme by ultrafiltration using a 10 kDa molecular weight cutoff filter[6].

c. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A reverse-phase C18 column suitable for peptide analysis.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient for separating the target peptide (e.g., 5% to 60% B over 15 minutes).

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 10-20 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM) or Product Ion Scan.

    • Target the specific precursor ion of the adducted peptide (e.g., the tripeptide HETE-Cys-Pro-Phe) and its characteristic fragment ions[5].

    • Monitor the corresponding transitions for the stable isotope-labeled internal standard.

d. Data Analysis:

  • Identify the adducted peptide based on its retention time and fragmentation pattern.

  • Quantify the adduct by comparing the peak area of the native peptide to that of the internal standard.

Signaling Pathways and Experimental Workflows

This compound Induced Cellular Damage Pathways

This compound exposure triggers a complex cascade of cellular events, primarily initiated by its alkylating properties and the subsequent induction of oxidative stress. This leads to DNA damage, activation of inflammatory pathways, and ultimately cell death and tissue injury.

CEES_Pathway CEES This compound Exposure Alkylating_Agent Alkylating Agent CEES->Alkylating_Agent Oxidative_Stress Oxidative Stress CEES->Oxidative_Stress DNA_Damage DNA Damage (e.g., N7-Guanine Adducts) Alkylating_Agent->DNA_Damage Protein_Adducts Protein Adducts (e.g., Albumin, Hemoglobin) Alkylating_Agent->Protein_Adducts Oxidative_Stress->DNA_Damage Inflammatory_Response Inflammatory Response Oxidative_Stress->Inflammatory_Response ATM_ATR ATM/ATR Activation DNA_Damage->ATM_ATR p53 p53 Activation ATM_ATR->p53 H2AX γH2AX Formation ATM_ATR->H2AX Apoptosis Apoptosis p53->Apoptosis COX2_iNOS COX-2, iNOS Upregulation Inflammatory_Response->COX2_iNOS MMPs MMP Activation Inflammatory_Response->MMPs Tissue_Injury Tissue Injury (Blistering, Inflammation) COX2_iNOS->Tissue_Injury MMPs->Tissue_Injury Apoptosis->Tissue_Injury

Cellular response to this compound exposure.
General Workflow for Biomarker Analysis using LC-MS/MS

The analysis of this compound adducts, whether on DNA or proteins, generally follows a standardized workflow involving sample preparation, chromatographic separation, and mass spectrometric detection.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Biological_Sample Biological Sample (Blood, Urine, Tissue) Isolation Isolation of Target Molecule (DNA or Protein) Biological_Sample->Isolation Hydrolysis Enzymatic/Chemical Hydrolysis Isolation->Hydrolysis SPE Solid-Phase Extraction (SPE) Cleanup Hydrolysis->SPE LC Liquid Chromatography (LC) Separation SPE->LC MS Tandem Mass Spectrometry (MS/MS) Detection and Quantification LC->MS Data_Acquisition Data Acquisition MS->Data_Acquisition Quantification Quantification (Internal Standard Calibration) Data_Acquisition->Quantification

Workflow for LC-MS/MS biomarker analysis.

References

A Comparative Analysis of the Biological Effects of 2-CEES and Half-Mustard Gas

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological effects of 2-Chloroethyl ethyl sulfide (B99878) (2-CEES) and half-mustard gas (H-MG), two monofunctional alkylating agents. While often used interchangeably in research as surrogates for the chemical warfare agent sulfur mustard, understanding their distinct and overlapping biological impacts is crucial for accurate experimental design and the development of effective countermeasures. This document summarizes key experimental data, details relevant methodologies, and visualizes associated cellular pathways to offer a comprehensive resource for the scientific community.

Introduction to this compound and Half-Mustard Gas

2-Chloroethyl ethyl sulfide (this compound) and half-mustard gas (H-MG) are monofunctional sulfur mustards. Unlike the bifunctional sulfur mustard, which has two chloroethyl groups, these agents possess only one. This structural difference fundamentally alters their mechanism of action, as they can only form monoadducts with biological macromolecules, rather than cross-links.[1] Despite this, they remain potent vesicants and cytotoxic agents, capable of inducing significant cellular damage.[2][3] Their ability to alkylate DNA and proteins is central to their toxicity.[4]

Comparative Biological Effects: A Quantitative Overview

The following table summarizes key quantitative data comparing the cytotoxic and genotoxic effects of this compound and H-MG. It is important to note that much of the available literature uses this compound as the primary model for half-mustard gas.

Biological EffectAgentCell/SystemConcentration/DoseObserved EffectReference
Cytotoxicity This compoundHuman Keratinocytes (HaCaT)1 mMSignificant decrease in cell viability[5]
This compoundSKH-1 Hairless Mice2 mg (topical)Increased epidermal thickness and inflammation[6][7]
This compoundSKH-1 Hairless Mice4 mg (topical)Microvesication and increased H2A.X phosphorylation (4.7-fold)[6]
Apoptosis Induction This compoundHuman Keratinocytes (HaCaT)1 mM50% reduction in Caspase-3 expression with MIZ treatment[5]
This compoundSKH-1 Hairless Mice0.05-2 mg (topical)Dose-dependent increase in epidermal cell apoptosis (TUNEL positive)[7]
DNA Damage This compoundSKH-1 Hairless Mice2 mg (topical)7.4-fold increase in H2A.X phosphorylation at 12h[6]
This compoundHuman and Mouse CellsSubtoxic levelsInduction of centrosome amplification and aneuploidy[3][8]
Inflammatory Response This compoundSKH-1 Hairless Mice2 mg (topical)6-fold increase in MMP-9 expression at 9h[6]
This compoundSKH-1 Hairless Mice2 mg (topical)Over 4-fold increase in iNOS expression[6]

Key Signaling Pathways and Mechanisms of Action

Both this compound and H-MG exert their biological effects primarily through the alkylation of DNA and proteins. This leads to a cascade of cellular responses, including the activation of DNA damage response (DDR) pathways, induction of apoptosis, and initiation of an inflammatory response.

DNA Damage Response (DDR)

Upon exposure to this compound or H-MG, cells activate complex signaling pathways to detect and repair DNA damage.[1][9] Key proteins involved in this response include ATM (ataxia telangiectasia mutated), ATR (ataxia telangiectasia and Rad3-related), and DNA-PKcs (DNA-dependent protein kinase, catalytic subunit).[1][9] A critical event in the DDR is the phosphorylation of the histone variant H2A.X at serine 139, which serves as a marker for DNA double-strand breaks.[6] The tumor suppressor protein p53 is also a key player, and its activation can lead to cell cycle arrest to allow for DNA repair or, if the damage is too severe, the initiation of apoptosis.[9]

DNA_Damage_Response cluster_exposure Exposure cluster_cellular_damage Cellular Damage cluster_ddr DNA Damage Response cluster_cellular_outcomes Cellular Outcomes This compound / H-MG This compound / H-MG DNA Alkylation DNA Alkylation This compound / H-MG->DNA Alkylation Protein Alkylation Protein Alkylation This compound / H-MG->Protein Alkylation ATM_ATR ATM / ATR Activation DNA Alkylation->ATM_ATR Inflammation Inflammation Protein Alkylation->Inflammation p53 p53 Activation ATM_ATR->p53 H2AX γH2A.X Formation ATM_ATR->H2AX CellCycleArrest Cell Cycle Arrest & DNA Repair p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis

Caption: Simplified signaling pathway of this compound/H-MG induced cellular damage.
Apoptosis Induction

If DNA damage is irreparable, cells undergo programmed cell death, or apoptosis. This process is characterized by a series of morphological and biochemical changes, including DNA fragmentation and the activation of caspases.[5] A key executioner caspase, caspase-3, is responsible for cleaving various cellular substrates, including poly(ADP-ribose) polymerase (PARP), a protein involved in DNA repair. Cleavage of PARP is a hallmark of apoptosis.[10]

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the biological effects of this compound and H-MG.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.

  • Treatment: Treat cells with various concentrations of this compound or H-MG and incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Remove the treatment medium and add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3 hours at 37°C.[11]

  • Solubilization: After incubation, add 150 µL of MTT solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan (B1609692) crystals.[11][12]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes and measure the absorbance at 492 nm or 570 nm using a microplate reader.[12][13]

DNA Fragmentation Assay (TUNEL Assay)

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

  • Sample Preparation: Culture and treat cells on coverslips or in a 96-well plate.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. Wash with PBS and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.[14]

  • TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture, which contains Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., EdUTP-FITC), for 60 minutes at 37°C in a humidified chamber.

  • Staining and Visualization: If using an indirect detection method, follow with the appropriate staining steps. Counterstain the nuclei with a DNA stain like DAPI.

  • Analysis: Visualize the cells using a fluorescence microscope. Apoptotic cells will show bright green fluorescence in the nuclei.

Western Blot Analysis for DDR Proteins (p53 and PARP)

Western blotting is used to detect specific proteins in a sample.

  • Protein Extraction: After treatment, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against the proteins of interest (e.g., anti-p53, anti-PARP) overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Cleaved PARP will appear as a smaller fragment (89 kDa) in addition to the full-length protein (116 kDa).[10]

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for comparing the biological effects of this compound and H-MG.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Biological Assays cluster_analysis Data Analysis & Interpretation CellCulture Cell Culture (e.g., Human Keratinocytes) Treatment Treatment with This compound or H-MG (Dose-Response & Time-Course) CellCulture->Treatment Cytotoxicity Cytotoxicity Assay (e.g., MTT) Treatment->Cytotoxicity Genotoxicity Genotoxicity Assay (e.g., TUNEL) Treatment->Genotoxicity ProteinAnalysis Protein Expression (e.g., Western Blot) Treatment->ProteinAnalysis DataQuant Data Quantification (IC50, % Apoptosis, Fold Change) Cytotoxicity->DataQuant Genotoxicity->DataQuant ProteinAnalysis->DataQuant Comparison Comparative Analysis of This compound vs. H-MG Effects DataQuant->Comparison Conclusion Conclusion & Further Research Comparison->Conclusion

Caption: General workflow for comparing this compound and H-MG biological effects.

Conclusion

This compound and half-mustard gas are valuable tools for studying the mechanisms of vesicant-induced injury. While they share the fundamental property of being monofunctional alkylating agents, leading to similar cellular responses such as DNA damage, apoptosis, and inflammation, the quantitative aspects of these effects can vary. This guide highlights the importance of standardized experimental protocols and careful data interpretation when comparing the biological activities of these compounds. Further head-to-head comparative studies are warranted to fully elucidate any subtle differences in their toxicological profiles, which will ultimately aid in the development of more effective medical countermeasures against sulfur mustard exposure.

References

A Comparative Analysis of WO3/Graphite Sensors for the Selective Detection of 2-Chloroethyl Ethyl Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

The detection of 2-chloroethyl ethyl sulfide (B99878) (2-CEES), a simulant for the chemical warfare agent sulfur mustard, is of critical importance for environmental monitoring and public safety. Gas sensors based on metal oxide semiconductors, particularly tungsten trioxide (WO3) composites, have emerged as a promising technology due to their sensitivity and low cost. This guide provides a comparative assessment of WO3/graphite-based sensors for the selective detection of this compound, with a focus on performance data and experimental methodologies.

Performance Comparison

Recent studies have demonstrated the enhanced selectivity of WO3/graphite (B72142) nanocomposites for this compound over other potentially interfering gases. The addition of graphite to the WO3 matrix is understood to improve the sensing performance. A notable study highlights a sensor with a 97% mass fraction of WO3 in a WO3/graphite composite, which exhibits significant response to this compound at an optimal operating temperature of 260 °C.[1][2][3] Another variation, a MEMS gas sensor utilizing a WO3/Al2O3/graphite composite, also shows excellent selectivity for this compound, albeit at a higher operating temperature of 340 °C.[4]

Below is a summary of the quantitative performance of these sensors against various interfering gases.

Sensor CompositionTarget GasConcentration (ppm)Operating Temp. (°C)Response (%)Interfering GasResponse to Interferent (%)Selectivity (Response Ratio to this compound)Response Time (s)Recovery Time (s)Ref.
WO3/Graphite (97% WO3) This compound5.7026063Ammonia< 5~30 times higher834[1][2][3]
Acetonitrile< 5~30 times higher[1][2][3]
Ethanol~6~10 times higher[1][2][3]
DMMP~12~5 times higher[1][2][3]
Acetone~15~4 times higher[1][2][3]
WO3/Al2O3/Graphite This compound5.7034069Ammonia~11.5~6 times higher542[4]
Ethanol~11.5~6 times higher[4]
Acetone~23~3 times higher[4]
Acetonitrile< 1~70 times higher[4]

Experimental Protocols

The methodologies for fabricating and testing these sensors are crucial for understanding and reproducing the reported results.

Sensor Fabrication (WO3/Graphite Nanocomposite)

The synthesis of the WO3/graphite nanocomposite is achieved through a straightforward blending process.[1][2]

  • Materials : Tungsten oxide (WO3) powder and graphite powder.

  • Procedure :

    • The desired mass fractions of WO3 and graphite (e.g., 97% WO3) are weighed and combined.

    • The mixture is ground thoroughly in a mortar to ensure homogeneity.

    • The resulting nanocomposite powder is then typically mixed with a binder (e.g., deionized water and ethanol) to form a paste.

    • This paste is then coated onto a ceramic tube with gold electrodes and a platinum wire for heating and temperature control.

    • The coated sensor is then aged, often at the operating temperature, to ensure stability.

Gas Sensing Measurement

The gas sensing properties are evaluated using a static or dynamic gas distribution system.[4][5]

  • Apparatus : A sealed test chamber, a gas flow meter, a data acquisition system, and a heating station to control the sensor's operating temperature.

  • Procedure :

    • The fabricated sensor is placed inside the test chamber, and the desired operating temperature is set and stabilized.

    • The baseline resistance of the sensor in a carrier gas (e.g., dry air) is recorded.

    • A calculated volume of the target gas (this compound) or an interfering gas is injected into the chamber to achieve the desired concentration.

    • The change in the sensor's resistance is continuously monitored until a stable response is reached.

    • The sensor response is typically calculated as the ratio of the resistance in the carrier gas to the resistance in the target gas (or vice versa, depending on the semiconductor type).

    • The chamber is then purged with the carrier gas to allow the sensor to recover to its baseline resistance.

    • Response and recovery times are defined as the time taken for the sensor to reach 90% of the final response and to return to 10% of the baseline resistance, respectively.

Visualizations

Experimental Workflow for Selectivity Assessment

The following diagram illustrates the typical workflow for assessing the selectivity of the WO3/graphite sensors.

experimental_workflow cluster_prep Sensor Preparation cluster_test Gas Sensing Test cluster_analysis Data Analysis synthesis Synthesis of WO3/Graphite Nanocomposite fabrication Sensor Fabrication synthesis->fabrication setup Place Sensor in Test Chamber fabrication->setup stabilize Stabilize at Operating Temp. setup->stabilize baseline Measure Baseline Resistance (Air) stabilize->baseline expose_target Expose to This compound baseline->expose_target expose_interferent Expose to Interfering Gas baseline->expose_interferent measure_target Measure Response to this compound expose_target->measure_target purge1 Purge with Air measure_target->purge1 compare Compare Responses measure_target->compare purge1->baseline measure_interferent Measure Response to Interferent expose_interferent->measure_interferent purge2 Purge with Air measure_interferent->purge2 measure_interferent->compare purge2->baseline calculate Calculate Selectivity compare->calculate selectivity_factors cluster_material Material Properties cluster_operating Operating Conditions cluster_target Target Gas Properties cluster_performance Sensor Performance wo3 WO3 Properties composite Composite Structure wo3->composite graphite Graphite Addition graphite->composite selectivity High Selectivity for this compound composite->selectivity temp Operating Temperature temp->selectivity humidity Humidity humidity->selectivity cees This compound Chemical Properties cees->selectivity

References

Comparative Metabolomics of 2-CEES Exposure: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the metabolic consequences of exposure to 2-chloroethyl ethyl sulfide (B99878) (2-CEES), a monofunctional analog of the chemical warfare agent sulfur mustard. This document summarizes key quantitative findings, details experimental methodologies, and visualizes the primary metabolic pathways affected by this compound, drawing from available experimental data.

Quantitative Data Summary

Exposure to this compound induces significant and measurable metabolic perturbations, primarily related to the body's detoxification mechanisms and the subsequent oxidative stress. A key study in SKH-1 hairless mice demonstrated the systemic diffusion of topically applied this compound and identified several specific biomarkers in both plasma and brain tissue.[1] The primary metabolic response involves the conjugation of this compound with glutathione (B108866) (GSH), a critical antioxidant. This initial detoxification step leads to the formation of downstream metabolites.

The following table summarizes the key biomarkers identified and their significance in understanding the metabolic impact of this compound.

Metabolite/BiomarkerChemical StructureBiological MatrixSignificanceReference
GSH-CEES Glutathione conjugate of this compoundPlasma, BrainPrimary detoxification product; indicates direct engagement with the glutathione pathway.[1]
Cys-CEES Cysteine conjugate of this compoundPlasma, BrainA downstream metabolite of GSH-CEES, part of the mercapturic acid pathway.[1]
NAC-CEES N-acetyl-cysteine conjugate of this compoundPlasma, BrainThe final product of the mercapturic acid pathway, excreted from the body. Indicates the progression of detoxification.[1]
N7Gua-CEES Guanine adduct of this compoundDNA (Brain), Brain Tissue ExtractsBiomarker of DNA damage; demonstrates the alkylating activity of this compound and its potential for genotoxicity.[1]

Key Metabolic Pathways and Experimental Workflows

The metabolic response to this compound exposure is centered on the glutathione detoxification pathway, leading to the formation of mercapturic acid derivatives. This process, while protective, can deplete cellular glutathione stores, leading to oxidative stress. Furthermore, the alkylating nature of this compound results in DNA damage, a critical event in its toxicity.

Below are diagrams illustrating the key metabolic pathway and a typical experimental workflow for metabolomic analysis of this compound exposure.

Metabolic fate and toxicological pathways of this compound.

cluster_workflow Experimental Workflow A Sample Collection (e.g., Plasma, Tissue) B Metabolite Extraction (e.g., Protein Precipitation with Methanol) A->B C Sample Preparation (Centrifugation, Supernatant Transfer) B->C D LC-MS/MS Analysis (Untargeted or Targeted) C->D E Data Acquisition (Positive/Negative Ionization Modes) D->E F Data Processing (Peak Picking, Alignment, Annotation) E->F G Statistical Analysis (e.g., PCA, OPLS-DA) F->G H Biomarker Identification & Pathway Analysis G->H

A typical workflow for metabolomics analysis.

Experimental Protocols

The methodologies for metabolomics studies of this compound exposure are critical for obtaining reliable and reproducible data. Below are summarized protocols for animal handling, sample preparation, and analysis based on established practices in the field.[1][2]

Animal Exposure Model
  • Animal Model: SKH-1 hairless mice are a common model for studying the dermal effects of vesicants.[1]

  • Exposure: A defined dose of this compound (e.g., in a solvent like acetone) is applied topically to a specific area on the dorsal skin of the mice. Control animals receive the vehicle (solvent) only.

  • Time Points: Animals are euthanized at various time points post-exposure (e.g., 6 hours, 24 hours, 7 days, 14 days) to study the temporal metabolic changes.[1]

  • Sample Collection: Blood is collected via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation. Tissues of interest (e.g., brain, skin) are excised, rinsed, and immediately snap-frozen in liquid nitrogen to quench metabolic activity. Samples are stored at -80°C until analysis.

Metabolite Extraction from Plasma
  • Objective: To precipitate proteins and extract small molecule metabolites.

  • Procedure:

    • Thaw frozen plasma samples on ice.

    • To a 100 µL aliquot of plasma, add 400 µL of ice-cold methanol (B129727) (or another suitable organic solvent). The high solvent-to-sample ratio ensures efficient protein precipitation.

    • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and denaturation of proteins.

    • Incubate the samples at -20°C for at least 20 minutes to enhance protein precipitation.

    • Centrifuge the samples at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

    • Carefully collect the supernatant, which contains the metabolites, and transfer it to a new tube.

    • Dry the supernatant using a vacuum concentrator (e.g., SpeedVac).

    • Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol in water) for LC-MS analysis.

LC-MS/MS Analysis
  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography system (LC) is typically used for untargeted metabolomics.[2]

  • Chromatography:

    • Column: A reversed-phase C18 column is commonly used for separating a wide range of metabolites.[3]

    • Mobile Phases: Typically consist of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B).

    • Gradient: A gradient elution is employed, starting with a high percentage of aqueous phase and gradually increasing the organic phase percentage to elute metabolites with varying polarities.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) is used, often in both positive and negative modes, to cover a broader range of metabolites.[3]

    • Data Acquisition: Data is collected in an untargeted manner, acquiring full scan MS data and data-dependent MS/MS fragmentation spectra for metabolite identification.

  • Data Analysis:

    • Raw data is processed using software to perform peak detection, alignment, and integration.

    • Statistical analyses, such as Principal Component Analysis (PCA) and Orthogonal Projections to Latent Structures-Discriminant Analysis (OPLS-DA), are used to identify features that differ significantly between exposed and control groups.

    • Significant features are identified by comparing their accurate mass and fragmentation patterns to metabolomics databases (e.g., METLIN, KEGG) or authentic chemical standards.

References

Safety Operating Guide

Proper Disposal of 2-Chloroethyl Ethyl Sulfide (2-CEES): A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe handling and disposal of 2-Chloroethyl Ethyl Sulfide (B99878) (2-CEES) is critical for ensuring the safety of laboratory personnel and protecting the environment. As a sulfur mustard simulant, this compound is a toxic, flammable, and corrosive compound that requires stringent disposal protocols. This document provides detailed, step-by-step procedures for the safe management of this compound waste, from immediate decontamination to final disposal, tailored for researchers, scientists, and drug development professionals.

Immediate Safety and Decontamination

Prompt and effective decontamination is the first line of defense in managing this compound waste. All handling of this compound and its contaminated materials should be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including nitrile or butyl rubber gloves, chemical safety goggles, and a lab coat. For most laboratory applications, wearing two pairs of nitrile gloves provides sufficient hand protection.

In the event of a spill or contamination of labware, immediate decontamination is crucial. The following table summarizes recommended decontamination solutions and their effectiveness.

Decontamination AgentConcentrationApplicationEfficacyReference
Chloramine-T2% in water or ethanolFlushing of contaminated surfaces and soaking of labware.Highly efficient in vesicant decontamination.[1][1]
DCBRN-01VN1:20 ratio (CEES:decontaminant)Skin decontamination.55.04% decontamination in 10 minutes.[2]
DCBRN-01VN1:10 ratio (CEES:decontaminant)Skin decontamination.82.93% decontamination in 30 minutes; nearly 100% in 60 minutes.[2]
Household Bleach (Sodium Hypochlorite)1:10 dilution of 5.25% solutionSoaking of grossly contaminated labware.Effective for many oxidizable organic chemicals.[3][3]
Titanate NanoscrollsNot ApplicableSolid sorbent for decontamination.Effective in hydrolyzing this compound to the less toxic 2-hydroxyethyl ethyl sulfide (HEES).[4][4]
Metal-Organic Framework (MOF-808)Not ApplicableCatalytic degradation.Achieved an 89.3% adsorption efficiency for this compound removal within 12 hours.[5][5]
Metal-Organic Framework (UiO-66S)Not ApplicableGas-phase chemical adsorption and decomposition.Estimated half-life of 1.34 hours for gas-phase this compound.[6][6]

Step-by-Step Disposal Procedures

The proper disposal of this compound waste involves a multi-step process that ensures safety and regulatory compliance. The following workflow outlines the critical stages from initial waste generation to final disposal.

G cluster_0 Waste Generation & Segregation cluster_1 Decontamination cluster_2 Waste Collection & Storage cluster_3 Final Disposal WasteGen Generation of this compound Waste (e.g., contaminated labware, solutions) Segregate Segregate this compound waste from other chemical waste streams WasteGen->Segregate CollectLiquid Collect liquid waste in a dedicated, labeled, and sealed container CollectSolid Collect solid waste (e.g., gloves, wipes) in a separate, labeled, and sealed container DeconDecision Decontamination Required? Segregate->DeconDecision DeconSol Prepare Decontamination Solution (e.g., 2% Chloramine-T) DeconDecision->DeconSol Yes DeconDecision->CollectLiquid No (for bulk waste) DeconProc Perform Decontamination (soaking, rinsing) DeconSol->DeconProc Rinse Triple rinse decontaminated labware with an appropriate solvent DeconProc->Rinse Rinse->CollectSolid Dispose of rinsate as hazardous waste Store Store waste in a designated, well-ventilated, and secure hazardous waste accumulation area CollectLiquid->Store CollectSolid->Store ContactEHS Contact Institutional Environmental Health & Safety (EHS) for pickup Store->ContactEHS Incineration High-Temperature Incineration (Primary Disposal Method) ContactEHS->Incineration

Figure 1. Logical workflow for the proper disposal of this compound waste.

Experimental Protocols

Decontamination of Labware using 2% Chloramine-T Solution

This protocol is designed for the decontamination of labware contaminated with small amounts of this compound.

  • Preparation of Decontamination Solution: Prepare a 2% (w/v) solution of Chloramine-T in either water or ethanol. For example, dissolve 20 grams of Chloramine-T in 1 liter of the chosen solvent. Prepare this solution fresh before use.

  • Initial Decontamination: Submerge the contaminated labware in the 2% Chloramine-T solution. Ensure all contaminated surfaces are in contact with the solution. Allow the labware to soak for a minimum of 2 hours. For grossly contaminated items, an overnight soak is recommended.

  • Rinsing: After soaking, carefully remove the labware from the decontamination solution. Triple rinse the labware with a suitable solvent (e.g., water, followed by ethanol) to remove residual decontaminant and hydrolyzed byproducts.

  • Waste Disposal: The spent Chloramine-T solution and the initial rinsate must be collected and disposed of as hazardous chemical waste.

Hydrolysis of this compound in Aqueous Solutions

This protocol describes the hydrolysis of this compound, a primary degradation pathway.

  • Reaction Setup: In a controlled laboratory setting, such as a chemical fume hood, prepare a solution of this compound in an aqueous medium. The concentration of this compound will influence the reaction products.

  • Low Concentration Hydrolysis: At low concentrations of this compound, the primary hydrolysis product is 2-hydroxyethyl ethyl sulfide (HEES), a less toxic compound. The reaction proceeds via a transient cyclic sulfonium (B1226848) cation intermediate.[4]

  • High Concentration Hydrolysis: At higher concentrations (e.g., >0.1 M), the reaction pathway becomes more complex, leading to the formation of dimeric sulfonium cations in addition to HEES.[4]

  • Monitoring: The progress of the hydrolysis reaction can be monitored using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy to identify the degradation products.

Final Disposal Pathway

The ultimate disposal of this compound and all materials contaminated with it should be handled by a licensed hazardous waste disposal company. The primary and most effective method for the destruction of halogenated organic compounds like this compound is high-temperature incineration . This process ensures the complete breakdown of the molecule into less harmful components.

Researchers and laboratory managers must adhere to their institution's specific policies and procedures for hazardous waste disposal, which will include proper labeling, packaging, and scheduling of waste pickup with the Environmental Health and Safety (EHS) department. Never dispose of this compound or its contaminated materials in the regular trash or down the sanitary sewer.

References

Essential Safety and Operational Guidance for Handling 2-Chloroethyl Ethyl Sulfide (2-CEES)

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides critical, direct guidance on the safe handling, necessary personal protective equipment (PPE), and operational and disposal protocols for 2-chloroethyl ethyl sulfide (B99878) (2-CEES). As a sulfur mustard simulant, this compound requires stringent safety measures to mitigate risks of exposure and ensure a secure laboratory environment.

Personal Protective Equipment (PPE): Your First Line of Defense

The proper selection and use of PPE are paramount when working with this compound. All personnel must receive comprehensive training on the correct application, removal, and limitations of their protective gear.

PPE CategorySpecificationRecommendations and Guidelines
Hand Protection GlovesPrimary: Double-gloving with nitrile gloves is recommended for most laboratory procedures involving this compound to provide robust protection against incidental contact.[1] Alternate: Butyl rubber gloves are also a suitable option, offering excellent chemical resistance.[1] Important Note: Specific breakthrough time data for this compound is not readily available. It is imperative to consult the glove manufacturer's chemical resistance documentation and to replace gloves immediately if any signs of contamination or degradation are observed.
Eye and Face Protection Goggles & Face ShieldThe use of chemical safety goggles is mandatory to shield against potential splashes and harmful vapors.[1] When conducting procedures with a heightened risk of splashing, a full-face shield must be worn in addition to safety goggles.
Respiratory Protection RespiratorAll experimental work involving this compound must be performed within a certified chemical fume hood.[1] In situations where ventilation is insufficient or during emergency responses, a NIOSH-approved respirator equipped with an organic vapor cartridge is required.
Body Protection Laboratory Coat & ApronA standard laboratory coat, with the collar and cuffs securely fastened, is required to minimize skin exposure.[1] For handling larger volumes or when there is a significant splash risk, a chemically resistant apron should be worn over the lab coat. Any clothing that becomes contaminated must be decontaminated prior to reuse or disposed of as hazardous waste.[1]
Foot Protection Closed-toe ShoesIn any laboratory setting where hazardous chemicals are present, the use of sturdy, closed-toe footwear is mandatory.

Operational Plan: A Framework for Safe Handling and Storage

A systematic and meticulous approach to the handling and storage of this compound is fundamental to preventing accidental exposures and laboratory contamination.

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE prep_fume_hood Verify Fume Hood Functionality prep_ppe->prep_fume_hood prep_materials Gather All Necessary Materials prep_fume_hood->prep_materials handling_transfer Transfer this compound in Fume Hood prep_materials->handling_transfer handling_use Perform Experimental Work handling_transfer->handling_use cleanup_decontaminate Decontaminate Glassware and Surfaces handling_use->cleanup_decontaminate cleanup_waste Dispose of Waste in Designated Containers cleanup_decontaminate->cleanup_waste cleanup_remove_ppe Remove and Dispose of PPE cleanup_waste->cleanup_remove_ppe cleanup_wash Wash Hands Thoroughly cleanup_remove_ppe->cleanup_wash

Caption: A logical workflow for the safe handling of this compound, from preparation to disposal.

Storage Procedures
  • Containers: this compound should be stored in its original, tightly sealed glass container.

  • Location: Maintain storage in a cool, dry, and well-ventilated area, segregated from incompatible substances such as strong oxidizing agents.

  • Labeling: All containers must be clearly and accurately labeled with the chemical name and all relevant hazard warnings.

Disposal Plan: Ensuring Safe and Compliant Waste Management

The correct disposal of this compound and any materials contaminated with it is critical to prevent environmental harm and potential for exposure.

  • Waste Segregation: All items that have been in contact with this compound, such as gloves, pipette tips, and absorbent materials, must be handled as hazardous waste.

  • Waste Containers: Utilize designated, sealed, and clearly labeled hazardous waste containers for the collection of all this compound waste.

  • Disposal Protocol: Adhere strictly to all institutional, local, and federal regulations governing the disposal of hazardous chemical waste. It is essential to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.[2]

Experimental Protocol: Decontamination of a Minor this compound Spill

This protocol details the procedural steps for the effective decontamination of a small liquid spill of this compound contained within a chemical fume hood.

Materials:

  • Appropriate PPE (double-layered nitrile gloves, chemical safety goggles, face shield, lab coat)

  • Absorbent pads or paper towels

  • A freshly prepared 2% Chloramine T solution

  • Forceps

  • Designated hazardous waste bags/container

  • Soap and water

Procedure:

  • Alert Personnel: Immediately notify all individuals in the immediate vicinity of the spill.

  • Containment: If it can be done without risk, contain the spill using absorbent pads to prevent its spread.

  • Initial Cleanup: Carefully remove visible droplets of this compound using absorbent material held with forceps.[1] All used absorbent materials must be placed directly into a designated hazardous waste bag.

  • Decontamination:

    • Cover the entire spill area with fresh absorbent material.

    • Gently apply a 2% solution of Chloramine T to the absorbent material, ensuring complete saturation of the spill area.[1] Chloramine T is a highly effective decontaminating agent for vesicants.[1]

    • Allow for a minimum contact time of 15-20 minutes to ensure complete neutralization.

  • Final Cleanup:

    • Using forceps, carefully collect all absorbent material and place it into the hazardous waste bag.

    • Thoroughly clean the affected area with soap and water.

    • Rinse the area with clean water to remove any residual cleaning agents.

  • Waste Disposal: Securely seal the hazardous waste bag and deposit it into the appropriate hazardous waste container.

  • PPE Removal: Methodically remove and dispose of all PPE as hazardous waste.

  • Personal Hygiene: Wash hands thoroughly with soap and water.

Emergency Response Plan: Immediate Actions for this compound Exposure

In the event of an accidental exposure to this compound, prompt and correct action is crucial to mitigate harm.

Emergency Response Workflow

cluster_initial Initial Response cluster_decon Decontamination cluster_medical Medical Attention cluster_reporting Reporting exposure Exposure Occurs alert Alert Coworkers and Call for Help exposure->alert flush_skin Flush Affected Skin with Copious Water for 15 min flush_eyes Flush Eyes with Eyewash for 15 min (if applicable) remove_clothing Remove Contaminated Clothing alert->remove_clothing remove_clothing->flush_skin remove_clothing->flush_eyes seek_medical Seek Immediate Medical Attention flush_skin->seek_medical flush_eyes->seek_medical provide_sds Provide SDS to Medical Personnel seek_medical->provide_sds report_incident Report Incident to Supervisor and EHS provide_sds->report_incident

Caption: An emergency response plan for a this compound exposure incident.

First Aid Measures:
  • Skin Contact: Immediately remove all contaminated clothing.[2] Vigorously flush the affected skin with large amounts of water for a minimum of 15 minutes.[2] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle but continuous stream of water for at least 15 minutes, ensuring the eyelids are held open.[3] If contact lenses are present and can be removed easily, do so.[3] Seek immediate medical attention.

  • Inhalation: Move the affected individual to an area with fresh air. If breathing has ceased, administer artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the individual is conscious, have them rinse their mouth thoroughly with water. Seek immediate medical attention.

By diligently implementing these safety protocols and maintaining a state of emergency preparedness, researchers can handle this compound with the necessary caution and significantly reduce the risks associated with this chemical. It is mandatory to review your institution's specific safety guidelines and the Safety Data Sheet (SDS) for this compound before commencing any work.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.